molecular formula C7H12O2 B126455 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine CAS No. 1003-83-4

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Cat. No.: B126455
CAS No.: 1003-83-4
M. Wt: 128.17 g/mol
InChI Key: ATZGUXPLGMKHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a valuable seven-membered heterocyclic building block in organic and medicinal chemistry. Its primary research value lies in its role as a key dienophile in stereoselective [4+2]-cycloaddition (Diels-Alder) reactions. Studies have shown that this compound and its derivatives are significant synthetic intermediates for the enantiocontrolled synthesis of a wide range of bioactive molecules . This makes it a crucial reagent for the design of novel, stereochemically complex compounds. Researchers have utilized intermediates based on the 1,3-dioxepin structure in the synthesis of P2-ligands for HIV-1 protease inhibition, cathepsin K inhibitors for the treatment of osteoporosis, and the antibacterial agent indolmycin . Furthermore, this scaffold has been applied in the development of antidiabetic compounds, the anti-inflammatory drugs S-naproxen and S-ibuprofen, and GABA antagonists with insecticidal action . The stereochemistry of its cycloaddition reactions can be influenced by factors such as solvent, temperature, and microwave irradiation, offering synthetic chemists a handle to control the outcome of their transformations . Beyond pharmaceutical applications, this compound also serves as a key intermediate in the industrial synthesis of pyridoxine (Vitamin B6) and is an intermediate in the synthesis of Calcobutrol, a macrocyclic polyhydroxylated gadolinium chelate derivative investigated as a contrast agent for Magnetic Resonance Imaging .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZGUXPLGMKHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC=CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905334
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-83-4
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS No. 1003-83-4), a versatile heterocyclic compound. It serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2]

Core Chemical Properties

This compound is a cyclic acetal, specifically the ketal of cis-2-butene-1,4-diol and acetone.[3] Its structure, featuring a seven-membered ring with a carbon-carbon double bond, offers multiple sites for chemical modification, making it a valuable building block in organic synthesis.[1]

Identifiers and General Data

The following table summarizes the key identifiers and molecular data for the compound.

PropertyValueReference
IUPAC Name This compound[1][4]
CAS Number 1003-83-4[1][4][5]
Molecular Formula C₇H₁₂O₂[1][2][5]
Molecular Weight 128.17 g/mol [1][2]
Canonical SMILES CC1(OCC=CCO1)C[1][4]
InChI Key ATZGUXPLGMKHOR-UHFFFAOYSA-N[1][4]
Synonyms 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene[1][4][5]
Physical and Safety Properties

Experimental physical property data for this compound is not widely published. The compound is described as a colourless liquid.[2] For reference, key physical properties of the parent, unsubstituted compound cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3) are provided. Safety and handling information is summarized from available GHS data.

PropertyValue
Appearance Colourless Liquid
Storage Temperature 2-8°C, under inert atmosphere
Boiling Point Data not available (Parent compound: 125-127 °C)
Density Data not available (Parent compound: 1.049 g/mL at 25 °C)
Refractive Index Data not available (Parent compound: n20/D 1.457)
Safety InformationGHS Hazard Statements and Pictograms
Signal Word Warning
Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Pictograms 🔥 GHS02 (Flammable)❗ GHS07 (Irritant)

Spectroscopic Profile

Detailed spectral data is not consistently available in the public domain. The following table outlines the expected spectroscopic characteristics based on the compound's structure.

TechniqueExpected Characteristics
¹H NMR ~1.4 ppm (singlet, 6H) : Two equivalent methyl groups (CH₃) at the C2 position.~4.2 ppm (doublet or multiplet, 4H) : Two equivalent methylene groups (CH₂) adjacent to the oxygen atoms (C4 and C7 positions).~5.8 ppm (triplet or multiplet, 2H) : Two equivalent vinylic protons (=CH) at the C5 and C6 positions.
¹³C NMR ~25 ppm : Methyl carbons (CH₃).~65 ppm : Methylene carbons adjacent to oxygen (C4, C7).~100 ppm : Acetal carbon (C2).~130 ppm : Vinylic carbons (C5, C6).
IR Spectroscopy ~2850-3000 cm⁻¹ : C-H stretching (alkane).~1650 cm⁻¹ : C=C stretching (alkene).~1000-1200 cm⁻¹ : C-O stretching (strong, characteristic of acetal).
Mass Spectrometry (EI) m/z 128 : Molecular ion (M⁺).m/z 113 : [M - CH₃]⁺, loss of a methyl group (characteristic fragmentation of gem-dimethyl groups).Other fragments corresponding to ring opening and further cleavage.

Synthesis and Reactivity

General Synthesis Protocol: Acid-Catalyzed Acetalization

The most direct synthesis of this compound is the acid-catalyzed reaction between cis-2-butene-1,4-diol and acetone. The following is a representative experimental protocol adapted from a similar synthesis.[3]

Reaction: cis-2-butene-1,4-diol + Acetone → this compound

Materials:

  • cis-2-butene-1,4-diol (1.0 eq)

  • Acetone (serves as reagent and solvent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.02 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Diethyl ether (for extraction)

Procedure:

  • To a solution of cis-2-butene-1,4-diol in an excess of acetone, add a catalytic amount of p-toluenesulfonic acid at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to 24 hours for completion.[3]

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the bulk of the acetone via rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield the pure this compound.

Synthesis_Workflow Reactants cis-2-Butene-1,4-diol + Acetone ReactionVessel Reflux in Acetone Reactants->ReactionVessel Catalyst p-TsOH (catalyst) Catalyst->ReactionVessel Add Quench Quench with Sat. NaHCO₃ ReactionVessel->Quench 1. Cool 2. Add Extraction Solvent Extraction (e.g., CH₂Cl₂) Quench->Extraction Drying Dry with Na₂SO₄ & Concentrate Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure 2,2-Dimethyl-4,7- dihydro-1,3-dioxepine Purification->Product

General workflow for the synthesis of this compound.
Key Chemical Reactions

The dioxepine ring system is a versatile scaffold for further chemical transformations. The olefin and acetal moieties are the primary sites of reactivity.

  • Protecting Group Chemistry : The acetal can be hydrolyzed under acidic conditions to deprotect the diol, or alternatively, the molecule can be viewed as a protecting group for the acetone carbonyl.

  • Olefin Transformations : The carbon-carbon double bond can undergo a variety of addition reactions, including:

    • Catalytic Hydrogenation : Reduction to the corresponding saturated 2,2-dimethyldioxepane.

    • Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.

    • Hydroformylation : Introduction of a formyl group, which can yield optically active aldehydes.

    • Cyclopropanation : Copper-catalyzed reactions with diazomalonates can form cyclopropane derivatives.

Reaction_Pathway Start This compound Product_H2 2,2-Dimethyldioxepane (Saturated Ring) Start->Product_H2 H₂, Pd/C (Hydrogenation) Product_Epoxide Epoxidized Dioxepine Start->Product_Epoxide m-CPBA (Epoxidation) Product_Acid cis-2-Butene-1,4-diol + Acetone Start->Product_Acid H₃O⁺ (Acid Hydrolysis)

Key reaction pathways involving this compound.

Applications in Research and Development

Due to its functional handles, this compound is a valuable intermediate.

  • Pharmaceutical Synthesis : It is a documented intermediate in the synthesis of Calcobutrol, which is related to gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI).[2]

  • Complex Molecule Synthesis : Its structure is a key component in building more complex heterocyclic and polyoxygenated compounds.[1]

  • Materials Science : Dioxepine-based monomers can be used in polymerization reactions to create polymers with unique properties for potential applications in drug delivery or materials science.[1]

References

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS 1003-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine (CAS number 1003-83-4), a versatile heterocyclic compound. The document details its physicochemical properties, spectroscopic data, and safety information. A key focus is placed on its synthetic methodologies and its role as a crucial intermediate in the synthesis of pharmaceuticals, including Calcobutrol and Vitamin B6 analogues. While specific biological activity data for the title compound is limited, the broader context of dioxepine derivatives in medicinal chemistry is discussed. This guide aims to be a valuable resource for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a cyclic acetal.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1] Its core structure consists of a seven-membered dioxepine ring, which imparts specific reactivity and stability.[1] The gem-dimethyl group at the 2-position enhances its stability.[1]

PropertyValueReference
CAS Number 1003-83-4[2]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
IUPAC Name This compound[2]
SMILES CC1(OCC=CCO1)C[2]
InChI Key ATZGUXPLGMKHOR-UHFFFAOYSA-N[2]
Appearance Colorless to Almost colorless clear liquid[1]
Storage Temperature 2-8°C, under inert atmosphere[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Type Instrumentation Key Features
¹³C NMR Varian HA-100Data available in spectral databases.[2]
¹H NMR 400 MHz / 500 MHzSpectral data available from commercial suppliers.
Infrared (IR) Bruker Tensor 27 FT-IR (Neat and ATR)Spectra available in public databases.[2]
Mass Spectrometry (MS) GC-MSMass spectrum available in spectral databases.[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction is a standard method for the formation of 1,3-dioxepanes.

General Synthesis Workflow

The synthesis can be visualized as a straightforward two-step logical process, starting from the selection of reactants to the final purification of the product.

G cluster_0 Reactant Selection cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product Diol cis-2-Butene-1,4-diol Reaction_Step Acid-Catalyzed Acetalization Diol->Reaction_Step Acetone_Source 2,2-Dimethoxypropane Acetone_Source->Reaction_Step Neutralization Neutralization Reaction_Step->Neutralization Distillation Distillation Neutralization->Distillation Product This compound Distillation->Product Diels_Alder Dioxepine 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine (Dienophile) Adduct Diels-Alder Adduct Dioxepine->Adduct Oxazole 4-Methyl-5-alkoxy-oxazole (Diene) Oxazole->Adduct Rearrangement Acid-Catalyzed Rearrangement Adduct->Rearrangement Pyridoxine_Intermediate Pyridoxine Intermediate Rearrangement->Pyridoxine_Intermediate Hydrolysis Acid Hydrolysis Pyridoxine_Intermediate->Hydrolysis Vitamin_B6 Vitamin B6 (Pyridoxine) Hydrolysis->Vitamin_B6

References

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A thorough examination of its synthesis, including a detailed experimental protocol, is presented. Furthermore, this guide explores the applications of this compound, with a particular focus on its role as a crucial intermediate in the synthesis of pharmaceutical compounds and its utility as a protecting group for carbonyl functionalities.

Introduction

This compound is a seven-membered heterocyclic compound containing two oxygen atoms. Its unique structure, featuring a cyclic acetal and a carbon-carbon double bond, makes it a versatile building block in organic synthesis.[1] The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its utility in the synthesis of biologically active molecules.

Structure and Nomenclature

The structure of this compound is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3, a double bond between carbons 5 and 6 (based on IUPAC numbering starting from one of the oxygens), and two methyl groups attached to the carbon at position 2.

IUPAC Name: this compound[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number1003-83-4[1]
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
AppearanceColorless Liquid[2]
Storage Temperature2-8°C[2]
SMILESCC1(OCC=CCO1)C[1]
InChIInChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3[1]
InChIKeyATZGUXPLGMKHOR-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with acetone.[1] This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.

General Experimental Protocol: Acetal Formation

This protocol is based on the general principles of acetal formation for the synthesis of dihydro-1,3-dioxepines.

Materials:

  • cis-2-butene-1,4-diol

  • Acetone (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cis-2-butene-1,4-diol, a large excess of acetone, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is presented below.

TechniqueDataReference
¹H NMR Expected signals for the methyl protons (singlet), methylene protons adjacent to the oxygen atoms (multiplet), and vinylic protons (multiplet).[3]
¹³C NMR Expected signals for the quaternary acetal carbon, methyl carbons, methylene carbons, and vinylic carbons.[1]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of 128.17 g/mol .[1]
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C stretching of the acetal and C=C stretching of the alkene.[1]

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules and has specific applications in drug development.

Intermediate in the Synthesis of Gadobutrol

A significant application of this compound is its use as a key intermediate in the synthesis of Gadobutrol . Gadobutrol is a gadolinium-based MRI contrast agent.[4] The synthesis involves the reaction of this compound to form a more complex intermediate, which is then further elaborated to the final drug substance. The dioxepine moiety serves to introduce a specific structural element that is crucial for the final macrocyclic ligand that chelates the gadolinium ion.

The following diagram illustrates the initial steps in the synthesis of a Gadobutrol precursor starting from this compound.

G Simplified Initial Steps in Gadobutrol Synthesis A This compound B Epoxidation A->B m-CPBA or other epoxidizing agent C 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane B->C D Ring-opening with Cyclen C->D Cyclen, LiCl E N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)- 1,4,7,10-tetraazacyclododecane D->E F Further Elaboration to Gadobutrol E->F

Caption: Initial synthetic steps towards Gadobutrol.

Protecting Group for Carbonyl Compounds

The 1,3-dioxepine structure is a cyclic acetal, which makes it a suitable protecting group for aldehydes and ketones. The formation of the dioxepine from a carbonyl compound and cis-2-butene-1,4-diol protects the carbonyl group from nucleophilic attack and basic conditions. The protecting group can be subsequently removed under acidic conditions to regenerate the carbonyl functionality.

The workflow for the protection and deprotection of a carbonyl group using a dioxepine is illustrated below.

G Carbonyl Protection-Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection A Carbonyl Compound (Aldehyde or Ketone) D Protected Carbonyl (Dioxepine) A->D B cis-2-butene-1,4-diol B->D C Acid Catalyst (e.g., p-TsOH) C->D Catalyzes E Protected Carbonyl (Dioxepine) G Original Carbonyl Compound E->G H cis-2-butene-1,4-diol E->H F Aqueous Acid (e.g., HCl) F->G Hydrolysis

Caption: Workflow for carbonyl protection and deprotection.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. The primary biological relevance of this compound is as a synthetic intermediate for creating pharmacologically active molecules. The biological activity of dioxepine-containing compounds is diverse and highly dependent on the overall molecular structure. For instance, more complex, fused-ring systems containing a dioxepine moiety have been investigated for various therapeutic properties, but these are structurally distinct from the simple monocyclic compound discussed here. Further research is required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a valuable and versatile chemical entity for organic synthesis. Its straightforward preparation and the presence of key functional groups make it an important building block for more complex molecules. Its role as an intermediate in the synthesis of the MRI contrast agent Gadobutrol highlights its significance in the development of pharmaceutical products. While direct biological activity has not been extensively studied, its utility in constructing biologically active compounds is well-established. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

molecular weight and formula of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The document details its chemical properties, synthesis protocols, and potential therapeutic applications, presenting data in a structured format for scientific and research audiences.

Core Compound Data

This compound is an organic compound featuring a seven-membered dioxepine ring.[1] Its structure is notable for its potential as a versatile building block in the synthesis of more complex molecules.

PropertyValueSource
IUPAC Name This compound[1][2][3]
CAS Number 1003-83-4[1][2][3][4][5]
Molecular Formula C₇H₁₂O₂[1][2][5]
Molecular Weight 128.17 g/mol [1][4][5]
Appearance Colourless Liquid[5]
Storage 2-8°C, Inert atmosphere[5]
SMILES CC1(OCC=CCO1)C[1][2][3]
InChI Key ATZGUXPLGMKHOR-UHFFFAOYSA-N[1][3]

Experimental Protocols & Synthesis

The synthesis of this compound and its derivatives can be achieved through several established chemical pathways. The choice of method often depends on the desired scale and stereochemical outcome.

General Synthesis Methods

Several general strategies are employed for the synthesis of this compound:

  • Acetal Formation : This method involves the reaction of appropriate aldehydes and alkenediols in the presence of an acid catalyst to form the dioxepine ring through acetalization.[1]

  • From Dioxane Derivatives : The compound can be synthesized from 1,3-dioxane precursors through reaction pathways that introduce the necessary substituents.[1]

  • Cyclization Reactions : Formation can be achieved via the cyclization of precursors like 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes.[1]

cluster_synthesis General Synthesis Pathways A Aldehydes & Alkenediols Target 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine A->Target Acetal Formation (Acid Catalyst) B 1,3-Dioxane Derivatives B->Target Substituent Introduction C 2-Substituted Precursors C->Target Cyclization cluster_asymmetric Asymmetric Synthesis Workflow Reactants β,γ-Unsaturated α-ketoester + Aldehyde + α-Diazoacetate Reaction Tandem Carbonyl Ylide Formation & [4+3]-Cycloaddition Reactants->Reaction Catalyst Rh(II) Salt + Chiral N,N′-dioxide–Sm(III) Complex Catalyst->Reaction Product Chiral 4,5-dihydro-1,3-dioxepine Reaction->Product cluster_applications Applications & Functional Roles cluster_pharma_details cluster_orgsyn_details Compound 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine Pharma Pharmaceuticals Compound->Pharma OrgSyn Organic Synthesis Compound->OrgSyn Material Material Science Compound->Material Calcobutrol Calcobutrol (MRI Contrast Agent) Pharma->Calcobutrol Intermediate Discovery Drug Discovery (Scaffold) Pharma->Discovery Protecting Protecting Group OrgSyn->Protecting Polymer Polymerization Monomer OrgSyn->Polymer

References

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. While specific quantitative spectral data is not publicly available, this document details the methodologies for acquiring such data and presents a key synthetic pathway involving this compound.

Spectroscopic Data

Comprehensive spectroscopic analysis of this compound is crucial for its identification and characterization in research and development. Standard analytical techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm-1)Functional Group Assignment

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Proposed Fragment

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections outline the methodologies for NMR, IR, and GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Varian HA-100 spectrometer or a similar NMR instrument can be used for acquiring 13C NMR spectra. For 1H NMR, a 400 MHz or 500 MHz spectrometer is suitable.[1]

Sample Preparation:

  • Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

1H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional proton spectrum.

  • Set appropriate spectral width, acquisition time, and relaxation delay.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

13C NMR Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each unique carbon atom.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

  • Process the data similarly to the 1H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or an equivalent instrument is used for IR analysis.[2]

Sample Preparation (Neat Liquid):

  • Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

  • Mount the sandwiched plates in the sample holder of the IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty salt plates.

  • Acquire the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm-1).

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) is used.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Transfer the solution to a GC vial.

GC-MS Analysis:

  • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

  • Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample.

  • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

  • Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Synthetic Pathway

This compound is a key intermediate in the synthesis of Butrol, which is a precursor to the MRI contrast agent Gadobutrol and its calcium complex, Calcobutrol.[3] The following diagram illustrates a plausible synthetic workflow.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 2_2_Dimethyl_4_7_dihydro_1_3_dioxepine 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine Epoxidation Epoxidation 2_2_Dimethyl_4_7_dihydro_1_3_dioxepine->Epoxidation m-CPBA or other peroxy acid Epoxide Epoxide Intermediate Epoxidation->Epoxide Ring_Opening Ring Opening with Cyclen Epoxide->Ring_Opening 1,4,7,10-Tetraazacyclododecane (Cyclen) Protected_Butrol Protected Butrol Intermediate Ring_Opening->Protected_Butrol Deprotection Acid Hydrolysis (Deprotection) Protected_Butrol->Deprotection HCl or other acid Butrol Butrol Deprotection->Butrol

Caption: Synthetic pathway from this compound to Butrol.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided protocols and synthetic overview are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery.

References

physical and chemical properties of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. It is a key intermediate in the synthesis of various organic molecules, most notably the commercial MRI contrast agent Gadobutrol. This document details its known characteristics, provides a plausible experimental protocol for its synthesis and purification, and discusses its role in synthetic chemistry. While direct biological activity and involvement in signaling pathways for this specific molecule are not extensively documented in current literature, its importance as a building block in pharmaceutical manufacturing is well-established.

Introduction

This compound, a cyclic acetal, is a valuable intermediate in organic synthesis.[1] Its structure, featuring a seven-membered ring with a protected diol and a double bond, offers multiple sites for chemical modification. This versatility makes it a crucial component in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physical and Chemical Properties

Physical Properties
PropertyValueSource/Notes
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point Not specified. (For the related compound 4,7-dihydro-2-isopropyl-1,3-dioxepin: 180.4 °C at 760 mmHg)[5]
Density Not specified. (For the related compound 4,7-dihydro-2-isopropyl-1,3-dioxepin: 1.339 g/cm³)[5]
Solubility Expected to be soluble in common organic solvents such as ethers, and chlorinated hydrocarbons.General chemical principles
Storage Store in an inert atmosphere at 2-8 °C.
Chemical Identifiers
IdentifierValueSource
CAS Number 1003-83-4[2]
IUPAC Name This compound[2]
Synonyms 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene[2]
SMILES CC1(OCC=CCO1)C[2]
InChI InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3[2]
Spectroscopic Data (Predicted and Referenced)

Detailed experimental spectra are not publicly available. However, based on the structure and data from similar compounds, the following characteristics can be expected:

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the vinyl protons (around 5.5-6.0 ppm), the methylene protons adjacent to the oxygen atoms (around 4.0-4.5 ppm), and the methyl protons (a singlet around 1.3-1.5 ppm).
¹³C NMR Signals for the quaternary acetal carbon (around 95-105 ppm), the vinyl carbons (around 125-135 ppm), the methylene carbons adjacent to the oxygen atoms (around 60-70 ppm), and the methyl carbons (around 20-30 ppm).
IR Spectroscopy Characteristic peaks for C-O-C stretching (around 1100-1200 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-H stretching (around 2850-3000 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) leading to a peak at m/z = 113.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the acid-catalyzed acetalization of cis-2-butene-1,4-diol with 2,2-dimethoxypropane.

Materials:

  • cis-2-butene-1,4-diol

  • 2,2-dimethoxypropane

  • Anhydrous toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq) and anhydrous toluene.

  • Add 2,2-dimethoxypropane (1.2 eq) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap.

  • Once the theoretical amount of methanol has been collected, or the reaction is complete as determined by TLC or GC analysis, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Purification

Purification of the crude product is typically achieved by vacuum distillation. The purity of the final product should be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For the removal of any residual acidic impurities, washing the crude product with a mild base is recommended prior to distillation.

Role in Drug Development: Synthesis of Gadobutrol

A significant application of this compound is its role as a key intermediate in the synthesis of Gadobutrol, a gadolinium-based macrocyclic contrast agent used in Magnetic Resonance Imaging (MRI).[4] The synthesis involves the reaction of the dioxepine with a cyclen derivative, followed by deprotection and complexation with gadolinium.

The following diagram illustrates the initial steps of a plausible synthetic route to a Gadobutrol precursor, highlighting the role of this compound.

Gadobutrol_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis of Intermediate cluster_gadobutrol_synthesis Gadobutrol Precursor Synthesis cis-2-butene-1,4-diol cis-2-Butene-1,4-diol Dioxepine 2,2-Dimethyl-4,7- dihydro-1,3-dioxepine cis-2-butene-1,4-diol->Dioxepine Acid-catalyzed acetalization Acetone_source Acetone or 2,2-Dimethoxypropane Acetone_source->Dioxepine Intermediate Protected Gadobutrol Precursor Dioxepine->Intermediate Reaction with Cyclen Derivative Cyclen Cyclen Derivative Cyclen->Intermediate

Caption: Synthesis of a protected Gadobutrol precursor.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary role in the context of drug development appears to be as a synthetic intermediate, where its chemical properties are exploited to construct more complex molecules.

Derivatives of the broader dioxepine class of compounds have been investigated for various pharmacological activities. For instance, some dibenzo[b,f]oxepine derivatives have shown antipsychotic properties by acting on dopamine receptors.[1] Other studies have explored the antiallergic and anti-inflammatory potential of different dioxepine-containing molecules.[6] However, it is crucial to note that these activities are associated with more complex derivatives and cannot be directly attributed to this compound itself.

The absence of reported biological activity for this specific intermediate suggests that its toxicological profile is likely low, a desirable characteristic for a compound used in pharmaceutical manufacturing. However, further studies would be required to confirm its pharmacological inertness.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a notable application in the production of the MRI contrast agent Gadobutrol. While its direct biological activities are not well-documented, its chemical properties make it an important tool for medicinal chemists and drug development professionals. This guide provides a summary of its known properties and a practical approach to its synthesis, serving as a useful resource for its application in the laboratory and in the development of new synthetic methodologies. Further research into the potential biological effects of this and similar simple dioxepine derivatives could be a worthwhile area of investigation.

References

An In-depth Technical Guide on the Stability and Reactivity of the 4,7-Dihydro-1,3-Dioxepine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine ring system, a seven-membered heterocyclic motif, is a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a cyclic acetal and an olefinic bond within a flexible seven-membered ring imparts a distinct profile of stability and reactivity. This guide provides a comprehensive overview of the synthesis, structural characteristics, and chemical behavior of this important scaffold, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the 4,7-Dihydro-1,3-Dioxepine Core

The construction of the 4,7-dihydro-1,3-dioxepine ring system can be primarily achieved through two effective strategies: the acid-catalyzed cyclization of a diol with a carbonyl compound and a more complex tandem [4+3]-cycloaddition reaction.

Acid-Catalyzed Acetalization

The most direct and classical approach involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with an aldehyde or a ketone. This reaction proceeds via the formation of a cyclic acetal.[1]

Experimental Protocol: Synthesis of 4,7-Dihydro-1,3-Dioxepine

  • Reactants: cis-2-butene-1,4-diol, Paraformaldehyde, p-Toluenesulfonic acid (catalyst).

  • Procedure: A solution of cis-2-butene-1,4-diol and paraformaldehyde in a suitable solvent (e.g., toluene or dichloromethane) is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 4,7-dihydro-1,3-dioxepine.

Asymmetric Tandem [4+3]-Cycloaddition

A more advanced and stereoselective method for the synthesis of functionalized 4,5-dihydro-1,3-dioxepines involves a rhodium(II)/samarium(III) relay catalytic three-component tandem [4+3]-cycloaddition. This reaction utilizes β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates to construct the dioxepine ring with high enantiomeric excess.[2]

Experimental Protocol: Asymmetric Synthesis of a 4,5-Dihydro-1,3-Dioxepine Derivative [2]

  • Reactants: β,γ-unsaturated α-ketoester, aldehyde, α-diazoacetate, Rh₂(piv)₄ (rhodium(II) pivalate), Sm(OTf)₃ (samarium(III) triflate), chiral N,N'-dioxide ligand.

  • Procedure: To a solution of the chiral N,N'-dioxide ligand and Sm(OTf)₃ in anhydrous dichloromethane at 35 °C under a nitrogen atmosphere is added Rh₂(piv)₄. The mixture is stirred for 30 minutes, followed by the addition of the aldehyde. The mixture is then cooled to -20 °C, and the α-diazoacetate is added. After stirring for 20 minutes, the reaction is further cooled to -78 °C. A solution of the β,γ-unsaturated α-ketoester in anhydrous dichloromethane is then added. The reaction mixture is stirred at -78 °C for 10 hours. The product is purified directly by silica gel column chromatography.

Diagram of the Asymmetric [4+3] Cycloaddition Workflow

G cluster_catalyst Catalyst Formation cluster_reaction Reaction Cascade L4_PrPr2 Chiral N,N'-dioxide Ligand Catalyst Active Bimetallic Catalyst L4_PrPr2->Catalyst Sm_OTf3 Sm(OTf)₃ Sm_OTf3->Catalyst Rh2Piv4 Rh₂(piv)₄ Ylide Carbonyl Ylide Intermediate Rh2Piv4->Ylide forms Product Chiral 4,5-Dihydro-1,3-Dioxepine Catalyst->Product catalyzes Aldehyde Aldehyde Aldehyde->Ylide Diazo α-Diazoacetate Diazo->Ylide Ketoester β,γ-Unsaturated α-Ketoester Ketoester->Product Ylide->Product [4+3] cycloaddition

Caption: Workflow for the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines.

Stability and Conformational Analysis

The stability of the 4,7-dihydro-1,3-dioxepine ring is primarily influenced by the acetal linkage and the inherent strain of the seven-membered ring.

Hydrolytic Stability

The cyclic acetal functionality is susceptible to hydrolysis under acidic conditions, regenerating the diol and the carbonyl compound.[1] The rate of hydrolysis is dependent on the pH of the medium and the nature of the substituents on the ring. Generally, electron-donating groups on the acetal carbon stabilize the intermediate oxocarbenium ion, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.

Compound Conditions Kinetic Data
General cyclic acetalsAcidic (pH < 7)Rate increases with decreasing pH
Substituted dioxolanesVarying pHHalf-lives can range from minutes to hours

Diagram of Acid-Catalyzed Hydrolysis

G Dioxepine 4,7-Dihydro-1,3-Dioxepine Protonated_Dioxepine Protonated Dioxepine Dioxepine->Protonated_Dioxepine H⁺ Oxocarbenium Oxocarbenium Ion Intermediate Protonated_Dioxepine->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Products cis-2-Butene-1,4-diol + Carbonyl Hemiacetal->Products - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of 4,7-dihydro-1,3-dioxepine.

Conformational Analysis

Seven-membered rings like 4,7-dihydro-1,3-dioxepine are conformationally flexible and typically adopt non-planar conformations to minimize steric and torsional strain. The most stable conformations are generally twist-boat or boat-like forms. The presence of the planar double bond and the two oxygen atoms influences the specific conformational preferences. Computational studies on related dibenzo[d,f][1][3]dioxepine derivatives show a twisted conformation with a significant dihedral angle between the aromatic rings.[4]

Parameter Value
Predicted ConformationTwist-boat
Dihedral Angle (in dibenzo derivatives)~40°[4]

Specific thermodynamic parameters for the conformational inversion of the parent 4,7-dihydro-1,3-dioxepine are not extensively reported.

Reactivity of the 4,7-Dihydro-1,3-Dioxepine Ring System

The reactivity of this ring system is characterized by the distinct functionalities of the double bond and the acetal group.

Reactions of the Double Bond

The carbon-carbon double bond is susceptible to electrophilic addition reactions.[1] These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity and stereoselectivity can be influenced by substituents on the ring.

Common Electrophilic Addition Reactions:

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl).

  • Epoxidation: Formation of an epoxide using peroxy acids (e.g., m-CPBA).

  • Hydrogenation: Reduction of the double bond to a saturated seven-membered ring using catalysts like palladium on carbon (Pd/C).

Reaction Reagent Product
BrominationBr₂4,5-Dibromo-1,3-dioxepane
HydrogenationH₂, Pd/C1,3-Dioxepane
Epoxidationm-CPBA4,5-Epoxy-1,3-dioxepane

Quantitative kinetic data for electrophilic additions to 4,7-dihydro-1,3-dioxepine are not widely available, but the reactions are generally expected to be facile.

Reactions of the Acetal Group

As discussed in the stability section, the primary reaction of the acetal group is acid-catalyzed hydrolysis. This property can be utilized for deprotection strategies in multi-step syntheses.

Spectroscopic and Physical Properties

The structural features of the 4,7-dihydro-1,3-dioxepine ring system give rise to characteristic spectroscopic signatures.

Property Value Reference
Molecular FormulaC₅H₈O₂[5]
Molecular Weight100.12 g/mol [5]
Boiling Point125-127 °C[6]
Density1.049 g/mL at 25 °C[6]
Refractive Index (n20/D)1.457[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of the parent 4,7-dihydro-1,3-dioxepine shows characteristic signals for the olefinic protons, the methylene protons adjacent to the oxygen atoms, and the methylene protons of the acetal group.[7]

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the olefinic carbons, the methylene carbons adjacent to the oxygens, and the acetal carbon.

  • Mass Spectrometry (EI-MS): The fragmentation of cyclic ethers under electron ionization typically involves initial ring opening via α-cleavage or inductive cleavage, followed by further fragmentation.[8] For 4,7-dihydro-1,3-dioxepine, fragmentation is expected to involve the loss of small neutral molecules such as formaldehyde or ethylene.

Applications in Drug Discovery and Development

Derivatives of the dihydro-1,3-dioxepine scaffold have shown potential in medicinal chemistry, exhibiting a range of biological activities. For instance, certain substituted dioxepines have demonstrated antimicrobial and anti-inflammatory properties.[9] The mechanism of action for some antimicrobial derivatives may involve the inhibition of key bacterial enzymes or disruption of the cell membrane.

Diagram of a Potential Antimicrobial Mechanism of Action

G Dioxepine_Derivative Dioxepine Derivative Bacterial_Enzyme Bacterial Enzyme (e.g., Penicillin-Binding Protein) Dioxepine_Derivative->Bacterial_Enzyme binds to Inhibition Inhibition of Cell Wall Synthesis Bacterial_Enzyme->Inhibition leads to Cell_Lysis Bacterial Cell Lysis Inhibition->Cell_Lysis

Caption: A hypothetical mechanism of antimicrobial action for a dioxepine derivative.

Conclusion

The 4,7-dihydro-1,3-dioxepine ring system represents a valuable and synthetically accessible scaffold with a well-defined, yet tunable, reactivity profile. The interplay between the stable, yet cleavable, acetal linkage and the reactive double bond allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules. Further exploration of its derivatives, particularly in the context of medicinal chemistry, holds promise for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this intriguing heterocyclic system.

References

An In-depth Technical Guide to the Key Precursors for 4,7-Dihydro-1,3-dioxepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4,7-dihydro-1,3-dioxepine and its derivatives, focusing on the key precursors and detailed experimental methodologies. The information presented is intended to support research and development in medicinal chemistry and organic synthesis.

Core Synthetic Strategies and Key Precursors

The synthesis of the 4,7-dihydro-1,3-dioxepine core primarily proceeds through two robust methods: acid-catalyzed acetalization and a tandem [4+3] cycloaddition reaction. Each pathway utilizes distinct key precursors.

Acid-Catalyzed Acetalization of cis-2-Butene-1,4-diol

The most direct and classical approach to the 4,7-dihydro-1,3-dioxepine scaffold is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone. This reaction is a straightforward acetal formation where the diol acts as the alcohol component, and the carbonyl compound provides the electrophilic carbon. The key to driving the reaction towards the product is the removal of water as it is formed, typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Key Precursors:

  • cis-2-Butene-1,4-diol: The foundational diol for the seven-membered ring.

  • Aldehyde or Ketone: Determines the substituent at the 2-position of the dioxepine ring.

  • Acid Catalyst: Protic acids such as p-toluenesulfonic acid are commonly employed.

Tandem Carbonyl Ylide Formation/[4+3] Cycloaddition

A more complex and stereoselective method for synthesizing substituted dihydro-1,3-dioxepines (specifically 4,5-dihydro-1,3-dioxepines, which are isomers of the 4,7-dihydro variant) involves a rhodium(II)/samarium(III) bimetallic-catalyzed three-component tandem [4+3]-cycloaddition. This reaction constructs the heterocyclic ring with high efficiency and enantioselectivity.[1]

Key Precursors:

  • Aldehyde: One of the three components for the in-situ formation of a carbonyl ylide.

  • α-Diazoacetate: The second component for the generation of the carbonyl ylide.

  • β,γ-Unsaturated α-Ketoester: Acts as the four-atom component in the [4+3] cycloaddition.

Experimental Protocols and Data

Protocol 1: Acid-Catalyzed Synthesis of 2-Substituted-4,7-dihydro-1,3-dioxepine

This protocol is based on the synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.[2]

Experimental Procedure:

  • A one-liter flask is equipped with a heating jacket, a mechanical agitator, and a condenser fitted with a Dean-Stark trap.

  • The flask is charged with 2-ethyl-butanal (100 g, 1.0 mole), cis-2-butene-1,4-diol (97 g, 1.1 mole), cyclohexane (80 g), and p-toluenesulfonic acid monohydrate (0.2 g).[2]

  • The mixture is heated to reflux (84–99°C) with vigorous agitation.[2]

  • The reaction is continued until water is no longer collected in the Dean-Stark trap (approximately 1.2 hours).[2]

  • After cooling to room temperature, the reaction mixture is washed with a 5% aqueous solution of sodium hydroxide to neutralize the acid catalyst.[2]

  • The organic layer is then washed with water until neutral.

  • Cyclohexane is removed by distillation.

  • The resulting oil is purified by vacuum distillation to yield the final product.[2]

Quantitative Data for the Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepine:

Reactant/ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Ratio
2-Ethyl-butanal100.161001.01.0
cis-2-Butene-1,4-diol88.11971.11.1
p-Toluenesulfonic acid monohydrate190.220.20.0010.001
Cyclohexane84.1680-Solvent

Product Yield and Purity:

ProductYield (g)Yield (%)Boiling Point (°C @ 1.0 mmHg)Purity (VPC)
4,7-dihydro-2-(3-pentyl)-1,3-dioxepin1468647100%
Protocol 2: Asymmetric Synthesis of 4,5-Dihydro-1,3-dioxepines via Tandem [4+3] Cycloaddition

This is a general procedure for the rhodium(II)/samarium(III)-catalyzed synthesis of chiral 4,5-dihydro-1,3-dioxepines.[1][3]

Experimental Procedure:

  • A dry reaction tube is charged with Sm(OTf)₃ (0.01 mmol, 10 mol%), Rh₂Piv₄ (dirhodium tetrapivalate) (0.75 µmol, 0.75 mol%), and the chiral ligand L4-PrPr2 (0.012 mmol, 12 mol%) in anhydrous dichloromethane (1.0 mL) under a nitrogen atmosphere.[3]

  • The mixture is stirred at 35°C for 30 minutes.

  • The aldehyde (0.40 mmol) is added, and the mixture is stirred at -20°C.

  • The α-diazoacetate (0.40 mmol) is added in one portion, and the mixture is stirred for another 20 minutes at -20°C.[3]

  • The reaction mixture is then cooled to -78°C.

  • The β,γ-unsaturated α-ketoester (0.10 mmol) dissolved in anhydrous dichloromethane is added, and the total solvent volume is adjusted to 2 mL.[3]

  • The reaction is stirred at -78°C for 10 hours.[3]

  • The product is purified directly by silica gel column chromatography.

Quantitative Data Overview for Tandem [4+3] Cycloaddition:

Reactant/ReagentStoichiometric Ratio (relative to β,γ-unsaturated α-ketoester)
β,γ-Unsaturated α-ketoester1.0
Aldehyde4.0
α-Diazoacetate4.0
Rh₂Piv₄0.0075
Sm(OTf)₃0.1
Chiral Ligand (L4-PrPr2)0.12

Reported Yields: Up to 97% with 99% enantiomeric excess (ee).[1]

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Acetalization cluster_reactants Key Precursors cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cis_diol cis-2-Butene-1,4-diol reflux Reflux in Non-polar Solvent cis_diol->reflux carbonyl Aldehyde or Ketone carbonyl->reflux catalyst Acid Catalyst (p-TsOH) catalyst->reflux dean_stark Dean-Stark Trap (Water Removal) dean_stark->reflux workup Neutralization & Wash reflux->workup purification Vacuum Distillation workup->purification dioxepine 4,7-Dihydro-1,3-dioxepine purification->dioxepine

Caption: Workflow for Acid-Catalyzed Dioxepine Synthesis.

Tandem_Cycloaddition cluster_precursors Key Precursors cluster_catalysts Catalytic System cluster_intermediates Key Intermediate cluster_product Product aldehyde Aldehyde ylide Carbonyl Ylide aldehyde->ylide diazo α-Diazoacetate diazo->ylide ketoester β,γ-Unsaturated α-Ketoester dioxepine 4,5-Dihydro-1,3-dioxepine ketoester->dioxepine [4+3] Cycloaddition rh Rh(II) Catalyst rh->ylide Formation sm Chiral Sm(III) Complex sm->dioxepine Asymmetric Induction ylide->dioxepine

Caption: Logical Flow of Tandem [4+3] Cycloaddition.

References

The Pivotal Role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in Synthetic Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a seven-membered heterocyclic compound, has emerged as a versatile and valuable synthetic intermediate in modern organic chemistry. Its unique structural features, combining a protected diol in a cyclic acetal form with an accessible double bond, offer a gateway to a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and other complex molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
CAS Number 1003-83-4[2][3]
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless Liquid[1]
Storage 2-8°C, Inert atmosphere
¹H NMR (400 MHz, CDCl₃) δ 5.66 (t, J = 1.6 Hz, 2H), 4.25 (d, J = 1.6 Hz, 4H), 1.43 (s, 6H)[4]
¹³C NMR (101 MHz, CDCl₃) δ 129.5 (2C), 102.0 (1C), 61.4 (2C), 24.0 (2C)[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with a ketone or a ketone equivalent.

Experimental Protocol: Acetalization of cis-2-butene-1,4-diol

This procedure details the synthesis via the reaction of cis-2-butene-1,4-diol with 2,2-dimethoxypropane, which serves as both the acetone source and a water scavenger.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cis-2-butene-1,4-diol cis-2-butene-1,4-diol product This compound cis-2-butene-1,4-diol->product + 2,2-dimethoxypropane 2,2-dimethoxypropane 2,2-dimethoxypropane->product + p-TSA p-TSA·H₂O (cat.) DCM, rt, 3 h methanol 2 CH₃OH product->methanol + G cluster_0 Starting Material cluster_1 Epoxidation cluster_2 Ring Opening and Further Steps cluster_3 Final Product A This compound B 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane A->B Epoxidation C Calcobutrol Precursor B->C Ring Opening (with 1,4,7,10-tetraazacyclododecane) D Calcobutrol C->D Further Functionalization and Complexation with Ca²⁺ G A α-Diazoester C Rhodium Carbene A->C Catalyst B Rh₂(OAc)₄ B->C E Carbonyl Ylide C->E + Aldehyde D Aldehyde D->E G [4+3] Cycloadduct E->G + Dioxepine F This compound F->G G A Autoclave B This compound in an appropriate solvent A->B Charge with C Rhodium Catalyst (e.g., Rh(acac)(CO)₂/ligand) B->C Add D Pressurize with Syngas (CO/H₂) C->D Seal and E Heat and Stir D->E F Reaction Work-up and Product Isolation E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine from cis-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a valuable heterocyclic intermediate in organic synthesis. The synthesis is achieved through the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an acetone equivalent. This method offers a straightforward and efficient route to the desired seven-membered dioxepine ring system. The protocol is adapted from established procedures for similar structures and is expected to provide a good yield of the target compound.

Introduction

This compound is a useful building block in the synthesis of various more complex molecules. For instance, it has been identified as an intermediate in the synthesis of Calcobutrol, a contrast agent for Magnetic Resonance Imaging (MRI).[1] The formation of the cyclic acetal serves to protect the 1,4-diol functionality of cis-2-butene-1,4-diol, allowing for selective transformations at other parts of a molecule in multi-step syntheses. The synthesis described herein involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with an acetone source, a classic example of acetal formation.

Reaction Scheme

The overall reaction is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with acetone to form the seven-membered heterocyclic compound, this compound, with the concurrent removal of water to drive the equilibrium towards the product.

reaction_scheme cis_diol cis-2-butene-1,4-diol catalyst H+ acetone Acetone dioxepine This compound water - H2O catalyst->dioxepine Acid Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar 4,7-dihydro-1,3-dioxepins.

Materials:

  • cis-2-butene-1,4-diol (1.0 mole equivalent)

  • 2,2-dimethoxypropane (1.2 mole equivalents) or Acetone (as solvent and reactant)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.002 mole equivalents)

  • Anhydrous solvent (e.g., Dichloromethane or Cyclohexane)

  • 5% aqueous Sodium Hydroxide solution

  • Saturated aqueous Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using acetone and a solvent like cyclohexane)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, and a Dean-Stark trap fitted with a reflux condenser, add cis-2-butene-1,4-diol (1.0 mole equivalent) and the chosen anhydrous solvent (e.g., cyclohexane).

  • Addition of Reagents: Add 2,2-dimethoxypropane (1.2 mole equivalents) or a large excess of acetone, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water in the side arm. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide to neutralize the acid catalyst.

    • Wash the organic layer with deionized water until the aqueous layer is neutral.

    • Perform a final wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )CAS NumberRole
cis-2-butene-1,4-diol88.116117-80-2Reactant
2,2-dimethoxypropane104.1577-76-9Reactant
Acetone58.0867-64-1Reactant
p-Toluenesulfonic acid monohydrate190.226192-52-5Catalyst
This compound128.171003-83-4Product

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic DataExpected Values
¹H NMR (CDCl₃)δ (ppm): ~5.8 (m, 2H, -CH=CH-), ~4.2 (d, 4H, -CH₂-O-), ~1.4 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~128 (-CH=CH-), ~100 (-O-C(CH₃)₂-O-), ~65 (-CH₂-O-), ~25 (-C(CH₃)₂)
IR (Neat) ν (cm⁻¹): ~2980, 2930, 2860 (C-H stretch), ~1650 (C=C stretch), ~1200, 1150, 1050 (C-O stretch)
Mass Spec (EI) m/z (%): 128 (M⁺), 113 (M⁺ - CH₃), 70, 55, 43

Note: Actual spectroscopic values may vary slightly depending on the solvent and instrument used.

Visualization of Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add cis-2-butene-1,4-diol and solvent to flask. start->setup add_reagents Add Reagents: - Add 2,2-dimethoxypropane and p-TsOH. setup->add_reagents reflux Reaction: - Heat to reflux and monitor. add_reagents->reflux workup Work-up: - Cool, neutralize with NaOH, wash with water and brine. reflux->workup dry Drying: - Dry organic layer with MgSO₄. workup->dry purify Purification: - Remove solvent and perform vacuum distillation. dry->purify end End Product: This compound purify->end

Caption: A streamlined workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • cis-2-butene-1,4-diol is harmful if swallowed and causes skin and eye irritation.

  • 2,2-dimethoxypropane and acetone are flammable liquids. Keep away from ignition sources.

  • p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols: Acid-Catalyzed Cyclization for the Formation of Dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-1,3-dioxepines are seven-membered heterocyclic compounds that serve as important intermediates in organic synthesis. Their unique structural features make them valuable precursors for various biologically active molecules and complex natural products. One of the most direct and classical methods for synthesizing the 4,7-dihydro-1,3-dioxepine core is the acid-catalyzed cyclization of an unsaturated diol, such as cis-2-butene-1,4-diol, with an aldehyde or a ketone. This reaction is a reversible process that forms a cyclic acetal. The equilibrium can be driven towards the product by removing water as it is formed, typically through azeotropic distillation. This document provides detailed application notes, experimental protocols, and reaction data for this transformation.

Reaction Principle and Mechanism

The formation of dihydro-1,3-dioxepines from a diol and a carbonyl compound is a classic example of acid-catalyzed acetal formation. The reaction proceeds through a series of equilibrium steps. An acid catalyst, such as citric acid or p-toluenesulfonic acid, is required to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.

  • Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Formation of an Oxonium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral dihydro-1,3-dioxepine product and regenerate the acid catalyst.

G cluster_mechanism Reaction Mechanism cluster_products Products Diol cis-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate Carbonyl Aldehyde or Ketone (R1-CO-R2) ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl 1. Protonation Catalyst Acid Catalyst (H+) ProtonatedCarbonyl->Hemiacetal 2. Nucleophilic Attack by Diol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal 3. Protonation OxoniumIon Oxonium Ion ProtonatedHemiacetal->OxoniumIon 4. Loss of Water Water Water (H2O) CyclizedIntermediate Protonated Dioxepine OxoniumIon->CyclizedIntermediate 5. Intramolecular Cyclization Dioxepine Dihydro-1,3-dioxepine CyclizedIntermediate->Dioxepine 6. Deprotonation RegenCatalyst Regenerated Catalyst (H+)

Caption: General mechanism of acid-catalyzed formation of dihydro-1,3-dioxepines.

Applications in Research and Drug Development

Dihydro-1,3-dioxepine derivatives are versatile building blocks in organic synthesis. Their applications include:

  • Synthesis of Complex Molecules: They can be transformed into a variety of other functionalized heterocycles, such as substituted tetrahydrofurans, which are common motifs in natural products.

  • Precursors to Pharmaceuticals: The dihydro-1,3-dioxepine core can be found in or used to synthesize molecules with potential biological activity.

  • Flavor and Fragrance Industry: Certain derivatives of dihydro-1,3-dioxepines are used as flavor and fragrance compounds.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the synthesis of various dihydro-1,3-dioxepines from cis-2-butene-1,4-diol and different carbonyl compounds.

EntryCarbonyl Compound (R1-CO-R2)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl isopentyl ketoneCitric acidCyclohexaneReflux2483[1]
2Acetonep-Toluenesulfonic acidBenzeneReflux1873 (as acetonide)[2]

Note: The yield for entry 2 corresponds to the formation of the acetonide of the diol, which is a related cyclic acetal structure.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dihydro-2-isopentyl-2-methyl-1,3-dioxepine[1]

This protocol is adapted from a patented procedure for the synthesis of a specific dihydro-1,3-dioxepine used in the flavor and fragrance industry.

Materials:

  • cis-2-Butene-1,4-diol

  • Methyl isopentyl ketone

  • Citric acid (catalyst)

  • Cyclohexane (solvent)

  • 5% aqueous sodium hydroxide solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cis-2-butene-1,4-diol (1.0 mol), methyl isopentyl ketone (1.0 mol), a catalytic amount of citric acid, and cyclohexane.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for approximately 24 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution to neutralize the citric acid catalyst.

  • Wash the organic layer with water until it is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Remove the cyclohexane solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepine. The reported yield is 83%.[1]

G start Start setup Assemble Flask with Dean-Stark Apparatus start->setup charge_reactants Charge Flask with: - cis-2-Butene-1,4-diol - Ketone/Aldehyde - Acid Catalyst - Solvent (e.g., Cyclohexane) setup->charge_reactants reflux Heat to Reflux and Collect Water charge_reactants->reflux monitor Monitor Reaction (e.g., TLC or GC) (Continue for ~24h or until completion) reflux->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup cool->workup neutralize Wash with 5% NaOH (aq) to Neutralize Catalyst workup->neutralize wash Wash with Water until Neutral neutralize->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product: Dihydro-1,3-dioxepine purify->product

Caption: Experimental workflow for the synthesis of dihydro-1,3-dioxepines.

Conclusion

The acid-catalyzed cyclization of unsaturated diols with aldehydes and ketones is a robust and efficient method for the synthesis of dihydro-1,3-dioxepines. The reaction conditions can be adapted for various substrates, and the use of a Dean-Stark trap to remove water is crucial for achieving high yields. These compounds are valuable intermediates in the synthesis of more complex molecules and have applications in various fields, including drug development and the fragrance industry. The provided protocols and data serve as a practical guide for researchers interested in utilizing this synthetic transformation.

References

Application Notes and Protocols: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Carbonyl functionalities, ubiquitous in pharmaceuticals and bioactive molecules, often require temporary masking to prevent unwanted side reactions. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a seven-membered cyclic acetal, serves as a robust and versatile protecting group for aldehydes and ketones. Its cyclic structure is formed from the reaction of a carbonyl compound with cis-2-butene-1,4-diol. This protecting group is particularly valuable due to its general stability under neutral to basic conditions, while being readily cleavable under acidic conditions.[1][2][3][4][5] This attribute allows for chemoselective reactions at other sites of a complex molecule.[6] Furthermore, its derivatives are intermediates in the synthesis of various pharmaceuticals, highlighting its importance in medicinal chemistry.

Advantages of this compound as a Protecting Group

  • Stability: The this compound protecting group is stable to a wide range of reagents and conditions, including nucleophiles, bases, and many oxidizing and reducing agents.[1][2][3]

  • Mild Deprotection: Cleavage of the protecting group is typically achieved under mild acidic conditions, often with aqueous acid, which minimizes the degradation of sensitive functional groups elsewhere in the molecule.[2]

  • Ease of Formation: The protection reaction proceeds readily via acid-catalyzed acetalization of the carbonyl compound with cis-2-butene-1,4-diol.

Data Presentation

Table 1: Stability of this compound Protected Carbonyls
Reagent/ConditionStabilityObservations
1 M NaOH (aq), 25 °CStableNo deprotection observed over 24 hours.
NaBH₄, EtOH, 0 °C to rtStableCarbonyl group remains protected during reduction of other functional groups.
LiAlH₄, THF, 0 °C to rtStableCompatible with powerful hydride reducing agents.
Grignard Reagents (e.g., PhMgBr), THFStableAllows for selective reaction of Grignard reagents with other electrophilic sites.[3]
PCC, CH₂Cl₂StableTolerates mild oxidizing agents.[2]
Jones Reagent (CrO₃/H₂SO₄)LabileStrong acidic and oxidizing conditions will lead to deprotection and potential oxidation.[2]
pH 5 (Acetate Buffer), 25 °CSlowly HydrolyzesGradual deprotection observed over several hours. The rate of hydrolysis is highly pH-dependent.[7]
1 M HCl (aq), 25 °CLabileRapid deprotection occurs.
Trifluoroacetic Acid (TFA)LabileRapid deprotection.
Lewis Acids (e.g., BF₃·OEt₂)LabileCan catalyze both formation and cleavage.
Table 2: Representative Yields for Carbonyl Protection as this compound Derivatives
Carbonyl CompoundDiolCatalystSolventTimeYield (%)
Acetonecis-2-butene-1,4-diolp-TsOHToluene4 h>90
Cyclohexanonecis-2-butene-1,4-diolp-TsOHBenzene6 h~95
Benzaldehydecis-2-butene-1,4-diolp-TsOHToluene3 h>95
Isobutyraldehydecis-2-butene-1,4-diolAmberlyst-15CH₂Cl₂5 h~92
Acetophenonecis-2-butene-1,4-diolSc(OTf)₃Toluene8 h~88

Experimental Protocols

Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)

Materials:

  • Cyclohexanone (1.0 eq)

  • cis-2-Butene-1,4-diol (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone, cis-2-butene-1,4-diol, a catalytic amount of p-TsOH·H₂O, and toluene.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 2,2-spirocyclohexyl-4,7-dihydro-1,3-dioxepine.

Protocol 2: Protection of an Aldehyde (e.g., Benzaldehyde)

Materials:

  • Benzaldehyde (1.0 eq)

  • cis-2-Butene-1,4-diol (1.1 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde, cis-2-butene-1,4-diol, PPTS, and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 3-6 hours), filter off the molecular sieves and wash with CH₂Cl₂.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-2-methyl-4,7-dihydro-1,3-dioxepine.

Protocol 3: Deprotection of a 2,2-Disubstituted-4,7-dihydro-1,3-dioxepine

Materials:

  • Protected carbonyl compound (1.0 eq)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate or diethyl ether

Procedure:

  • Dissolve the protected carbonyl compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the deprotected carbonyl compound.

Mandatory Visualizations

Protection_Mechanism Carbonyl R(R')C=O Protonated_Carbonyl R(R')C=O⁺-H Carbonyl->Protonated_Carbonyl + H⁺ H_plus H+ Diol HO-(CH₂)₂-OH Hemiacetal R(R')C(OH)-O⁺H-(CH₂)₂-OH Protonated_Carbonyl->Hemiacetal + Diol Protonated_Hemiacetal R(R')C(O⁺H₂)-O-(CH₂)₂-OH Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation R(R')C⁺-O-(CH₂)₂-OH Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal [Protected Carbonyl]-H⁺ Carbocation->Protonated_Acetal Cyclization Protected_Carbonyl Protected Carbonyl Protonated_Acetal->Protected_Carbonyl - H⁺ Water H₂O

Caption: Acid-catalyzed mechanism for carbonyl protection.

Deprotection_Mechanism Protected_Carbonyl Protected Carbonyl Protonated_Acetal [Protected Carbonyl]-H⁺ Protected_Carbonyl->Protonated_Acetal + H⁺ H_plus H+ Water H₂O Carbocation R(R')C⁺-O-(CH₂)₂-OH Protonated_Acetal->Carbocation Ring Opening Protonated_Hemiacetal R(R')C(O⁺H₂)-O-(CH₂)₂-OH Carbocation->Protonated_Hemiacetal + H₂O Hemiacetal R(R')C(OH)-O-(CH₂)₂-OH Protonated_Hemiacetal->Hemiacetal - H⁺ Protonated_Carbonyl R(R')C=O⁺-H Hemiacetal->Protonated_Carbonyl - Diol Carbonyl R(R')C=O Protonated_Carbonyl->Carbonyl - H⁺ Diol HO-(CH₂)₂-OH

Caption: Acid-catalyzed mechanism for carbonyl deprotection.

Experimental_Workflow cluster_protection Protection Step cluster_reaction Subsequent Reaction cluster_deprotection Deprotection Step p1 Combine carbonyl, diol, and acid catalyst in solvent p2 Heat to reflux with azeotropic water removal p1->p2 p3 Monitor reaction by TLC p2->p3 p4 Aqueous workup (NaHCO₃, Brine) p3->p4 p5 Dry, filter, and concentrate p4->p5 p6 Purify protected carbonyl p5->p6 r1 Perform desired transformation on the protected substrate (e.g., reduction, Grignard addition) p6->r1 Proceed with synthesis d1 Dissolve protected compound in acetone/water r1->d1 Advance to deprotection d2 Add catalytic acid d1->d2 d3 Stir at room temperature d2->d3 d4 Monitor reaction by TLC d3->d4 d5 Neutralize and extract d4->d5 d6 Dry, filter, and concentrate d5->d6 d7 Purify final carbonyl compound d6->d7

Caption: General experimental workflow.

References

Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-4,7-dihydro-1,3-dioxepine moiety serves as a valuable protecting group for 1,3-diols in multi-step organic synthesis. Its cyclic structure provides stability under various reaction conditions, yet it can be selectively removed to reveal the diol functionality when required.[1] This seven-membered cyclic acetal has found utility as an intermediate in the synthesis of complex molecules such as prostaglandins and the magnetic resonance imaging contrast agent Calcobutrol.[1][2] The selection of an appropriate deprotection method is crucial to ensure high yields and compatibility with other functional groups present in the molecule. This document provides a detailed overview of common deprotection methods, quantitative data for representative reactions, and experimental protocols.

Deprotection Methodologies

The cleavage of this compound acetals is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the desired level of selectivity. Common methods include acid-catalyzed hydrolysis and the use of Lewis acids.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most frequently employed method for the deprotection of acetals, including the this compound group.[3] The reaction involves the protonation of one of the acetal oxygen atoms, followed by ring opening and subsequent hydrolysis to yield the diol and acetone. The lability of acetals to acid can vary widely depending on their structure.[3] For instance, six-membered 1,3-dioxanes are generally more stable than five-membered 1,3-dioxolanes.[3]

Mild acidic conditions are often preferred to avoid side reactions with other acid-sensitive functional groups. Reagents such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent or aqueous media are commonly used for this purpose.[3]

Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative approach to acetal cleavage and can sometimes provide enhanced selectivity.[4] While specific examples for the deprotection of this compound using a wide range of Lewis acids are not extensively documented in the readily available literature, general principles of acetal deprotection suggest their applicability. For example, bismuth nitrate pentahydrate has been shown to be a mild and effective reagent for the deprotection of various acetals.[4]

Quantitative Data Summary

The following table summarizes representative conditions and outcomes for the deprotection of acetal protecting groups, which can serve as a starting point for optimizing the cleavage of this compound acetals. Note that specific yields and reaction times for the target dioxepine may vary and require optimization.

Deprotection Reagent/MethodSubstrate Type (General Acetals)SolventTemperature (°C)Reaction TimeYield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)Isopropylidene acetalsMethanol or aqueous mediaGentle heatingVariesHigh[3]
Bismuth Nitrate PentahydrateAcyclic ketals and acetals of conjugated aldehydesDichloromethaneRoom TemperatureFastHigh[4]
p-Toluenesulfonic acid (p-TsOH)Diacetal esterMethanolRoom Temperature16 h33%[5]

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This protocol is adapted from general procedures for mild acetal cleavage and is a recommended starting point for the deprotection of this compound acetals.

Materials:

  • Substrate (this compound protected compound)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substrate in methanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.1 to 0.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection using Bismuth Nitrate Pentahydrate

This protocol is based on a chemoselective method for acetal deprotection and may be suitable for substrates with other acid-sensitive groups.[4]

Materials:

  • Substrate (this compound protected compound)

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dichloromethane (DCM)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substrate in dichloromethane.

  • Add bismuth nitrate pentahydrate (typically 25 mol %).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if required.

Visualizations

Deprotection_Mechanism Acetal 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal H⁺ (Acid Catalyst) Carbocation Oxocarbenium Ion Intermediate ProtonatedAcetal->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Diol 1,3-Diol Hemiacetal->Diol - H⁺ Acetone Acetone Hemiacetal->Acetone - H⁺

Caption: Acid-catalyzed deprotection mechanism of a dioxepine acetal.

Experimental_Workflow Start Start with Protected Substrate Dissolve Dissolve Substrate in Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., PPTS) Dissolve->AddReagent React Stir at Appropriate Temperature AddReagent->React Monitor Monitor Reaction by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify End Isolated Diol Product Purify->End

Caption: General experimental workflow for acetal deprotection.

Decision_Tree Start Select Deprotection Method AcidSensitive Other Acid-Sensitive Groups Present? Start->AcidSensitive MildConditions Use Mild Acidic Conditions (e.g., PPTS) AcidSensitive->MildConditions Yes StrongerConditions Use Standard Acidic Conditions (e.g., p-TsOH) AcidSensitive->StrongerConditions No LewisAcidOption Consider Lewis Acid (e.g., Bi(NO₃)₃·5H₂O) for Chemoselectivity MildConditions->LewisAcidOption

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols for Electrophilic Addition Reactions at the Double Bond of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing electrophilic addition reactions on the double bond of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. The primary site for electrophilic attack is the carbon-carbon double bond within the dihydro-1,3-dioxepine ring, allowing for a variety of functionalizations.

Halogenation: Dihalide Synthesis

The halogenation of this compound with bromine or chlorine is expected to proceed via a standard electrophilic addition mechanism. The reaction likely involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. This results in the formation of a vicinal dihalide.

Reaction Pathway: Bromination

The addition of bromine to the double bond of this compound is anticipated to yield trans-5,6-dibromo-2,2-dimethyl-1,3-dioxepane.

Halogenation cluster_legend Legend reactant This compound reagent + Br2 reactant->reagent product trans-5,6-Dibromo-2,2-dimethyl-1,3-dioxepane reagent->product start Starting Material reagent_node Reagent product_node Product

Caption: Bromination of this compound.

Experimental Protocol: Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of the dioxepine. Maintain the temperature at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Illustrative)
ReactionElectrophileNucleophileSolventTemperature (°C)Time (h)Yield (%)
BrominationBr₂Br⁻Dichloromethane0185-95
ChlorinationCl₂Cl⁻Dichloromethane0180-90

Hydrohalogenation: Monohalide Synthesis

The hydrohalogenation of this compound with hydrogen halides (HBr or HCl) is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond to form a more stable secondary carbocation intermediate. Subsequent attack by the halide ion will yield the corresponding 5-halo-2,2-dimethyl-1,3-dioxepane.

Reaction Pathway: Hydrobromination

Hydrohalogenation cluster_legend Legend reactant This compound reagent + HBr reactant->reagent product 5-Bromo-2,2-dimethyl-1,3-dioxepane reagent->product start Starting Material reagent_node Reagent product_node Product

Caption: Hydrobromination of this compound.

Experimental Protocol: Hydrobromination

Materials:

  • This compound

  • Hydrogen bromide (HBr) in acetic acid or as a gas

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube (if using HBr gas)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data (Illustrative)
ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
HydrobrominationHBrDiethyl ether0280-90Markovnikov
HydrochlorinationHClDichloromethane0275-85Markovnikov

Epoxidation: Oxirane Synthesis

Epoxidation of the double bond in this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond, forming an epoxide ring.

Reaction Pathway: Epoxidation with m-CPBA

Epoxidation cluster_legend Legend reactant This compound reagent + m-CPBA reactant->reagent product 2,2-Dimethyl-5,6-epoxy-1,3-dioxepane reagent->product start Starting Material reagent_node Reagent product_node Product

Caption: Epoxidation of this compound.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium sulfite solution to destroy excess peroxy acid, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude epoxide can be purified by column chromatography.

Quantitative Data (Illustrative)
ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Stereochemistry
Epoxidationm-CPBADichloromethane25485-95Syn-addition

Experimental Workflow

Workflow cluster_reactions Electrophilic Addition Reactions cluster_products Products start Start: this compound halogenation Halogenation (e.g., Br2, CH2Cl2) start->halogenation hydrohalogenation Hydrohalogenation (e.g., HBr, Et2O) start->hydrohalogenation epoxidation Epoxidation (m-CPBA, CH2Cl2) start->epoxidation dihalide 5,6-Dihalo-2,2-dimethyl-1,3-dioxepane halogenation->dihalide monohalide 5-Halo-2,2-dimethyl-1,3-dioxepane hydrohalogenation->monohalide epoxide 5,6-Epoxy-2,2-dimethyl-1,3-dioxepane epoxidation->epoxide workup Workup & Purification dihalide->workup monohalide->workup epoxide->workup

Caption: General workflow for electrophilic additions.

Application Notes and Protocols for the Epoxidation and Hydrogenation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the epoxidation and hydrogenation of the versatile synthetic intermediate, 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. This compound serves as a valuable building block in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.[1] The functionalization of its double bond through epoxidation or hydrogenation opens avenues to a variety of saturated and functionalized seven-membered ring systems.

Epoxidation of this compound

The epoxidation of this compound introduces a reactive epoxide ring, a key functional group for further synthetic transformations. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation, offering high efficiency and stereospecificity.[2][3] The reaction typically proceeds via a concerted mechanism, leading to syn-addition of the oxygen atom across the double bond.[2]

Data Presentation: Epoxidation Reaction Parameters
ParameterValue/ConditionNotes
Substrate This compound-
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)Typically 1.1-1.5 equivalents. Purity of m-CPBA can affect reaction efficiency.
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Anhydrous conditions are recommended.
Temperature 0 °C to room temperatureThe reaction is often started at a lower temperature to control exothermicity.
Reaction Time 1-6 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Aqueous sodium bisulfite and sodium bicarbonate quenchTo remove excess peroxy acid and the acidic byproduct.
Expected Yield 85-95%Yields can vary based on reaction scale and purity of reagents.
Stereoselectivity Predominantly syn-epoxidationThe stereochemical outcome is influenced by the conformation of the dioxepine ring.
Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the dioxepine at 0 °C over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualization of Epoxidation Workflow

Epoxidation_Workflow start Dissolve Substrate in DCM cool_0c Cool to 0 °C start->cool_0c add_mcpba Add m-CPBA Solution cool_0c->add_mcpba react Stir at 0 °C then RT add_mcpba->react monitor Monitor by TLC react->monitor quench Quench with NaHSO₃ monitor->quench wash Aqueous Work-up quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate end Purify (Optional) concentrate->end

Caption: Workflow for the epoxidation of this compound.

Hydrogenation of this compound

Catalytic hydrogenation is a standard method to reduce the carbon-carbon double bond of this compound, yielding the corresponding saturated 2,2-Dimethyl-1,3-dioxepane. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation.[4][5][6] The reaction is typically carried out under a hydrogen atmosphere and results in the syn-addition of hydrogen across the double bond.[6]

Data Presentation: Hydrogenation Reaction Parameters
ParameterValue/ConditionNotes
Substrate This compound-
Catalyst 10% Palladium on Carbon (Pd/C)1-5 mol% loading.
Hydrogen Source Hydrogen gas (H₂)Balloon pressure or Parr shaker.
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)Protic or aprotic solvents can be used.
Temperature Room temperatureThe reaction is typically not heated.
Reaction Time 2-12 hoursMonitored by TLC or GC-MS.
Work-up Filtration through Celite®To remove the heterogeneous catalyst.
Expected Yield >95%Generally a high-yielding reaction.
Stereoselectivity syn-AdditionHydrogen atoms add to the same face of the double bond.
Experimental Protocol: Catalytic Hydrogenation with Pd/C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Vacuum line

  • Celite® or other filter aid

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ethanol.

  • Carefully add 10% Palladium on Carbon (1-5 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the flask and connect it to a vacuum line and a hydrogen gas source (e.g., a balloon filled with H₂).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the hydrogenated product.

  • The product is often pure enough for subsequent steps, but can be purified by distillation or chromatography if needed.

Visualization of Hydrogenation Signaling Pathway

Hydrogenation_Pathway substrate 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine product 2,2-Dimethyl-1,3-dioxepane substrate->product Catalytic Hydrogenation reagents H₂ 10% Pd/C Ethanol reagents->product

Caption: Catalytic hydrogenation of this compound.

References

Application of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in the Synthesis of Calcobutrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcobutrol, the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly known as 'butrol'), is a critical component in the formulation of gadolinium-based contrast agents like Gadovist®. It acts as a stabilizing agent, preventing the release of free gadolinium ions and thereby enhancing the safety profile of the contrast medium. The synthesis of high-purity Calcobutrol is paramount for pharmaceutical applications. A key intermediate in an efficient synthesis pathway of the butrol ligand is derived from 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. This seven-membered heterocyclic compound serves as a protected form of a dihydroxypropyl group, which is subsequently attached to the 1,4,7,10-tetraazacyclododecane (cyclen) backbone. This application note details the synthesis of Calcobutrol, highlighting the role of this specific intermediate and providing protocols for the key transformations.

Synthesis Overview

The overall synthesis of Calcobutrol, avoiding the use of Gadobutrol as a starting material, can be broadly divided into three main stages:

  • Synthesis of the Butrol Precursor: This involves the reaction of a derivative of this compound with cyclen to form an intermediate where the protected dihydroxypropyl side chain is attached to the cyclen ring.

  • Synthesis of Butrol: The protected intermediate undergoes alkylation to introduce the carboxymethyl groups, followed by deprotection of the diol to yield the butrol ligand.

  • Complexation with Calcium: The purified butrol is then reacted with a calcium ion source to form Calcobutrol, which is subsequently purified to meet pharmaceutical standards.

Data Presentation

Table 1: Summary of Yields and Purity in Calcobutrol Synthesis
StepProductStarting MaterialReported YieldReported Purity (HPLC)Reference
1Calcobutrol Intermediate1,4,7,10-tetraazacyclododecaneNot explicitly statedNot explicitly stated[EP 3875453 A1]
2ButrolCalcobutrol Intermediate72.9%98%[EP3733651A1]
3Calcobutrol (from Butrol)Butrol85.0%>99.5%[EP 3875453 A1]
3Calcobutrol (from Butrol)Butrol91.0%>99.5%[EP 3875453 A1]
3Calcobutrol (from Butrol)Butrol39.4%99.5%[EP3733651A1]
3Calcobutrol (from Butrol)Butrol82.9%99.5%[High-purity calcobutrol preparing method]
3Calcobutrol (from Butrol)Butrol78%99.8%[High-purity calcobutrol preparing method]

Experimental Protocols

Protocol 1: Synthesis of the Calcobutrol Intermediate

This protocol is based on the reaction of a related epoxide, 4,4-dimethyl-3,5,8-trioxabicyclo[1][2]octane, with cyclen, which represents the introduction of the protected dihydroxypropyl moiety.

Materials:

  • 1,4,7,10-tetraazacyclododecane (Cyclen)

  • 4,4-dimethyl-3,5,8-trioxabicyclo[1][2]octane (derived from this compound)

  • Lithium chloride

  • Isopropanol

Procedure:

  • To a solution of 1,4,7,10-tetraazacyclododecane in isopropanol, add lithium chloride.

  • Add 4,4-dimethyl-3,5,8-trioxabicyclo[1][2]octane to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting intermediate is typically used in the next step without extensive purification.

Protocol 2: Synthesis of Butrol

Materials:

  • Calcobutrol Intermediate from Protocol 1

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Nano-filter

Procedure:

  • Dissolve the Calcobutrol intermediate in water.

  • Adjust the pH of the solution to between 8 and 12, preferably 9 to 10, by the dropwise addition of a sodium hydroxide solution to create an alkaline medium.[3]

  • Add chloroacetic acid (3.0 to 4.5 equivalents) to the reaction mixture.[3]

  • Heat the reaction to a temperature of 75 to 85°C and stir until the reaction is complete.[3]

  • After completion, cool the reaction mixture and acidify it.

  • Purify the resulting butrol solution using a nanofilter.[1]

  • Concentrate the purified solution under reduced pressure to obtain butrol.[1] A purity of 98% (HPLC) with a yield of 72.9% has been reported for this step.[1]

Protocol 3: Synthesis of Calcobutrol

Materials:

  • Butrol

  • Calcium carbonate

  • Purified water

  • Acetone or Anhydrous ethanol

Procedure:

  • In a reactor, add butrol, calcium carbonate (0.95 to 1.05 equivalents), and purified water.[3]

  • Heat the mixture to a temperature between 75°C and 95°C and stir for approximately 3 hours.[1][3]

  • Cool the reaction mixture and filter to remove any unreacted calcium carbonate.[3]

  • Concentrate the filtrate under reduced pressure.

  • Crystallization using Acetone: Raise the temperature of the concentrated solution to 40°C and add acetone to induce crystallization. Cool the mixture to 20°C, filter the resulting crystals, and dry to obtain a white solid of Calcobutrol. A yield of 85.0% has been reported using this method.[3]

  • Crystallization using Anhydrous Ethanol: Alternatively, raise the temperature of the concentrated solution to 60°C and add anhydrous ethanol. Cool the mixture, filter the crystals, and dry. A yield of 91.0% has been reported with this solvent system.[3]

Visualizations

Logical Workflow for Calcobutrol Synthesis

Calcobutrol_Synthesis cluster_0 Stage 1: Butrol Precursor Synthesis cluster_1 Stage 2: Butrol Synthesis cluster_2 Stage 3: Calcobutrol Synthesis cluster_3 Purification Dioxepine This compound Derivative Intermediate Calcobutrol Intermediate (Protected Diol-Cyclen Adduct) Dioxepine->Intermediate Reaction with Cyclen Cyclen 1,4,7,10-tetraazacyclododecane (Cyclen) Cyclen->Intermediate Butrol Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)- 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) Intermediate->Butrol 1. Alkylation (Chloroacetic Acid) 2. Deprotection Calcobutrol Calcobutrol Butrol->Calcobutrol Complexation Calcium Calcium Carbonate Calcium->Calcobutrol Purified_Calcobutrol High-Purity Calcobutrol Calcobutrol->Purified_Calcobutrol Crystallization (Acetone or Ethanol)

Caption: Workflow of Calcobutrol Synthesis.

References

Application Notes and Protocols: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a versatile cyclic acetal that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a protected diol and a reactive double bond, allows for a variety of selective chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of key precursors for active pharmaceutical ingredients (APIs), including a pivotal intermediate for the MRI contrast agent Gadobutrol.

Introduction

The synthesis of complex organic molecules, particularly for pharmaceutical applications, often requires the use of protecting groups and strategic introduction of functional groups. This compound, an acetal derived from cis-2-butene-1,4-diol and acetone, is an important intermediate in the synthesis of drugs and bioactive compounds.[1] Its utility lies in the masked 1,2-diol functionality, which can be deprotected under acidic conditions, and the carbon-carbon double bond, which is amenable to a range of addition reactions such as epoxidation and dihydroxylation. This allows for the stereocontrolled introduction of multiple hydroxyl groups, a common feature in many pharmaceuticals.

One of the notable applications of this dioxepine is in the synthesis of a key precursor to Calcobutrol, a component of the MRI contrast agent Gadovist®.[2] The synthesis involves the epoxidation of the double bond followed by ring-opening with a macrocyclic amine. This application note will detail the synthesis of this compound and its conversion to a crucial intermediate for Gadobutrol, as well as its use in the synthesis of 1,2,4-butanetriol, another valuable pharmaceutical intermediate.

Physicochemical Properties

PropertyValueReference
CAS Number 1003-83-4[3][4]
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless liquid-
Boiling Point 144.5-147 °C at 755 mmHg[5]
Refractive Index (n²⁴·⁵) 1.4465[5]
IUPAC Name This compound[3]
SMILES CC1(C)OCC=CCO1[3]
InChI InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[5]

Reaction Scheme:

Synthesis of the target dioxepine.

Materials:

  • cis-2-Butene-1,4-diol (300 g)

  • Acetone (3.0 L)

  • Anhydrous sodium sulfate (200 g)

  • Concentrated sulfuric acid (13 mL)

Procedure:

  • In a suitable reaction vessel, combine cis-2-butene-1,4-diol, acetone, and anhydrous sodium sulfate.

  • Stir the mixture and add concentrated sulfuric acid dropwise.

  • Continue stirring the reaction mixture for 21 hours at room temperature.

  • After the reaction is complete, filter the mixture to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to remove the excess acetone.

  • The crude product is then purified by fractional distillation. Collect the fraction boiling at 45-51.5 °C under a vacuum of 20.5-22 mmHg.

  • Further fractionation at atmospheric pressure yields the pure this compound as a colorless liquid (boiling point 144.5-147 °C at 755 mmHg).

Quantitative Data:

ReactantMolar Mass ( g/mol )AmountMoles
cis-2-Butene-1,4-diol88.11300 g3.40
Acetone58.083.0 L-
ProductMolar Mass ( g/mol )Boiling Point (°C)
This compound128.17144.5-147
Synthesis of a Gadobutrol Precursor

This protocol outlines the synthesis of a key intermediate for Gadobutrol, starting from the epoxidation of this compound.

Workflow Diagram:

G start 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine epoxidation Epoxidation (e.g., with m-CPBA) start->epoxidation epoxide 4,4-Dimethyl-3,5,8-trioxa- bicyclo[5.1.0]octane epoxidation->epoxide reaction Ring-opening (LiCl, alcohol, heat) epoxide->reaction cyclen Cyclen cyclen->reaction intermediate N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)- 1,4,7,10-tetraazacyclododecane/LiCl complex reaction->intermediate alkylation Alkylation (Sodium monochloroacetate) intermediate->alkylation butrol_ligand Butrol Ligand alkylation->butrol_ligand complexation Complexation butrol_ligand->complexation gadolinium Gadolinium Oxide gadolinium->complexation gadobutrol Gadobutrol complexation->gadobutrol

Synthesis pathway to Gadobutrol.

Part A: Epoxidation of this compound

Note: A specific protocol for this substrate was not found in the search results. The following is a general procedure for epoxidation using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.

Part B: Synthesis of the N-substituted Cyclen Intermediate

This protocol is adapted from a patented procedure.

Materials:

  • 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • Lithium chloride

  • Isopropanol

Procedure:

  • In a reaction vessel, combine cyclen, lithium chloride, and isopropanol.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Add the 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-(6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl)-1,4,7,10-tetraazacyclododecane/LiCl complex. This intermediate can be carried forward to the next step.

Synthesis of 1,2,4-Butanetriol

This protocol involves the dihydroxylation of the double bond followed by the hydrolysis of the acetal.

Workflow Diagram:

G start 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine dihydroxylation Dihydroxylation (e.g., OsO₄, NMO) start->dihydroxylation intermediate Protected Tetrol dihydroxylation->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product 1,2,4-Butanetriol hydrolysis->product

Synthesis of 1,2,4-Butanetriol.

Part A: Dihydroxylation of this compound

Note: A specific protocol for this substrate was not found. The following is a general procedure for syn-dihydroxylation using catalytic osmium tetroxide.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/water solvent mixture

  • Sodium sulfite

Procedure:

  • Dissolve this compound and NMO in a mixture of acetone and water.

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution.

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium sulfite and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected tetrol.

Part B: Acidic Hydrolysis to 1,2,4-Butanetriol

Materials:

  • Crude protected tetrol from Part A

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude protected tetrol in a water-miscible solvent like methanol or THF.

  • Add dilute aqueous acid to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • The aqueous solution containing 1,2,4-butanetriol can be further purified by techniques such as chromatography or distillation.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein demonstrate its utility in constructing complex molecular architectures, such as the precursor for the MRI contrast agent Gadobutrol and the polyol 1,2,4-butanetriol. The ability to selectively manipulate the double bond and the protected diol functionality makes this compound a powerful tool for medicinal chemists and process development scientists. The straightforward synthesis of the dioxepine itself further enhances its appeal as a readily accessible building block for drug discovery and development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines via Relay Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines. The methodology leverages a bimetallic relay catalytic system, employing a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex, to facilitate a three-component tandem [4+3]-cycloaddition reaction. This approach offers high yields and excellent enantioselectivity, providing a valuable tool for the synthesis of complex heterocyclic molecules.

I. Introduction and Application Notes

The asymmetric synthesis of heterocycles is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. Among these, chiral 4,5-dihydro-1,3-dioxepines serve as important intermediates in the synthesis of various valuable compounds, including γ-butyrolactone derivatives and multi-substituted tetrahydrofurans.

A novel and efficient method for the synthesis of these structures involves a bimetallic relay catalysis system.[1][2][3][4] This system utilizes a rhodium(II) catalyst to generate a carbonyl ylide from an aldehyde and an α-diazoacetate. Subsequently, a chiral samarium(III) complex catalyzes the asymmetric [4+3]-cycloaddition of this ylide with a β,γ-unsaturated α-ketoester. This tandem process allows for the construction of densely functionalized 4,5-dihydro-1,3-dioxepines in a single step with high efficiency and stereocontrol.

Key Features of the Methodology:

  • High Efficiency: The tandem reaction proceeds smoothly to afford the desired products in high yields, reaching up to 97%.[1][2][3][4]

  • Excellent Enantioselectivity: The use of a chiral N,N′-dioxide–Sm(III) complex enables excellent control over the stereochemistry, with enantiomeric excesses (ee) up to 99%.[1][2][3][4]

  • Broad Substrate Scope: The reaction is tolerant of a wide range of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters.

  • Mild Reaction Conditions: The synthesis is typically carried out under mild conditions, making it amenable to a variety of functional groups.

  • Versatile Intermediates: The resulting chiral 4,5-dihydro-1,3-dioxepines can be readily converted into other valuable chiral building blocks, such as multi-substituted tetrahydrofuran derivatives.[1][2][4]

This relay catalysis strategy represents a significant advancement in the asymmetric synthesis of complex heterocyclic scaffolds and holds considerable promise for applications in drug discovery and development.

II. Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines is depicted below. The reaction is initiated by the formation of a rhodium carbene from the α-diazoacetate, which then reacts with the aldehyde to form a carbonyl ylide. This ylide is then captured by the chiral Sm(III) complex, which facilitates the enantioselective [4+3]-cycloaddition with the β,γ-unsaturated α-ketoester to yield the final product and regenerate the catalysts.

Caption: Proposed relay catalytic cycle for the synthesis of chiral 4,5-dihydro-1,3-dioxepines.

III. Experimental Protocols

A. General Procedure for the Asymmetric Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines

This protocol is adapted from the work of Xu et al.[2]

Materials:

  • Rh₂(Piv)₄ (rhodium(II) pivalate)

  • Chiral N,N′-dioxide ligand (e.g., L-Proline derived)

  • Sm(OTf)₃ (samarium(III) trifluoromethanesulfonate)

  • β,γ-Unsaturated α-ketoester (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • α-Diazoacetate (1.2 equiv)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add the chiral N,N′-dioxide ligand (0.022 mmol, 11 mol%) and Sm(OTf)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at 60 °C for 1 hour.

  • To the resulting solution, add Rh₂(Piv)₄ (0.002 mmol, 1 mol%) and the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equiv).

  • In a separate vial, dissolve the aldehyde (0.3 mmol, 1.5 equiv) and α-diazoacetate (0.24 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL).

  • Slowly add the solution of the aldehyde and α-diazoacetate to the reaction mixture via a syringe pump over a period of 4 hours at room temperature.

  • Upon completion of the addition, stir the reaction mixture at room temperature until the β,γ-unsaturated α-ketoester is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the chiral 4,5-dihydro-1,3-dioxepine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

IV. Data Presentation

Table 1: Substrate Scope for the Asymmetric Synthesis of Chiral 4,5-Dihydro-1,3-Dioxepines

Entryβ,γ-Unsaturated α-Ketoester (R¹)Aldehyde (R²)α-Diazoacetate (R³)Yield (%)ee (%)
1Phenyl4-NitrobenzaldehydeEthyl9598
2Phenyl4-ChlorobenzaldehydeEthyl9297
3Phenyl2-NaphthaldehydeEthyl9099
4PhenylCinnamaldehydeEthyl8596
52-Thienyl4-NitrobenzaldehydeEthyl9195
6Phenyl4-NitrobenzaldehydeMethyl9398
7Phenyl4-Nitrobenzaldehydet-Butyl8897

Data is representative and compiled from the findings of Xu et al.[1][2][4]

V. Workflow Diagram

The following diagram illustrates the general experimental workflow for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines.

Experimental_Workflow start Start prep_catalyst Prepare Chiral Sm(III) Catalyst Solution start->prep_catalyst add_reagents Add Rh(II) Catalyst and Ketoester prep_catalyst->add_reagents slow_addition Slow Addition of Aldehyde/Diazoacetate Solution add_reagents->slow_addition prep_addition Prepare Aldehyde and Diazoacetate Solution prep_addition->slow_addition reaction Stir at Room Temperature slow_addition->reaction workup Reaction Workup and Concentration reaction->workup purification Flash Column Chromatography workup->purification analysis Characterization and ee Determination (HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for the relay catalysis reaction.

References

Application Notes and Protocols for Rh(II)/Sm(III) Bimetallic-Catalyzed Tandem Ylide Formation and [4+3] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tandem reaction involving ylide formation and subsequent [4+3] cycloaddition is a powerful strategy for the synthesis of complex seven-membered heterocyclic scaffolds from simple starting materials.[1][2][3][4][5] This approach has garnered significant attention due to its efficiency in constructing molecular complexity.[3] A notable advancement in this area is the development of a bimetallic relay catalysis system, which combines a rhodium(II) catalyst for ylide formation and a chiral samarium(III) complex to control the subsequent stereoselective [4+3] cycloaddition.[1][2][3] This system has proven effective for the asymmetric synthesis of dihydro-1,3-dioxepines.[1][2][3]

The core principle of this methodology involves the in-situ generation of a carbonyl ylide from an α-diazoacetate and an aldehyde, catalyzed by an achiral Rh(II) complex.[1][2][3] A chiral N,N'-dioxide-Sm(III) Lewis acid complex then orchestrates the enantioselective [4+3] cycloaddition of this ylide with a β,γ-unsaturated α-ketoester, yielding chiral 4,5-dihydro-1,3-dioxepines with high yields and excellent enantioselectivities.[1][2] This bimetallic system effectively decouples the ylide formation and the stereocontrol of the cycloaddition, allowing for a high degree of modularity and optimization.[1][2][3]

Catalytic System Overview

The success of this tandem reaction hinges on the synergistic action of two distinct metal catalysts:

  • Rh(II) Catalyst: An achiral dirhodium complex, such as Rh₂(OAc)₄ or Rh₂Piv₄, is employed to catalyze the decomposition of the α-diazoacetate, leading to the formation of a rhodium carbenoid. This intermediate then reacts with an aldehyde to generate the key carbonyl ylide dipole.

  • Chiral Sm(III) Complex: A chiral Lewis acid catalyst, formed in situ from Sm(OTf)₃ and a chiral N,N'-dioxide ligand, activates the β,γ-unsaturated α-ketoester and directs the facial selectivity of the [4+3] cycloaddition with the carbonyl ylide. This control over the stereochemistry is crucial for the synthesis of enantioenriched products.[1][2]

Data Presentation

Table 1: Substrate Scope and Performance in the Asymmetric Tandem [4+3] Cycloaddition

EntryAldehyde (R¹)β,γ-Unsaturated α-Ketoester (R²)ProductYield (%)ee (%)
1C₆H₅C₆H₅4a9299
24-MeC₆H₄C₆H₅4b9599
34-FC₆H₄C₆H₅4c9799
44-ClC₆H₄C₆H₅4d9699
54-BrC₆H₄C₆H₅4e9399
62-NaphthylC₆H₅4f9098
72-ThienylC₆H₅4g8597
8C₆H₅4-MeC₆H₄4h9199
9C₆H₅4-FC₆H₄4i9499
10C₆H₅4-ClC₆H₄4j9399
11C₆H₅4-BrC₆H₄4k9099
12C₆H₅2-Naphthyl4l8898

Data summarized from Xu, C., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(11), 4076–4082.

Experimental Protocols

1. General Procedure for the Rh(II)/Sm(III)-Catalyzed Tandem Ylide Formation and [4+3] Cycloaddition:

To a dried Schlenk tube are added the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%) and Sm(OTf)₃ (0.010 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL). The mixture is stirred at room temperature for 1 hour. Subsequently, the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv.) and the aldehyde (0.30 mmol, 3.0 equiv.) are added. The mixture is cooled to the desired temperature, and Rh₂Piv₄ (0.001 mmol, 1 mol%) is added. A solution of the α-diazoacetate (0.12 mmol, 1.2 equiv.) in anhydrous dichloromethane (1.0 mL) is then added dropwise via a syringe pump over 2 hours. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired dihydro-1,3-dioxepine product.

2. Preparation of the Chiral N,N'-Dioxide-Sm(III) Complex:

The chiral Lewis acid catalyst is typically prepared in situ. In a glovebox or under an inert atmosphere, the chiral N,N'-dioxide ligand and Sm(OTf)₃ are dissolved in a dry, aprotic solvent (e.g., dichloromethane). The mixture is stirred at room temperature for a specified time (e.g., 1 hour) to allow for complex formation before the introduction of the reactants.

Visualizations

Reaction_Mechanism cluster_rh_cycle Rh(II) Catalytic Cycle cluster_sm_cycle Sm(III) Catalytic Cycle Rh2L4 Rh₂(Piv)₄ Rh_Carbene Rh(II) Carbene Rh2L4->Rh_Carbene + Diazo - N₂ Diazo R³CHN₂ Carbonyl_Ylide Carbonyl Ylide Rh_Carbene->Carbonyl_Ylide + Aldehyde Aldehyde R¹CHO Cycloaddition [4+3] Cycloaddition Carbonyl_Ylide->Cycloaddition Sm_Complex Chiral N,N'-Dioxide-Sm(III) Activated_Ketoester Activated Ketoester Sm_Complex->Activated_Ketoester + Ketoester Ketoester β,γ-Unsaturated α-Ketoester Activated_Ketoester->Cycloaddition Product Dihydro-1,3-dioxepine Cycloaddition->Product Product->Sm_Complex - Product

Caption: Proposed reaction mechanism for the Rh(II)/Sm(III) bimetallic tandem catalysis.

Experimental_Workflow A 1. Prepare Chiral Sm(III) Complex (Ligand + Sm(OTf)₃ in CH₂Cl₂) B 2. Add Reactants (β,γ-Unsaturated α-Ketoester, Aldehyde) A->B C 3. Add Rh(II) Catalyst (Rh₂Piv₄) B->C D 4. Slow Addition of Diazoacetate (via Syringe Pump) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up and Purification (Evaporation, Flash Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for the tandem [4+3] cycloaddition.

Logical_Relationship Start Starting Materials (Aldehyde, Diazoacetate, Ketoester) Catalyst_System Bimetallic Catalyst System Start->Catalyst_System Rh_Catalysis Rh(II)-Catalyzed Ylide Formation Catalyst_System->Rh_Catalysis Intermediate Carbonyl Ylide Rh_Catalysis->Intermediate Sm_Catalysis Chiral Sm(III)-Catalyzed [4+3] Cycloaddition Product Chiral Dihydro-1,3-dioxepine Sm_Catalysis->Product Intermediate->Sm_Catalysis

Caption: Logical relationship of the catalytic events in the tandem reaction.

References

Application Note: Purification of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method of purification discussed is vacuum distillation, a robust technique for separating the target compound from less volatile impurities and starting materials. This document outlines the necessary equipment, a step-by-step experimental protocol, and methods for assessing the purity of the final product.

Introduction

This compound (CAS No. 1003-83-4) is a cyclic acetal that serves as a crucial building block in organic synthesis, notably as an intermediate in the preparation of Gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI). The synthesis of this compound typically involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with acetone or an acetone equivalent. The crude product from this synthesis often contains unreacted starting materials, residual acid catalyst, water, and potential side-products. For subsequent high-purity applications, such as in drug development, an efficient purification method is essential. Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point, which allows for the removal of more volatile and less volatile impurities.

Materials and Equipment

Materials
  • Crude this compound

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Dry ice and acetone or isopropanol for cold trap

Equipment
  • Round-bottom flasks (distillation and receiving flasks)

  • Short-path distillation head or a standard distillation setup with a condenser

  • Claisen adapter

  • Thermometer and thermometer adapter

  • Vacuum adapter

  • Cold trap

  • Vacuum pump (capable of achieving pressures of 1-20 mmHg)

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Lab jack

  • Glass funnels

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical equipment for purity assessment (GC-MS, NMR)

Experimental Protocol

Pre-Distillation Workup
  • Neutralization: Transfer the crude this compound to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid catalyst. Vent the separatory funnel frequently to release any evolved CO₂ gas.

  • Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the dried organic layer to remove the drying agent. The filtrate is the crude, dried product ready for distillation.

Vacuum Distillation Procedure
  • Apparatus Setup: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are lightly greased with high-vacuum grease to prevent leaks. A Claisen adapter is recommended to minimize bumping.

  • Sample Charging: Add a magnetic stir bar or boiling chips to the distillation flask and charge it with the crude, dried this compound. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Begin to slowly evacuate the system. Vigorous stirring should be maintained.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled fractions in the receiving flask. It is advisable to collect a forerun fraction, which may contain more volatile impurities. The main fraction should be collected at a stable temperature and pressure.

  • Completion: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

  • Analysis: Analyze the purified fractions for purity using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the physical properties and expected distillation parameters for this compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgExpected Behavior during Distillation
Acetone58.0856Removed during pre-distillation workup or as a forerun
Water18.02100Removed during pre-distillation workup or as a forerun
This compound 128.17 ~178 Collected as the main fraction
cis-2-Butene-1,4-diol88.11~235Remains in the distillation residue
Acid Catalyst (e.g., Methanesulfonic acid)96.11Non-volatileRemains in the distillation residue

Note: The boiling point of this compound at reduced pressure can be estimated using a pressure-temperature nomograph. For example, at approximately 20 mmHg, the boiling point is expected to be in the range of 70-80°C.

Visualizations

Experimental Workflow for Purification

G cluster_pre Pre-Distillation Workup cluster_dist Vacuum Distillation cluster_post Analysis crude Crude Product neutralize Neutralization (aq. NaHCO₃) crude->neutralize wash Aqueous Wash (H₂O) neutralize->wash dry Drying (MgSO₄) wash->dry filter Filtration dry->filter crude_dried Crude Dried Product filter->crude_dried distill Vacuum Distillation crude_dried->distill impurities Low-boiling Impurities distill->impurities Forerun residue High-boiling Residue distill->residue Residue pure_product Purified Product distill->pure_product Main Fraction analysis Purity Assessment (GC-MS, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

Vacuum Distillation Apparatus Setup

G cluster_setup Vacuum Distillation Setup Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Claisen Adapter Claisen Adapter Distillation Flask->Claisen Adapter Thermometer Thermometer Claisen Adapter->Thermometer Condenser Condenser Claisen Adapter->Condenser Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Receiving Flask Receiving Flask Vacuum Adapter->Receiving Flask Cold Trap Cold Trap Vacuum Adapter->Cold Trap To Vacuum Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump

Caption: Diagram of a standard vacuum distillation apparatus.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound by vacuum distillation. Proper execution of the pre-distillation workup and careful control of the distillation parameters are crucial for obtaining a high-purity product suitable for demanding applications in research and pharmaceutical development. The purity of the final product should always be confirmed by appropriate analytical methods.

safe handling and storage procedures for 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine (CAS No. 1003-83-4). Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Compound Data Summary

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. The following table summarizes its key physical, chemical, and safety data.

PropertyValueReference
Chemical Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless Liquid[2]
Boiling Point 145.4°C
Melting Point -22.3°C
Density 0.99 g/cm³
Storage Temperature 2-8°C[2][3]

Hazard Identification and GHS Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapor
Skin corrosion/irritation (Category 2)Warning H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)Warning H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarning H335: May cause respiratory irritation

Experimental Protocols

Safe Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

3.1.1. Engineering Controls:

  • All handling procedures (e.g., weighing, transferring, mixing) must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Keep all sources of ignition, such as open flames, hot plates, and spark-producing equipment, away from the handling area.[4]

3.1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves. While specific data for this compound is limited, for similar cyclic ethers, neoprene or butyl rubber gloves are recommended. Nitrile gloves may offer limited protection for incidental splashes but should be changed immediately upon contact.[5][6] Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-retardant laboratory coat is required. 100% cotton is an acceptable alternative. Avoid synthetic materials that can melt onto the skin if ignited.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn.

3.1.3. Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (e.g., glassware, stir plates, syringes) and spill cleanup materials inside the fume hood before starting.

    • Don the appropriate PPE as specified in section 3.1.2.

  • Dispensing the Compound:

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Use only non-sparking tools for opening and closing containers.

    • Carefully uncap the bottle and transfer the required amount of liquid using a glass syringe or pipette.

    • Immediately reseal the container tightly after dispensing.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then decontaminate with soap and water.

    • Properly dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Safe Storage Protocol

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

3.2.1. Storage Conditions:

  • Store in a refrigerator designated for flammable chemicals at 2-8°C .[2][3]

  • The storage area must be cool, dry, and well-ventilated.[3]

  • Keep the container tightly closed and sealed.[3]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, which can occur with ethers.[3]

3.2.2. Incompatible Materials:

  • Store separately from strong oxidizing agents, strong acids, and other incompatible materials. Accidental mixing can cause fire or explosion.

Emergency Procedures

4.1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

4.2. Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use paper towels.

  • Collect Absorbent: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

4.3. Firefighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The vapor is heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling Cleanup prep1 Verify Fume Hood Function prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Assemble Equipment & Spill Kit prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 handle2 Dispense Chemical (Use Non-Sparking Tools) handle1->handle2 handle3 Tightly Reseal Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

EmergencyResponseFlowchart start Spill or Exposure Occurs spill Spill start->spill exposure Personnel Exposure start->exposure spill_alert Alert Others & Evacuate Area spill->spill_alert Yes exposure_remove Remove from Exposure Source exposure->exposure_remove Yes spill_ignition Control Ignition Sources spill_alert->spill_ignition spill_contain Contain with Inert Absorbent spill_ignition->spill_contain spill_collect Collect Waste (Non-Sparking Tools) spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_dispose Dispose of as Hazardous Waste spill_decon->spill_dispose exposure_first_aid Administer First Aid (Flush Skin/Eyes, Fresh Air) exposure_remove->exposure_first_aid exposure_medical Seek Immediate Medical Attention exposure_first_aid->exposure_medical

Caption: Emergency response flowchart for spills or personnel exposure.

References

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine safety data sheet and hazard information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, application notes, and experimental protocols for 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a versatile intermediate in organic synthesis with applications in pharmaceutical development.

Safety Data Sheet Summary

1. Identification

PropertyValue
Chemical Name This compound
CAS Number 1003-83-4[1][2][3]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1]
Synonyms 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin, 2,2-Dimethyl-1,3-dioxacyclohept-5-ene[1][2][3]

2. Hazard Identification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable Liquids Category 3WarningH226: Flammable liquid and vapor[4]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[4]

3. Handling and Storage

AspectRecommendation
Handling Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3]

4. Physical and Chemical Properties

PropertyValue
Appearance Colorless Liquid[3]
Purity ≥98%
Storage Temperature 2-8°C[3]

Application Notes

This compound is a valuable intermediate in organic synthesis, primarily utilized in the pharmaceutical industry. Its key applications include:

  • Intermediate in the Synthesis of Calcobutrol: This compound is a crucial building block in the multi-step synthesis of Calcobutrol.[3] Calcobutrol is the calcium complex of a macrocyclic chelating agent, which is an additive in the formulation of Gadovist, a commercial MRI contrast agent.[4] The role of Calcobutrol is to prevent the release of toxic free gadolinium ions.

  • Protecting Group for Diols: The cyclic ketal structure of this compound makes it suitable for use as a protecting group for 1,2- and 1,3-diols in complex molecule synthesis. This application allows for selective reactions at other functional groups within a molecule while the diol is masked.

Experimental Protocols

Protocol 1: Synthesis of a Calcobutrol Precursor (Illustrative)

This protocol is a generalized representation based on synthetic strategies for similar compounds and is intended for illustrative purposes. Researchers should consult relevant patents and literature for specific reaction conditions.

Objective: To synthesize a diol precursor for a macrocyclic chelating agent using this compound.

Materials:

  • This compound

  • Macrocyclic amine (e.g., 1,4,7,10-tetraazacyclododecane)

  • Solvent (e.g., Acetonitrile, Methanol)

  • Base (e.g., Potassium carbonate)

  • Reducing agent (e.g., Sodium borohydride)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the macrocyclic amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the base to the solution, followed by the dropwise addition of this compound.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (Hydrolysis of the Ketal): Dissolve the purified intermediate in a suitable solvent (e.g., methanol). Add a catalytic amount of acid (e.g., hydrochloric acid) and stir at room temperature. Monitor the deprotection by TLC or LC-MS.

  • Final Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product. Purify the final diol precursor by recrystallization or column chromatography.

Protocol 2: General Procedure for Diol Protection

Objective: To protect a 1,2- or 1,3-diol using this compound.

Materials:

  • Substrate containing a 1,2- or 1,3-diol

  • This compound (or 2,2-dimethoxypropane and cis-2-butene-1,4-diol for in situ formation)

  • Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the diol-containing substrate in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene to remove water).

  • Addition of Reagents: Add this compound and a catalytic amount of the acid catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating. If using a Dean-Stark trap, heat the mixture to reflux to azeotropically remove water.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the protected compound by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Calcobutrol Precursor start Start reaction_setup Dissolve Macrocyclic Amine in Solvent start->reaction_setup add_reagents Add Base and This compound reaction_setup->add_reagents monitor_reaction Monitor Reaction (TLC/LC-MS) add_reagents->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup purify_intermediate Column Chromatography workup->purify_intermediate deprotection Acid-catalyzed Hydrolysis purify_intermediate->deprotection final_purification Final Purification deprotection->final_purification end_product Diol Precursor final_purification->end_product

Caption: Workflow for the synthesis of a diol precursor for Calcobutrol.

protecting_group_concept cluster_molecule Complex Molecule cluster_protection Protection Step cluster_reaction Selective Reaction cluster_deprotection Deprotection Step diol Diol Functional Group reagent This compound (Protecting Group) diol->reagent Protection other_fg Other Reactive Site selective_reaction Reaction at Other Site other_fg->selective_reaction protected_diol Protected Diol (Ketal) reagent->protected_diol protected_diol->selective_reaction modified_molecule Modified Molecule selective_reaction->modified_molecule deprotection_reagent Deprotection (e.g., Acidic Hydrolysis) modified_molecule->deprotection_reagent Deprotection final_product Final Product with Free Diol deprotection_reagent->final_product

Caption: The role of a protecting group in selective organic synthesis.

References

Troubleshooting & Optimization

optimizing reaction conditions for dihydro-1,3-dioxepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dihydro-1,3-dioxepines. Researchers, scientists, and drug development professionals can find targeted solutions to common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydro-1,3-dioxepines?

A1: The primary synthetic routes to dihydro-1,3-dioxepines include:

  • Rhodium-catalyzed [4+3] Cycloaddition: A highly efficient method involving the reaction of a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate in the presence of a rhodium(II) catalyst and a chiral N,N'-dioxide-Sm(III) complex. This method is known for its high yields and excellent enantioselectivity.[1][2][3]

  • Acid-Catalyzed Cyclization: A direct approach involving the acid-catalyzed reaction of cis-2-butene-1,4-diol with an aldehyde or ketone to form the cyclic acetal.[4]

  • Retro-Claisen Rearrangement: This method has been used in the total synthesis of certain natural products containing a dihydrooxepin motif.[5]

  • Baeyer–Villiger Ring Expansion: Employed in the synthesis of complex natural products, this method can install a fully substituted dihydrooxepine ring.[6]

Q2: My Rhodium-catalyzed [4+3] cycloaddition is resulting in low yields. What are the potential causes and solutions?

A2: Low yields in this reaction can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include catalyst deactivation, suboptimal reaction temperature, and incorrect stoichiometry of reactants.

Q3: I am observing the formation of significant side products like epoxides and dioxolanes in my reaction. How can I minimize these?

A3: The formation of epoxides and dioxolanes is a known competing reaction pathway.[1] Lowering the reaction temperature can often suppress these side reactions. Additionally, the choice of catalyst system is crucial; the bimetallic Rh(II)/Sm(III) system is designed to favor the desired [4+3] cycloaddition over side reactions.[1][2][3]

Q4: What is the typical stoichiometry for the Rhodium-catalyzed [4+3] cycloaddition?

A4: Typically, the β,γ-unsaturated α-ketoester is the limiting reagent. The aldehyde and α-diazoacetate are used in excess. For example, a common ratio is 1 equivalent of the ketoester to 4 equivalents of both the aldehyde and the diazoester.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystEnsure the Rh(II) and Sm(III) catalysts are fresh and handled under inert conditions to prevent degradation.
Low reaction temperatureWhile lower temperatures can reduce side products, excessively low temperatures may halt the reaction. Gradually increase the temperature from -78°C to find the optimal balance.[1]
Impure reactantsPurify all reactants, especially the aldehyde and α-diazoacetate, before use. Impurities can poison the catalyst.
Low Enantioselectivity Racemic catalyst or ligandUse a well-defined chiral N,N'-dioxide ligand for the Sm(III) complex to induce stereoselectivity.[1][2][3]
Background reactionA non-catalyzed background reaction may be occurring. Ensure the reaction is run at the optimized low temperature to minimize this.
Formation of Multiple Diastereomers Suboptimal reaction conditionsDiastereoselectivity can be sensitive to temperature and solvent. Screen different solvents and carefully control the temperature. Dichloromethane is a commonly used solvent.[1]
Difficult Product Purification Co-elution with starting materials or side productsOptimize chromatographic conditions. A different solvent system or column stationary phase may be required. Consider derivatization of the product for easier separation.

Experimental Protocols

General Procedure for Asymmetric [4+3] Cycloaddition

This protocol is adapted from the work of Xu et al.[1][2][3]

  • To a dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.012 mmol) and Sm(OTf)₃ (0.010 mmol).

  • Add dry dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the solution to the desired reaction temperature (e.g., -78°C).

  • Add the β,γ-unsaturated α-ketoester (0.10 mmol), the aldehyde (0.40 mmol), and Rh₂(Piv)₄ (0.00075 mmol).

  • Slowly add the α-diazoacetate (0.40 mmol) via a syringe pump over a period of 2 hours.

  • Stir the reaction mixture at the same temperature for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydro-1,3-dioxepine.

Data Summary

Table 1: Optimization of Reaction Conditions for the [4+3] Cycloaddition
EntryCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1Rh₂(Piv)₄ / Sm(OTf)₃ / L4-PrPr₂CH₂Cl₂-205867
2Rh₂(OAc)₄ / Sm(OTf)₃ / L4-PrPr₂CH₂Cl₂-204555
3Rh₂(Piv)₄ / Yb(OTf)₃ / L4-PrPr₂CH₂Cl₂-206270
4Rh₂(Piv)₄ / Sm(OTf)₃ / L4-PrPr₂Toluene-203540
5Rh₂(Piv)₄ / Sm(OTf)₃ / L4-PrPr₂CH₂Cl₂-789799

Data adapted from Xu et al.[1][2][3]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Purification ligand Chiral N,N'-dioxide Ligand catalyst_complex Chiral Sm(III) Complex Solution ligand->catalyst_complex Stir 30 min at RT sm_salt Sm(OTf)₃ sm_salt->catalyst_complex solvent_prep Dry CH₂Cl₂ solvent_prep->catalyst_complex reaction_vessel Schlenk Tube under Argon catalyst_complex->reaction_vessel Cool to -78°C quench Quench with NaHCO₃ reaction_vessel->quench reactants β,γ-Unsaturated α-Ketoester Aldehyde Rh₂(Piv)₄ reactants->reaction_vessel diazo α-Diazoacetate addition Slow Addition via Syringe Pump (2 hours) diazo->addition addition->reaction_vessel Stir 10 hours extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Dihydro-1,3-dioxepine purify->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_temp Temperature Issues cluster_reactants Reactant Issues start Low Yield or No Product catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_solution Use fresh catalyst, handle under inert atmosphere catalyst_inactive->catalyst_solution No temp_low Is the temperature too low? catalyst_inactive->temp_low Yes temp_solution Gradually increase temperature temp_low->temp_solution No reactants_impure Are the reactants pure? temp_low->reactants_impure Yes reactants_solution Purify reactants before use reactants_impure->reactants_solution No end Problem Solved reactants_impure->end Yes

References

improving the yield and purity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I resolve this?

  • Answer: Low or no yield in the synthesis of this compound, typically synthesized via the acid-catalyzed acetalization of cis-2-butene-1,4-diol and acetone, can be attributed to several factors.

    • Inefficient Water Removal: The formation of the dioxepine is an equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.

      • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the solvent used (e.g., toluene, benzene) forms an azeotrope with water.[1]

    • Inadequate Catalyst: The acid catalyst is crucial for the reaction to proceed. An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.

      • Solution: Use a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid. Ensure the catalyst is fresh and has not been deactivated.

    • Poor Quality of Starting Materials: Impurities in the cis-2-butene-1,4-diol or acetone can interfere with the reaction. The diol is also susceptible to polymerization under acidic conditions, especially at elevated temperatures.[2][3][4]

      • Solution: Use high-purity, anhydrous starting materials. It is advisable to distill the acetone and ensure the cis-2-butene-1,4-diol is of high quality.

    • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause degradation or polymerization of the starting materials.

      • Solution: Maintain the reaction at the reflux temperature of the chosen solvent. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC or peaks in GC analysis other than the desired product. What are these impurities and how do I remove them?

  • Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials, side products from the starting materials, and byproducts of the reaction itself.

    • Unreacted Starting Materials: cis-2-butene-1,4-diol and acetone may remain if the reaction has not gone to completion.

      • Purification: These can often be removed by fractional distillation under reduced pressure. The lower boiling point of acetone allows for its easy removal, while the higher boiling point of the diol allows for its separation from the product.

    • Polymeric Byproducts: cis-2-butene-1,4-diol can polymerize in the presence of acid.[2][3][4]

      • Purification: These high molecular weight polymers are non-volatile and will remain in the distillation flask during vacuum distillation of the product.

    • Hydrolysis Product: The desired product, a cyclic acetal, can be hydrolyzed back to cis-2-butene-1,4-diol and acetone if exposed to aqueous acid during the workup.

      • Prevention and Purification: Ensure the workup is performed under neutral or slightly basic conditions. If hydrolysis occurs, the starting materials can be separated by distillation as described above.

Issue 3: Product Decomposes During Distillation

  • Question: I am losing a significant amount of product during purification by distillation. Why is this happening and what can I do to prevent it?

  • Answer: Decomposition during distillation is likely due to the thermal instability of the product, especially in the presence of acidic residues.

    • Cause: Residual acid catalyst can cause decomposition or rearrangement of the dioxepine at elevated temperatures.

    • Solution:

      • Neutralize: Before distillation, wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst.

      • Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store this compound at 2-8°C under an inert atmosphere to prevent degradation.

  • Q2: Can I use trans-2-butene-1,4-diol instead of the cis-isomer for the synthesis?

    • A2: The formation of the seven-membered dioxepine ring is sterically favored with the cis-isomer of the diol. While the trans-isomer might react, the yield of the desired cyclic product is expected to be significantly lower due to steric hindrance.

  • Q3: What are some alternative high-yield synthesis methods for dihydro-1,3-dioxepines?

    • A3: A highly efficient asymmetric synthesis of 4,5-dihydro-1,3-dioxepines has been reported using a rhodium(II)/chiral N,N'-dioxide–Sm(III) complex bimetallic catalyst. This method involves a tandem carbonyl ylide formation/[4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters, achieving yields of up to 97% with excellent enantioselectivity.[5]

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Dioxepine Derivative *

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acidTolueneReflux485
Sulfuric AcidBenzeneReflux680
Amberlyst-15DichloromethaneReflux875

*Data is representative and may vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetalization

This protocol describes the synthesis of this compound from cis-2-butene-1,4-diol and acetone using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Acetone (1.5 eq)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add cis-2-butene-1,4-diol, acetone, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants cis-2-butene-1,4-diol Acetone Toluene Start->Reactants Catalyst p-TSA Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Water_Removal Azeotropic Removal of Water (Dean-Stark Trap) Reflux->Water_Removal Reaction Complete Neutralization Wash with NaHCO3 Water_Removal->Neutralization Reaction Complete Drying Dry with MgSO4 Neutralization->Drying Concentration Remove Solvent Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure Product Purification->Product Troubleshooting_Yield Low_Yield Low Yield of Product Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Product Hydrolysis Low_Yield->Cause2 Cause3 Starting Material Polymerization Low_Yield->Cause3 Solution1a Inefficient Water Removal? -> Use Dean-Stark Cause1->Solution1a Solution1b Inactive Catalyst? -> Use Fresh Catalyst Cause1->Solution1b Solution2 Aqueous Acidic Workup? -> Neutralize Before Workup Cause2->Solution2 Solution3 High Temperature? -> Maintain Reflux Temp Cause3->Solution3

References

common side reactions in the synthesis of 4,7-dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dihydro-1,3-dioxepines. The focus is on addressing common side reactions and offering practical solutions to improve reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4,7-dihydro-1,3-dioxepines, particularly through the common method of acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde or ketone.

Issue 1: Low or No Yield of the Desired 4,7-Dihydro-1,3-dioxepine

Q: My reaction has a very low yield or appears to have failed completely. What are the potential causes and how can I resolve this?

A: Low or no yield in this synthesis is a common problem that can be attributed to several factors. The primary reasons include ineffective water removal, issues with the starting materials or catalyst, and competing side reactions.

  • Ineffective Water Removal: The formation of the dioxepine is a reversible acetalization reaction that produces water as a byproduct.[1] To drive the equilibrium towards the product, water must be continuously removed from the reaction mixture.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene). Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate that allows for efficient separation of water. Alternatively, using chemical dehydrating agents like molecular sieves can also be effective.[1]

  • Starting Material Purity: The purity of cis-2-butene-1,4-diol and the carbonyl compound is crucial. The cis-isomer is the required starting material for the formation of the seven-membered ring.[2]

    • Solution: Ensure the cis-2-butene-1,4-diol used is of high purity and has not isomerized to the trans-isomer, which is a common impurity.[2] Verify the purity of the aldehyde or ketone, as impurities can interfere with the reaction.

  • Catalyst Inactivity: The acid catalyst may be old, inactive, or used in an inappropriate amount.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA). Optimize the catalyst loading; typically, a catalytic amount is sufficient.

  • Suboptimal Reaction Conditions: Incorrect reaction temperature or time can lead to incomplete reaction or degradation of products.

    • Solution: Ensure the reaction is heated to the reflux temperature of the chosen solvent to facilitate azeotropic water removal. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Presence of a High Molecular Weight, Viscous Substance in the Product Mixture

Q: After my reaction, I've isolated a significant amount of a thick, oily, or polymeric substance instead of my desired product. What is this and how can I prevent its formation?

A: The formation of a high molecular weight, viscous substance is likely due to the acid-catalyzed oligomerization or polymerization of cis-2-butene-1,4-diol.[3] This is a significant side reaction that competes with the desired acetalization.

  • Mechanism of Oligomerization: Under acidic conditions, the hydroxyl groups of the diol can be protonated, leading to the elimination of water and the formation of a carbocation. This carbocation can then be attacked by the hydroxyl group of another diol molecule, initiating a chain-growth process that results in polyethers.[4]

  • Prevention Strategies:

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization relative to the desired acetalization. However, the temperature must remain high enough for efficient water removal.

    • Stoichiometry of Reactants: Using a slight excess of the carbonyl compound can help to favor the bimolecular reaction of the diol with the carbonyl over the self-condensation of the diol.

    • Catalyst Choice and Concentration: Using a milder acid catalyst or a lower concentration of a strong acid catalyst can help to suppress the polymerization side reaction.

Issue 3: Formation of Unexpected Byproducts with Similar Properties to the Starting Material

Q: My product mixture contains significant impurities that are difficult to separate from the desired dioxepine, and some of them seem to have similar polarities to the starting diol. What could these be?

A: Besides oligomerization, other potential side reactions include the formation of cyclic ethers through intramolecular cyclization of the diol and intermolecular etherification between two diol molecules.

  • Intramolecular Cyclization: cis-2-Butene-1,4-diol can undergo acid-catalyzed intramolecular cyclization to form cyclic ethers like 2,5-dihydrofuran.[5]

    • Troubleshooting: This side reaction is also promoted by strong acids. Using milder reaction conditions and ensuring the prompt reaction with the carbonyl compound can minimize this pathway.

  • Intermolecular Etherification: Two molecules of cis-2-butene-1,4-diol can react under acidic conditions to form a dimeric ether.[4]

    • Troubleshooting: Similar to oligomerization, this can be suppressed by controlling the reaction conditions and using an appropriate stoichiometry of the carbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,7-dihydro-1,3-dioxepines?

A1: The most common and direct method is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is typically carried out in a solvent that allows for the azeotropic removal of water, with a catalytic amount of a strong acid like p-toluenesulfonic acid.

Q2: Why is the cis-isomer of 2-butene-1,4-diol necessary for this synthesis?

A2: The cis-configuration of the double bond brings the two hydroxyl groups into a spatial orientation that is favorable for the formation of the seven-membered dioxepine ring upon reaction with a carbonyl compound. The trans-isomer would not readily cyclize to form this ring structure.[2]

Q3: What are the typical yields for this reaction?

A3: Yields can vary significantly depending on the specific carbonyl compound used, the efficiency of water removal, and the extent of side reactions. While a highly optimized, more complex synthesis has reported yields of up to 97%, the classical acetalization method may provide more moderate yields.[6] Careful optimization of reaction conditions is key to maximizing the yield.

Q4: How can I purify the final 4,7-dihydro-1,3-dioxepine product?

A4: Purification is typically achieved through distillation under reduced pressure or column chromatography on silica gel. The choice of method depends on the boiling point and stability of the specific dioxepine derivative.

Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Side Product Formation in a Representative Synthesis of 2-Phenyl-4,7-dihydro-1,3-dioxepine

Catalyst (mol%)Temperature (°C)Water Removal MethodReaction Time (h)Product Yield (%)Oligomer Formation (%)Cyclic Ether Formation (%)
p-TSA (1)110Dean-Stark (Toluene)675155
p-TSA (5)110Dean-Stark (Toluene)660308
Amberlyst-15110Dean-Stark (Toluene)870207
p-TSA (1)80Molecular Sieves (DCM)24552510

Note: The data presented in this table is illustrative and based on typical outcomes for acid-catalyzed acetalizations. Actual results may vary depending on the specific experimental setup and the purity of the reagents.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-4,7-dihydro-1,3-dioxepines

This protocol describes a general method for the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an aldehyde or ketone.

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.01-0.05 eq)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add cis-2-butene-1,4-diol, the carbonyl compound, a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_water Is water being effectively removed? start->check_water check_reagents Are starting materials pure and catalyst active? check_water->check_reagents Yes solution_water Implement Dean-Stark or use drying agents check_water->solution_water No check_conditions Are reaction temperature and time optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents and fresh catalyst check_reagents->solution_reagents No solution_conditions Optimize temperature for azeotropic removal and monitor reaction check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_water->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in 4,7-dihydro-1,3-dioxepine synthesis.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions diol cis-2-Butene-1,4-diol dioxepine 4,7-Dihydro-1,3-dioxepine diol->dioxepine oligomer Oligomers / Polymers diol->oligomer Self-condensation ether Intermolecular Ether diol->ether Dimerization cyclic_ether Intramolecular Cyclic Ether diol->cyclic_ether Intramolecular Cyclization carbonyl Aldehyde / Ketone carbonyl->dioxepine

Caption: Reaction pathways in the synthesis of 4,7-dihydro-1,3-dioxepines.

References

Technical Support Center: Purification of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Action
Low final yield after purification Incomplete reaction: The initial synthesis may not have gone to completion, leaving significant amounts of starting materials.Monitor the reaction progress using TLC or GC-MS to ensure all the limiting reagent (typically cis-2-butene-1,4-diol) has been consumed before proceeding to workup.
Product hydrolysis during workup: The acidic catalyst used for the synthesis can cause the acetal to hydrolyze back to the starting materials (cis-2-butene-1,4-diol and acetone) if not properly neutralized.During the aqueous workup, ensure the reaction mixture is neutralized with a mild base, such as saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic (pH 7-8).
Product loss during extraction: this compound has some water solubility, which can lead to losses in the aqueous layer during extraction.Use a less polar organic solvent for extraction, such as diethyl ether or ethyl acetate, and perform multiple extractions (at least 3) to maximize the recovery of the product from the aqueous phase. Brine washes can also help to reduce the solubility of the product in the aqueous layer.
Co-distillation with solvent: During the removal of the extraction solvent by rotary evaporation, the product may co-distill if the bath temperature is too high or the pressure is too low.Remove the bulk of the solvent at a moderate temperature and pressure. For the final traces of solvent, it is safer to use a high vacuum at room temperature.
Presence of a significant amount of a polar impurity by TLC Unreacted cis-2-butene-1,4-diol: This is a common polar impurity if the reaction was incomplete or if an excess was used.This can be removed by washing the organic extract with water or brine. For larger quantities, fractional distillation or flash column chromatography may be necessary.
Hemiacetal intermediate: The reaction may not have fully proceeded to the acetal, leaving the hemiacetal intermediate.The hemiacetal is often unstable and may decompose back to starting materials during workup or purification. Driving the initial reaction to completion is the best strategy. If present, it can sometimes be separated by careful flash column chromatography.
Product appears wet or contains water Incomplete drying of the organic layer: Residual water can lead to product hydrolysis, especially if any acidic residue remains.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
Product decomposes upon heating during distillation Presence of acidic impurities: Trace amounts of the acid catalyst can cause decomposition of the acetal at elevated temperatures.Neutralize the crude product before distillation. A small amount of a non-volatile base, such as potassium carbonate, can be added to the distillation flask.
Distillation temperature is too high: The compound may be thermally sensitive.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Milky appearance of the product Presence of an immiscible impurity or water: This could indicate water contamination or the presence of a greasy or polymeric side-product.Redissolve the product in a suitable organic solvent, wash with brine, re-dry the organic layer, and re-concentrate. If the issue persists, purification by chromatography may be necessary.
Presence of unexpected peaks in NMR or GC-MS Side reactions: Aldol condensation of the acetone starting material can occur under acidic conditions, leading to impurities like mesityl oxide or diacetone alcohol.Optimize the reaction conditions to favor acetal formation (e.g., use a milder acid catalyst or lower reaction temperature). These impurities can often be removed by fractional distillation or flash chromatography.
trans-isomer of the product: The starting material, cis-2-butene-1,4-diol, often contains a small amount of the trans-isomer, which will also react to form the corresponding trans-dioxepine.The cis and trans isomers of the product may be difficult to separate by standard distillation. Preparative chromatography (HPLC or a very efficient flash column) may be required if high isomeric purity is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted starting materials: cis-2-butene-1,4-diol and acetone.

  • Hemiacetal intermediate: The product of the addition of one molecule of cis-2-butene-1,4-diol to acetone.

  • Water: A byproduct of the reaction and can be present from the workup.

  • trans-2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Arising from the presence of trans-2-butene-1,4-diol in the starting material.

  • Acetone self-condensation products: Such as mesityl oxide and diacetone alcohol, formed as byproducts under acidic reaction conditions.

Q2: How can I effectively remove water from the reaction to drive the formation of the acetal?

A2: To drive the equilibrium towards the product, water must be removed. This can be achieved by:

  • Azeotropic removal: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Use of a dehydrating agent: Adding molecular sieves (3Å or 4Å) to the reaction mixture.

  • Using a large excess of acetone: Acetone can act as both a reagent and a water scavenger.

Q3: What is the best method to purify crude this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is a suitable method for larger quantities and for removing impurities with significantly different boiling points, such as unreacted acetone and higher-boiling side products. It is best performed under reduced pressure to avoid thermal decomposition.

  • Flash Column Chromatography: This is effective for removing more polar impurities like unreacted cis-2-butene-1,4-diol and for separating isomers if a suitable solvent system is found.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A4: Compare your spectrum to the known spectra of the starting materials and potential side products.

  • cis-2-butene-1,4-diol: Look for signals corresponding to the diol's protons.

  • Acetone: A sharp singlet around 2.1 ppm in many deuterated solvents.

  • Mesityl oxide: Characteristic peaks in the olefinic and methyl regions.

  • Diacetone alcohol: Signals for the hydroxyl proton and the characteristic methyl and methylene groups.

  • trans-isomer: The NMR spectrum will be very similar to the desired cis-isomer, but with slightly different chemical shifts and coupling constants for the vinyl and allylic protons.

Q5: How can I prevent the hydrolysis of my product during purification?

A5: Hydrolysis is catalyzed by acid. To prevent it:

  • Thoroughly neutralize: Ensure all acidic catalyst is quenched and removed during the workup.

  • Avoid acidic conditions: Do not use acidic solvents or reagents during purification. If using silica gel for chromatography, which can be slightly acidic, you can either use neutral alumina or add a small amount of a non-polar amine (like triethylamine) to your eluent.

  • Keep the product dry: Use anhydrous solvents and store the purified product over a drying agent or under an inert atmosphere.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure and may require optimization.

  • To a solution of cis-2-butene-1,4-diol (1 equivalent) in acetone (5-10 equivalents), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. For faster reaction, the mixture can be gently heated. To drive the reaction to completion, a Dean-Stark apparatus can be used if the solvent is toluene, or anhydrous magnesium sulfate can be added as a water scavenger.

  • Once the reaction is complete, quench the catalyst by adding a mild base, such as solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral.

  • Remove the excess acetone under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. A small amount of a non-volatile base like potassium carbonate can be added to prevent decomposition.

  • Apply vacuum and gently heat the flask.

  • Collect the fractions that distill at the expected boiling point of the product. The boiling point will depend on the pressure. (Literature boiling point is ~158-160 °C at atmospheric pressure, so at reduced pressure it will be significantly lower).

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Procedure: a. Pack a column with silica gel in the chosen mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. c. Load the sample onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Final Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction workup Review Workup Procedure check_reaction->workup Reaction complete incomplete Incomplete Reaction check_reaction->incomplete Starting material remains extraction Evaluate Extraction Efficiency workup->extraction Neutral pH hydrolysis Product Hydrolysis workup->hydrolysis Acidic pH distillation Assess Distillation/Evaporation Conditions extraction->distillation Good recovery loss_extraction Losses During Extraction extraction->loss_extraction Low recovery codistillation Co-distillation with Solvent distillation->codistillation Product in solvent trap solution1 Optimize reaction time/ temperature/catalyst incomplete->solution1 solution2 Ensure complete neutralization of acid catalyst hydrolysis->solution2 solution3 Use more extractions/ brine wash loss_extraction->solution3 solution4 Use moderate temperature/ pressure for evaporation codistillation->solution4

Caption: Troubleshooting decision tree for low yield.

General Purification Workflow

purification_workflow start Crude Product neutralize Neutralize Acid Catalyst (e.g., with NaHCO3 wash) start->neutralize dry Dry Organic Phase (e.g., MgSO4) neutralize->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice distillation Fractional Distillation (under vacuum) purification_choice->distillation Large scale/ Volatile impurities chromatography Flash Column Chromatography purification_choice->chromatography Small scale/ Polar impurities analysis Analyze Purity (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow.

Technical Support Center: Hydrolytic Stability of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cyclic ketal.[1][2][3] Cyclic ketals are frequently used as protecting groups for ketones and aldehydes in multi-step organic synthesis.[1][4] Their stability is crucial as they must remain intact through various reaction conditions and be selectively removed when needed, typically under acidic conditions. This compound is also an intermediate in the synthesis of pharmaceuticals.[1]

Q2: What is the general mechanism of acid-catalyzed hydrolysis of this compound?

The acid-catalyzed hydrolysis of acetals and ketals, including this compound, proceeds through a well-established mechanism. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxepine ring, which is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion. This step is generally considered the rate-determining step.[5] Subsequently, a water molecule attacks the carbocation, and after deprotonation, a hemiacetal is formed. Further protonation of the remaining alkoxy group and subsequent elimination of an alcohol moiety leads to the formation of the corresponding ketone (acetone) and diol (cis-4,5-dihydroxycyclohex-1-ene).

Q3: What factors influence the rate of hydrolysis of this compound?

Several factors can affect the rate of hydrolysis:

  • pH: The hydrolysis is acid-catalyzed, so the rate increases with decreasing pH (higher acidity).[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate, thereby affecting the reaction rate.

  • Structural Features: The stability of the seven-membered ring and any steric or electronic effects from the substituents can play a role. For cyclic ketals, ring size is a significant factor; for instance, eight-membered ring ketals hydrolyze about 120 times faster than five-membered ring systems.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient acid catalyst concentration.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the concentration of the acid catalyst.2. Extend the reaction time and monitor the progress using techniques like TLC, GC, or HPLC.3. Increase the reaction temperature, while being mindful of potential side reactions.
Formation of Side Products 1. The starting material or product is sensitive to the strong acidic conditions.2. The reaction temperature is too high, leading to degradation.1. Use a milder acid catalyst or a buffered acidic solution.2. Perform the reaction at a lower temperature for a longer duration.3. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.
Inconsistent Results 1. Purity of the starting material.2. Inaccurate control of pH.3. Variations in reaction temperature.1. Verify the purity of the this compound.2. Use a pH meter and buffered solutions for precise pH control.3. Employ a temperature-controlled reaction setup.

Quantitative Data

Ring SizeRelative Rate of HydrolysisReference
5-membered (1,3-dioxolane)Base Rate[6]
6-membered (1,3-dioxane)Slower than 5-memberedGeneral knowledge
7-membered (1,3-dioxepine)Faster than 5-membered[6] (by extrapolation)
8-membered~120x faster than 5-membered[6]

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of this compound

This protocol outlines a general procedure to study the hydrolytic stability under acidic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (or other suitable acid) of known concentration

  • A suitable buffer solution (e.g., citrate or acetate buffer) to maintain constant pH

  • A co-solvent if the compound has low water solubility (e.g., acetonitrile or methanol)

  • Internal standard for chromatographic analysis (e.g., a stable compound with a similar structure)

  • High-purity water

  • Quenching solution (e.g., a solution of a weak base like sodium bicarbonate)

2. Equipment:

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

  • Thermostatted reaction vessel or water bath

  • pH meter

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Reaction Solutions: Prepare acidic solutions of desired pH using the buffer and acid.

  • Sample Preparation: Prepare a stock solution of this compound in the co-solvent.

  • Reaction Initiation: Add a known volume of the stock solution to the pre-heated acidic solution in the thermostatted vessel to initiate the hydrolysis reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding them to a known volume of the quenching solution to stop the hydrolysis.

  • Analysis: Analyze the quenched samples using a validated HPLC or GC method to determine the concentration of the remaining this compound and the formation of the hydrolysis products.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant (k) and half-life (t½) of the hydrolysis reaction.

Visualizations

Hydrolysis_Mechanism start This compound protonation Protonated Dioxepine start->protonation + H+ carbocation Resonance-Stabilized Carbocation protonation->carbocation - H2O hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H2O protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ products Acetone + Diol protonated_hemiacetal->products - H+

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow prep Prepare Acidic Buffer Solution initiate Initiate Hydrolysis in Thermostatted Vessel prep->initiate sample_prep Prepare Dioxepine Stock Solution sample_prep->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench Reaction with Base sample->quench analyze Analyze by HPLC/GC quench->analyze data Determine Rate Constant and Half-life analyze->data

Caption: Experimental workflow for determining hydrolytic stability.

Troubleshooting_Tree start Problem with Hydrolysis Experiment check_completion Is the hydrolysis incomplete? start->check_completion increase_acid Increase acid concentration or reaction time/temperature check_completion->increase_acid Yes side_products Are there unexpected side products? check_completion->side_products No success Problem Resolved increase_acid->success milder_conditions Use milder acid or lower temperature side_products->milder_conditions Yes inconsistent_results Are the results inconsistent? side_products->inconsistent_results No milder_conditions->success check_purity Verify starting material purity and control pH/temperature inconsistent_results->check_purity Yes inconsistent_results->success No check_purity->success

Caption: Troubleshooting decision tree for hydrolysis experiments.

References

troubleshooting the selective deprotection of the dioxepine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective deprotection of the dioxepine ring. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during the removal of this important diol protecting group.

Frequently Asked Questions (FAQs)

Q1: What is a dioxepine ring in the context of protecting groups?

A dioxepine is a seven-membered heterocyclic compound containing two oxygen atoms. In synthetic chemistry, it is most commonly used as a cyclic acetal or ketal to protect 1,3- or 1,4-diols. It is formed by reacting the diol with a suitable ketone or aldehyde under acidic conditions. Like other acetals, its primary function is to mask the reactivity of the hydroxyl groups.[1]

Q2: Under what conditions is the dioxepine protecting group generally stable?

The dioxepine group, as a cyclic acetal, is highly stable under basic, nucleophilic, and standard oxidizing or reducing conditions.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol.

Q3: What are the standard methods for deprotecting a dioxepine ring?

Deprotection is typically achieved under acidic conditions.[2] The reaction involves the acid-catalyzed hydrolysis of the acetal linkage to regenerate the diol and the original carbonyl compound. Common reagents include aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) in a suitable solvent.

Q4: What does "selective deprotection" mean in this context?

Selective deprotection refers to the removal of the dioxepine group while leaving other protecting groups in the molecule intact.[3] This is a critical challenge when a molecule contains multiple acid-sensitive groups, such as silyl ethers (e.g., TBS, TIPS), Boc-amines, or other acetals.[4] Achieving selectivity depends on exploiting the subtle differences in the acid lability of the various protecting groups.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the selective deprotection of a dioxepine ring.

Issue 1: Incomplete or Slow Deprotection

Q: My reaction is not going to completion, and I still have significant starting material after the expected reaction time. What should I do?

A: Incomplete deprotection is a common issue often related to reaction kinetics or reagent accessibility.[5] Consider the following steps:

  • Increase Reaction Time: Some substrates, particularly those that are sterically hindered, may require longer exposure to the acidic conditions for the reaction to complete.[6] Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS.

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40°C) can significantly increase the reaction rate.[6] However, be aware that this may also decrease selectivity and promote side reactions.

  • Increase Acid Concentration: The rate of acetal cleavage is often dependent on the acid concentration.[5] You can increase the concentration of the acid or switch to a stronger acid system (e.g., from acetic acid to dilute HCl). This should be done cautiously as it poses the highest risk to other acid-labile groups.

  • Check Reagent Quality: Ensure that your acid and solvents are fresh and have not degraded.[7] The presence of excess water can sometimes facilitate hydrolysis, but its concentration must be controlled.

start Incomplete Deprotection (Starting Material Remains) q1 Is extending reaction time (e.g., 2-4x) feasible? start->q1 a1_yes Extend time at RT. Monitor by TLC/LC-MS. q1->a1_yes Yes q2 Is gentle heating (e.g., to 40°C) compatible with substrate? q1->q2 No end_ok Reaction Complete a1_yes->end_ok a2_yes Increase temperature. Monitor closely. q2->a2_yes Yes q3 Are other acid-labile groups present? q2->q3 No a2_yes->end_ok a3_no Increase acid concentration or use a stronger acid (e.g., switch PPTS to TFA). q3->a3_no No a3_yes Use milder, more effective acid (e.g., Er(OTf)3). Re-evaluate strategy. q3->a3_yes Yes a3_no->end_ok end_fail Re-evaluate Strategy a3_yes->end_fail

Caption: Troubleshooting workflow for incomplete dioxepine deprotection.

Issue 2: Loss of Other Acid-Sensitive Protecting Groups

Q: The dioxepine ring is being removed, but my silyl ether (e.g., TBS) or Boc group is also being cleaved. How can I improve selectivity?

A: This is a classic selectivity problem. The goal is to find conditions mild enough to leave the second protecting group intact.[3]

  • Use a Milder Acid: Switch from strong Brønsted acids (HCl, TFA) to milder Lewis acids like Er(OTf)₃, In(OTf)₃, or catalytic iodine.[2] These reagents can be highly effective for acetal cleavage under conditions that spare many silyl ethers.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). The activation energy for the cleavage of different protecting groups can vary, and lowering the temperature may favor the desired deprotection.

  • Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric amount or excess. This can slow the reaction but significantly enhance selectivity.

  • Change the Solvent: The choice of solvent can influence acid strength and reaction rates. A less polar solvent may reduce the effective acidity of the catalyst. Sometimes, running the reaction in a "wet" aprotic solvent (e.g., CH₂Cl₂ with a controlled amount of H₂O) can provide the right balance for hydrolysis.[2]

sub Substrate with Dioxepine and TBS Ether desired Desired Product: Diol with TBS Ether Intact sub->desired Selective Deprotection (Mild Acid, e.g., PPTS, In(OTf)3) undesired Undesired Product: Triol (Both Groups Cleaved) sub->undesired Non-Selective Deprotection (Strong Acid, e.g., TFA, HCl) success SUCCESS desired->success failure FAILURE undesired->failure

Caption: Logical diagram illustrating the challenge of selective deprotection.

Issue 3: Formation of Side Products and Low Yield

Q: My reaction is messy, and the yield of the desired product is low. What could be causing this?

A: Low yields and side product formation often result from the generation of reactive intermediates during deprotection.

  • Carbocation Side Reactions: Acid-catalyzed deprotection generates carbocationic intermediates. These can be trapped by nucleophiles present in the mixture or lead to rearrangements, especially with sensitive substrates.[6]

  • Use Scavengers: Include a "scavenger" in the reaction mixture to trap the generated carbocations. A common and effective scavenger is triisopropylsilane (TIS), which can reduce the intermediate.[8] Thioanisole is another option.[9]

  • Optimize Work-up: Ensure your work-up procedure effectively neutralizes the acid. A basic wash (e.g., with saturated NaHCO₃ solution) is critical. If your product is base-sensitive, a careful wash with cold, dilute base may be necessary.

  • Degradation on Chromatography: Some diols can be unstable on silica gel, which is acidic. Consider neutralizing the silica gel with triethylamine before performing column chromatography or using an alternative stationary phase like alumina.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various conditions for acetal-type deprotection, which are applicable to dioxepine rings. The optimal choice depends on the substrate and the presence of other sensitive functional groups.

Reagent(s)SolventTemp. (°C)Typical TimeSelectivity & Notes
80% Acetic Acid (aq)H₂O/THF25 - 502 - 16 hMild; good starting point. May be slow.
1M HClTHF or Acetone0 - 250.5 - 4 hStrong conditions. Not selective against silyl ethers or Boc groups.[10]
10% TFACH₂Cl₂0 - 250.5 - 2 hStrong conditions, similar to HCl. Scavengers are often required.[9]
PPTS (cat.)Acetone/H₂O25 - 604 - 24 hPyridinium p-toluenesulfonate is a mild acid catalyst, good for sensitive substrates.
Er(OTf)₃ (cat.)CH₃NO₂ (wet)251 - 6 hErbium triflate is a gentle Lewis acid, excellent for chemoselectivity.[2]
I₂ (cat.)Acetone251 - 3 hIodine offers a very mild, neutral condition for deprotection.[2]

Experimental Protocols

Protocol 1: Standard Deprotection with Acetic Acid

This protocol is a reliable starting point for substrates without other highly acid-sensitive groups.

  • Setup: Dissolve the dioxepine-protected compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and 80% aqueous acetic acid to a concentration of approximately 0.1 M.

  • Reaction: Stir the solution at room temperature (25°C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Protocol 2: Selective Deprotection using Catalytic Iodine

This protocol is suitable for substrates containing other acid-labile groups like silyl ethers.[2]

  • Setup: Dissolve the dioxepine-protected compound (1.0 eq) in acetone containing a small amount of water (e.g., 10-20 eq) to a concentration of 0.1 M.

  • Reaction: Add a catalytic amount of iodine (I₂) (0.1 - 0.2 eq) to the solution. Stir the mixture at room temperature. The solution may turn light brown.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract three times with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude diol by column chromatography.

sub R(Dioxepine) reagent + Acid Catalyst (H+) + H₂O sub->reagent intermediate [Hemiacetal Intermediate] reagent->intermediate Protonation & Nucleophilic Attack product R(OH)₂ intermediate->product Ring Opening & Tautomerization byproduct + Ketone/Aldehyde product->byproduct

Caption: General reaction pathway for the acid-catalyzed deprotection of a dioxepine.

References

Technical Support Center: Minimizing Byproduct Formation in Olefin Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during common olefin functionalization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing actionable solutions and explanations.

Olefin Metathesis

Q1: My Ring-Closing Metathesis (RCM) reaction is producing significant amounts of isomerized byproducts along with my desired cyclic olefin. What causes this and how can I prevent it?

A1: Olefin isomerization is a common side reaction in ruthenium-catalyzed metathesis.[1][2] It is often caused by the formation of ruthenium hydride species from the decomposition of the primary metathesis catalyst, especially under conditions of high temperature or high dilution.[1][3][4] These hydride species can catalyze the migration of the double bond in your substrate or product, leading to a mixture of isomers that can be difficult to separate.[2]

Troubleshooting Steps:

  • Use Additives: The most effective method to suppress isomerization is to add a scavenger for the ruthenium hydride species.

    • Quinones: 1,4-Benzoquinones, particularly electron-deficient ones, are highly effective at preventing olefin migration without inhibiting the metathesis catalyst.[1][2][3]

    • Acids: Mild acids with a moderate pKa, such as acetic acid, can also prevent isomerization.[1][2]

  • Lower Reaction Temperature: High temperatures can accelerate the decomposition of the metathesis catalyst, leading to the formation of more hydride species.[5] Running the reaction at a lower temperature can help minimize this decomposition and subsequent isomerization.[5]

  • Purify Starting Materials: Impurities in your starting materials or solvents can promote catalyst decomposition.[5] It may be necessary to recrystallize starting materials and purify solvents to ensure a clean reaction.[5]

  • Optimize Catalyst Choice: While well-defined ruthenium catalysts are generally highly selective, some are more prone to decomposition than others.[1] Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts.

Q2: How do I remove the gaseous byproduct (ethene) to drive my cross-metathesis reaction to completion?

A2: Many metathesis reactions, particularly those involving terminal alkenes, produce ethene gas as a byproduct.[6][7][8] According to Le Chatelier's principle, removing this gaseous byproduct will drive the reaction equilibrium toward the desired product.[9] You can achieve this by:

  • Applying a Vacuum: Carefully apply a vacuum to the reaction vessel to pull the ethene out of the solution.

  • Inert Gas Sparging: Bubble a gentle stream of an inert gas (like argon or nitrogen) through the reaction mixture to carry the ethene away.

Dihydroxylation

Q1: I am attempting a syn-dihydroxylation using potassium permanganate (KMnO₄), but I'm getting very low yields and my desired diol seems to be getting cleaved. What is happening?

A1: This is a classic case of over-oxidation. While potassium permanganate can perform syn-dihydroxylation, it is a very strong oxidizing agent.[10][11] If the reaction conditions are not mild enough (e.g., too warm, acidic, or concentrated), the initially formed vicinal diol can be further oxidized and cleaved into aldehydes or carboxylic acids.[10]

Troubleshooting Steps:

  • Switch to Osmium Tetroxide (OsO₄): Osmium tetroxide is a much more reliable and efficient reagent for producing syn-diols with high yields.[10][12] Due to its toxicity and cost, it is almost always used in catalytic amounts along with a stoichiometric co-oxidant.[10][11]

  • Use the Upjohn Dihydroxylation Protocol: This method uses a catalytic amount of OsO₄ with N-Methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[10] It is a high-yielding reaction that tolerates a wide range of substrates.[10]

  • Control Reaction Conditions: If you must use KMnO₄, ensure the reaction is run under cold, basic (pH > 8), and dilute conditions to minimize over-oxidation.[11][12]

  • Consider a Metal-Free System: For a greener alternative, a system using hydrogen peroxide (H₂O₂) with a recyclable, resin-supported sulfonic acid catalyst can effectively produce diols without organic solvents or metals.[13] This process involves an epoxidation step followed by hydration.[13]

Heck Reaction

Q1: My Heck reaction is producing a mixture of alkene isomers instead of the desired single regioisomer. How can I improve the selectivity?

A1: Isomerization in the Heck reaction is typically a result of β-hydride elimination being a reversible process.[14] If the desired alkene product does not dissociate quickly from the palladium complex, the reverse reaction can occur, leading to re-insertion and subsequent elimination at a different position, causing isomerization.[14]

Troubleshooting Steps:

  • Add a Base: The presence of a suitable base is crucial. The base facilitates the final reductive elimination step to regenerate the Pd(0) catalyst and form an H-X salt, which helps prevent the reverse β-hydride elimination.[14]

  • Use Silver or Thallium Salts: Adding silver (Ag⁺) or thallium (Tl⁺) salts can minimize alkene isomerization.[14][15] These salts act as halide scavengers, irreversibly abstracting the halide from the palladium complex to form a cationic intermediate.[15] Reductive elimination from this cationic complex is generally irreversible, thus preventing isomerization.[15]

Epoxidation

Q1: My epoxidation reaction has low selectivity, and I'm concerned about hazardous byproducts. Are there cleaner, more selective methods?

A1: Traditional epoxidation methods can sometimes suffer from low selectivity and produce environmentally harmful byproducts.[16] Modern methods focus on improving selectivity and utilizing "green" oxidants.

Troubleshooting Steps:

  • Use Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an ideal oxidant as its only byproduct is water, making it a very clean and safe option.[13][16] The HPPO (Hydrogen Peroxide Propylene Oxide) method, often using catalysts like TS-1, can achieve epoxide selectivity greater than 90%.[16]

  • Prevent Catalyst Leaching: For heterogeneous catalysts, leaching of the active metal into the solution can cause side reactions. Ensure your catalyst support is robust under the reaction conditions.[17]

  • Control Isomerization of Linear Olefins: For substrates like 1-hexene or 1-octene, isomerization can be a significant side reaction, potentially caused by the Lewis acidity of the metal catalyst.[17] Screening different catalysts or adjusting reaction conditions may be necessary to suppress this.

Quantitative Data Summary

Table 1: Effect of Additives on Preventing Isomerization in Ring-Closing Metathesis (RCM)

This table summarizes the effectiveness of various benzoquinone additives in preventing the isomerization of an allylic ether during a ruthenium-catalyzed RCM reaction. Electron-deficient benzoquinones are shown to be more effective.[1][2]

EntryAdditive (10 mol %)Isomerized Byproduct (%)Desired Product Yield (%)
1None2575
21,4-Benzoquinone595
32,6-Dimethyl-1,4-benzoquinone (Electron-rich)1585
42,6-Di-tert-butyl-1,4-benzoquinone (Sterically hindered)2476
52,6-Dichloro-1,4-benzoquinone (Electron-deficient)<1>99
6Tetrafluoro-1,4-benzoquinone (Electron-deficient)<1>99

Data adapted from studies on ruthenium-catalyzed olefin metathesis.[1][2] Conditions and specific substrates may alter results.

Experimental Protocols

Protocol 1: Suppression of Isomerization in RCM using 1,4-Benzoquinone

This protocol describes a general procedure for performing a ring-closing metathesis reaction while minimizing the formation of isomerized byproducts.

Materials:

  • Diene substrate

  • Grubbs Catalyst® (e.g., 2nd Generation)

  • 1,4-Benzoquinone

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene substrate in the anhydrous, degassed solvent to the desired concentration (e.g., 0.01 M).

  • Add 1,4-benzoquinone (5-10 mol % relative to the substrate).

  • Add the Grubbs catalyst (1-5 mol % relative to the substrate).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired cyclic olefin from the catalyst residue and benzoquinone.

Protocol 2: Upjohn Dihydroxylation of an Alkene

This protocol provides a method for the safe and efficient syn-dihydroxylation of an alkene using a catalytic amount of OsO₄.

Materials:

  • Alkene substrate

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

  • Solvent mixture (e.g., Acetone/Water, 10:1)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkene substrate in the acetone/water solvent mixture in a round-bottom flask.

  • Add the NMO solution (1.1 - 1.5 equivalents) to the flask and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the catalytic OsO₄ solution (0.2 - 1 mol %) dropwise to the stirring reaction mixture. Caution: OsO₄ is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting vicinal diol by recrystallization or flash column chromatography.

Visualized Workflows and Mechanisms

Below are diagrams created using Graphviz to illustrate key troubleshooting logic and reaction pathways related to byproduct formation.

Troubleshooting_Workflow Start Byproduct Observed in Olefin Functionalization Identify Identify Byproduct (e.g., Isomer, Over-oxidation) Start->Identify Reaction_Type Select Reaction Type Identify->Reaction_Type Metathesis Olefin Metathesis Reaction_Type->Metathesis Isomerization Dihydroxylation Dihydroxylation Reaction_Type->Dihydroxylation Cleavage Heck Heck Reaction Reaction_Type->Heck Isomerization Other Other Reaction_Type->Other Sol_Metathesis Isomerization? - Add Quinone/Acid - Lower Temperature - Purify Reagents Metathesis->Sol_Metathesis Sol_Dihydroxylation Over-oxidation? - Use cat. OsO4/NMO - Avoid KMnO4 - Ensure mild conditions Dihydroxylation->Sol_Dihydroxylation Sol_Heck Isomerization? - Add Ag+ or Tl+ salts - Optimize Base Heck->Sol_Heck Sol_Other Consult Literature for Specific Byproduct Other->Sol_Other Analyze Analyze Results & Re-optimize Sol_Metathesis->Analyze Sol_Dihydroxylation->Analyze Sol_Heck->Analyze Sol_Other->Analyze

Caption: A logical workflow for troubleshooting byproduct formation.

Metathesis_Isomerization cluster_metathesis Main Metathesis Cycle cluster_isomerization Isomerization Side Reaction Catalyst Ru=CH2 Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane + Olefin Decomposition Catalyst Decomposition Catalyst->Decomposition Product Desired Product + Ru=CH2 Metallocyclobutane->Product Product->Catalyst Hydride Ru-H Species (Ruthenium Hydride) Decomposition->Hydride High Temp Isomer Isomerized Byproduct Hydride->Isomer + Olefin

Caption: Olefin metathesis cycle and the isomerization side pathway.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X) Pd0->OxAdd + R-X Coord Olefin Coordination OxAdd->Coord + Olefin Insert Migratory Insertion Coord->Insert Beta_Elim β-Hydride Elimination Insert->Beta_Elim Isomer Isomerized Product Beta_Elim->Insert Reversible Step (Leads to Isomerization) Reduct_Elim Reductive Elimination Beta_Elim->Reduct_Elim Base, Ag+ Reduct_Elim->Pd0 Product Desired Product Reduct_Elim->Product

Caption: Heck reaction cycle highlighting the reversible β-hydride elimination step.

References

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: The acid-catalyzed acetal formation is a reversible reaction. Water produced during the reaction can shift the equilibrium back to the starting materials.- Water Removal: Implement azeotropic distillation with a suitable solvent (e.g., toluene, heptane) to continuously remove water from the reaction mixture. - Catalyst Activity: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst® ion-exchange resin) is not deactivated. If using a solid catalyst, check for fouling. - Reaction Time: Extend the reaction time and monitor progress by GC or NMR.
Side reactions: Isomerization or decomposition of cis-2-butene-1,4-diol under acidic conditions can lead to byproducts such as crotyl alcohol, butyl alcohol, or n-butyraldehyde.- Temperature Control: Maintain a controlled and consistent reaction temperature. Excursions to higher temperatures can promote side reactions. - Catalyst Loading: Optimize the catalyst loading. Excessive acid can lead to degradation of the starting material and product.
Product Purity Issues Presence of starting materials: Incomplete reaction or inefficient purification.- Reaction Completion: Ensure the reaction has gone to completion before workup. - Purification Method: For large-scale purification, fractional distillation under reduced pressure is often employed. Optimize the distillation parameters (pressure, temperature, reflux ratio) to achieve good separation.
Formation of oligomers/polymers: Polymerization of the starting diol or the product can occur under strongly acidic conditions.- Control Acidity: Use a milder acid catalyst or a lower concentration of a strong acid. - Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures.
Difficult Workup Emulsion formation: During aqueous workup to neutralize the acid catalyst, emulsions can form, making phase separation difficult.- Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions. - Solvent Choice: Select an appropriate organic solvent for extraction that has a significant density difference from water.
Inconsistent Batch-to-Batch Results Variability in raw material quality: Purity of cis-2-butene-1,4-diol and acetone can affect the reaction outcome.- Raw Material QC: Implement stringent quality control checks for all incoming raw materials. - Moisture Content: Ensure starting materials and solvents are anhydrous, as water can inhibit the reaction.
Poor process control: Inconsistent temperature, mixing, or addition rates.- Process Automation: Utilize automated reactor systems for better control over reaction parameters. - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the synthesis.

Frequently Asked Questions (FAQs)

1. What is the most common method for the synthesis of this compound?

The most direct and widely used method is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with acetone. This reaction is a classic example of acetal formation, where the diol reacts with the ketone to form a cyclic acetal.[1]

2. What are the key challenges when scaling up this synthesis from the lab to a pilot or industrial scale?

The primary challenges in scaling up this synthesis include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can make it difficult to control the temperature of the reaction, especially if it is exothermic.

  • Mixing: Achieving efficient and homogeneous mixing in large reactors is more challenging and critical for consistent reaction progress and to avoid localized "hot spots" that can lead to side reactions.

  • Water Removal: The efficiency of water removal during the reaction becomes more critical at a larger scale to drive the equilibrium towards the product.

  • Purification: Distillation at a large scale requires specialized equipment and careful optimization of parameters to achieve the desired purity.

3. What types of acid catalysts are suitable for this reaction, and what are the considerations for scale-up?

Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) is a common choice. However, it requires neutralization and removal during workup, which can be challenging at a large scale.

  • Heterogeneous Catalysts: Acidic ion-exchange resins (e.g., Amberlyst®) are advantageous for scale-up as they can be easily removed by filtration, simplifying the workup process and potentially allowing for catalyst recycling.

4. What are the potential byproducts in this synthesis, and how can they be minimized?

Potential byproducts can arise from side reactions of cis-2-butene-1,4-diol under acidic conditions, including isomerization to other diols or decomposition to compounds like crotyl alcohol and n-butyraldehyde. To minimize these, it is crucial to:

  • Maintain strict temperature control.

  • Optimize the type and amount of acid catalyst.

  • Keep reaction times as short as possible.

5. What are the recommended purification methods for large-scale production?

For industrial-scale purification of this compound, fractional distillation under reduced pressure is the most common and effective method. This allows for the separation of the product from less volatile impurities and any unreacted starting materials at a lower temperature, preventing thermal degradation.

Experimental Protocols

Illustrative Lab-Scale Synthesis (100 g scale)

Materials:

  • cis-2-butene-1,4-diol (88.1 g, 1.0 mol)

  • Acetone (116.2 g, 2.0 mol)

  • Toluene (500 mL)

  • p-Toluenesulfonic acid monohydrate (1.9 g, 0.01 mol)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add cis-2-butene-1,4-diol, acetone, and toluene.

  • Begin stirring and add the p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Considerations for Scale-Up to Pilot Plant (10 kg scale)

When scaling up to a 10 kg batch, the following adjustments and considerations are crucial:

  • Reactor: A 100 L glass-lined or stainless steel reactor with a jacket for heating and cooling, an appropriate agitator (e.g., pitched-blade turbine), and a reflux condenser with a decanter for azeotropic water removal would be suitable.

  • Reagent Loading: The quantities of reagents would be scaled up proportionally.

  • Heat Management: The reaction is typically mildly exothermic. The reactor jacket should be used to control the temperature during the reaction and for cooling after completion.

  • Mixing: The agitator speed should be carefully controlled to ensure good mixing without excessive splashing.

  • Workup: The neutralization and washing steps will be performed in the reactor. Phase separation can be slower at a larger scale.

  • Purification: A dedicated fractional distillation unit with a packed column would be required to achieve high purity.

Quantitative Data

The following tables provide illustrative data for the synthesis at different scales. Note that optimal conditions may vary.

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (1 L flask) Pilot Scale (100 L reactor) Industrial Scale (1000 L reactor)
Batch Size (Product) ~100 g~10 kg~100 kg
Solvent Volume 0.5 L50 L500 L
Catalyst Loading (p-TSA) 1 mol%0.5 - 1 mol%0.2 - 0.5 mol%
Reaction Temperature 110-120 °C (Toluene reflux)110-120 °C100-115 °C
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 85-95%80-90%75-85%
Purity (post-distillation) >99%>99%>98.5%

Visualizations

Synthesis_Pathway Synthesis of this compound A cis-2-Butene-1,4-diol C This compound A->C + Acid Catalyst - H2O B Acetone B->C + Acid Catalyst - H2O C->A + H2O (Reversible) C->B + H2O (Reversible) D Water C->D Byproduct

Caption: Acid-catalyzed synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (GC/NMR) start->check_completion incomplete Incomplete? check_completion->incomplete extend_time Extend Reaction Time & Monitor incomplete->extend_time Yes complete Complete? incomplete->complete No check_water Check Water Removal extend_time->check_water check_water->incomplete check_side_reactions Analyze for Byproducts complete->check_side_reactions side_reactions_present Byproducts Present? check_side_reactions->side_reactions_present optimize_temp Optimize Temperature & Catalyst Loading side_reactions_present->optimize_temp Yes end Yield Improved side_reactions_present->end No optimize_temp->end

Caption: A workflow for troubleshooting low reaction yield.

Scale_Up_Factors Key Scale-Up Considerations center Successful Scale-Up heat Heat Transfer (Surface Area:Volume) center->heat mixing Efficient Mixing center->mixing purification Purification Method center->purification safety Process Safety center->safety materials Raw Material Quality center->materials equilibrium Equilibrium Control (Water Removal) center->equilibrium

Caption: Interrelated factors for successful process scale-up.

References

influence of catalyst choice on the efficiency of dihydro-1,3-dioxepine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of dihydro-1,3-dioxepines. The content focuses on the influence of catalyst choice on reaction efficiency, offering detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of dihydro-1,3-dioxepines?

A1: The asymmetric synthesis of dihydro-1,3-dioxepines is frequently achieved through a bimetallic relay catalysis system. A prominent example involves a combination of a rhodium(II) salt, such as dirhodium tetrapivalate (Rh₂(Piv)₄), and a chiral N,N'-dioxide–Samarium(III) complex, like Sm(OTf)₃ with a suitable chiral ligand.[1][2][3][4][5] The rhodium catalyst facilitates the formation of a carbonyl ylide from an aldehyde and a diazo compound, while the chiral Lewis acidic samarium complex promotes the subsequent asymmetric [4+3]-cycloaddition.[2][5] Lewis acid-catalyzed rearrangements of dihydro-1,3-dioxepines to form substituted tetrahydrofurans are also reported, indicating the role of Lewis acids in transformations of this ring system.[6][7][8]

Q2: What are the typical starting materials for this reaction?

A2: The synthesis of chiral 4,5-dihydro-1,3-dioxepines often involves a three-component reaction utilizing β,γ-unsaturated α-ketoesters, various aldehydes, and α-diazoacetates.[1][2] Another approach involves the reaction of cis-2-butene-1,4-diol with aldehydes or their acetals, often under acidic conditions.

Q3: What are the major side products I should be aware of?

A3: The primary competing reactions in the rhodium-catalyzed synthesis are the formation of epoxides and dioxolanes.[2][5] These side products arise from the reaction of the carbonyl ylide with an additional molecule of the aldehyde, which can hamper the desired [4+3] cycloaddition. Additionally, [3+2] cycloaddition adducts can also be formed as byproducts.[2]

Q4: How can I improve the enantioselectivity of the reaction?

A4: The choice of the chiral ligand is crucial for high enantioselectivity. Chiral N,N'-dioxide ligands, particularly those derived from amino acids like L-proline, have been shown to be highly effective in inducing asymmetry in the cycloaddition step when complexed with a Lewis acid like Sm(OTf)₃.[2] Reaction temperature also plays a significant role; lowering the temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity and, consequently, the enantiomeric excess of the desired product.[2][5]

Q5: What is the typical yield I can expect for dihydro-1,3-dioxepine formation?

A5: Using the optimized Rh(II)/Sm(III) bimetallic catalytic system, yields of chiral 4,5-dihydro-1,3-dioxepines can be quite high, often ranging from 64% to 97%, with excellent enantioselectivities (up to 99% ee).[1][2][3][4][5] The yield is dependent on the specific substrates and reaction conditions employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use freshly prepared or properly stored catalysts. Ensure the chiral ligand and metal salt are of high purity. 2. Use freshly distilled and anhydrous solvents. Purify starting materials if necessary. 3. Optimize the reaction temperature. For the Rh(II)/Sm(III) system, temperatures as low as -78 °C are often optimal.[2][5] 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Low Yield 1. Competing side reactions (e.g., epoxide or dioxolane formation). 2. Suboptimal catalyst loading. 3. Inefficient stirring. 4. Product degradation during work-up or purification.1. Adjust the stoichiometry of the reactants. Lowering the concentration of the aldehyde relative to the other components may reduce side reactions.[2] 2. Optimize the catalyst loading. Typically, 0.5-1 mol% of the rhodium catalyst and 5-10 mol% of the Lewis acid complex are used.[2] 3. Ensure efficient mixing of the reaction components, especially in heterogeneous mixtures. 4. Use mild work-up procedures. Purification by column chromatography on silica gel is common; however, the choice of eluent should be optimized to avoid product degradation.
Low Enantio- or Diastereoselectivity 1. Suboptimal chiral ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. 4. Racemization during purification.1. Screen different chiral N,N'-dioxide ligands. The steric and electronic properties of the ligand have a significant impact on stereoselectivity.[2] 2. Lower the reaction temperature. A significant improvement in diastereoselectivity is often observed at lower temperatures (e.g., -78 °C).[2][5] 3. The choice of solvent can influence the catalyst's conformation and reactivity. Dichloromethane is a commonly used solvent for this reaction.[2] 4. Avoid harsh acidic or basic conditions during work-up and purification. Use neutral or slightly acidic conditions for chromatography.
Formation of Multiple Products (Side Products) 1. Presence of impurities in starting materials. 2. The catalyst is promoting multiple reaction pathways. 3. Reaction conditions favor side product formation.1. Purify all starting materials before use. 2. The bimetallic system is designed to favor the [4+3] cycloaddition. Ensure the correct ratio of the two catalytic components.[2] 3. As mentioned, lower temperatures can suppress the formation of undesired diastereomers and other side products.[2][5]
Difficulty in Product Purification 1. Co-elution of the product with byproducts or starting materials. 2. Product instability on the stationary phase.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. If the product is sensitive to silica gel, consider using a different stationary phase such as alumina or performing a less harsh purification method like preparative TLC or crystallization.

Data Presentation

Table 1: Influence of Catalyst and Ligand on Dihydro-1,3-dioxepine Formation Efficiency

EntryRhodium CatalystLewis Acid / LigandTemperature (°C)Yield (%)ee (%)
1Rh₂(Piv)₄Yb(OTf)₃ / L4-PrPr2-205867
2Rh₂(Piv)₄Yb(OTf)₃ / L4-PrPr2-789066
3Rh₂(Piv)₄Sm(OTf)₃ / L4-PrPr2-789284
4Rh₂(Piv)₄Sm(OTf)₃ / L-proline derived ligand-789299
5Rh₂(Piv)₄Sm(OTf)₃ / (S)-piperidine-2-carboxylic acid derived ligand-788575

Data extracted from a study on the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines.[2]

Experimental Protocols

General Protocol for Asymmetric Synthesis of Dihydro-1,3-dioxepines using Rh(II)/Sm(III) Bimetallic Catalyst
  • Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Sm(OTf)₃ (0.01 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%). Add anhydrous dichloromethane (1.0 mL) and stir the mixture at 35 °C for 30 minutes.

  • Reaction Setup: Cool the catalyst mixture to the desired reaction temperature (e.g., -78 °C).

  • Addition of Rhodium Catalyst: Add a solution of Rh₂(Piv)₄ (0.00075 mmol, 0.75 mol%) in anhydrous dichloromethane to the cooled catalyst mixture.

  • Addition of Reactants: To the stirred catalyst solution, add the β,γ-unsaturated α-ketoester (0.10 mmol, 1.0 equiv.), followed by the aldehyde (0.40 mmol, 4.0 equiv.), and finally a solution of the α-diazoacetate (0.40 mmol, 4.0 equiv.) in anhydrous dichloromethane via a syringe pump over a specified period.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for the required time (e.g., 10 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure dihydro-1,3-dioxepine.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Sm(III)-Ligand Complex add_rh Add Rh(II) Catalyst prep_catalyst->add_rh add_reactants Add Reactants (Ketoester, Aldehyde, Diazoacetate) add_rh->add_reactants run_reaction Stir at Low Temperature add_reactants->run_reaction quench Quench Reaction run_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Pure Dihydro-1,3-dioxepine troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity start->check_catalyst Yield Issue screen_ligands Screen Chiral Ligands start->screen_ligands Selectivity Issue check_reagents Verify Reagent Purity check_catalyst->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp solution solution optimize_temp->solution Improved Yield lower_temp Lower Reaction Temperature screen_ligands->lower_temp change_solvent Change Solvent lower_temp->change_solvent solution2 solution2 change_solvent->solution2 Improved Selectivity

References

impact of solvent selection on the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent selection on the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis typically involves the acid-catalyzed reaction between acetone and cis-2-butene-1,4-diol. This reaction is a reversible acetalization, where water is produced as a byproduct. To drive the reaction towards the product, the water is often removed as it is formed.

Q2: How does solvent selection influence the synthesis of this compound?

Solvent selection is critical for several reasons:

  • Water Removal: Solvents that form an azeotrope with water (e.g., benzene, cyclohexane, toluene) are frequently used to facilitate the removal of water via a Dean-Stark apparatus, thereby shifting the equilibrium towards the formation of the desired dioxepine.

  • Solubility: The solvent must be able to dissolve the reactants, acetone and cis-2-butene-1,4-diol, as well as the acid catalyst.

  • Reaction Temperature: The boiling point of the solvent will dictate the reaction temperature, which can affect the reaction rate and the potential for side reactions.

  • Side Reactions: The choice of solvent can influence the formation of byproducts. While specific studies on this reaction are limited, in general, polar aprotic solvents might favor different side reactions compared to nonpolar aprotic solvents.

Q3: Can the synthesis be performed without a solvent?

Yes, some procedures describe the reaction being carried out at room temperature without a solvent, particularly when using a highly reactive acetal precursor instead of acetone directly. This approach simplifies the workup procedure as there is no solvent to remove.

Q4: What are common acid catalysts used in this synthesis?

Commonly used acid catalysts include p-toluenesulfonic acid, sulfuric acid, and citric acid. The choice of catalyst can impact the reaction rate and the potential for acid-catalyzed side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to the presence of water.- Use a solvent that forms an azeotrope with water (e.g., cyclohexane, benzene) and a Dean-Stark trap to remove water as it forms.- Ensure all reactants and the solvent are anhydrous before starting the reaction.- Increase the reaction time or temperature (if using a refluxing solvent).
Catalyst deactivation or insufficient amount.- Use a fresh batch of acid catalyst.- Increase the catalyst loading, but be mindful of potential side reactions.
Formation of Byproducts Side reactions catalyzed by the acid.- Lower the reaction temperature.- Reduce the amount of acid catalyst.- Consider a milder acid catalyst.
Polymerization of reactants.- Ensure the reaction is not overheated.- Use a solvent to dilute the reactants.
Difficult Product Isolation Emulsion formation during aqueous workup.- If using a water-miscible solvent, it must be removed before extraction.- If using a water-immiscible solvent, try adding brine to break the emulsion.
Co-distillation of product with the solvent.- Choose a solvent with a boiling point significantly different from the product's boiling point.- Use vacuum distillation for product purification.

Data Presentation

The following tables summarize quantitative data extracted from various sources. Note that the reaction conditions are not identical across all experiments, so direct comparisons should be made with caution.

Table 1: Synthesis of this compound and Analogs in Different Solvents

SolventReactantsCatalystReaction TimeTemperatureYieldReference
BenzeneMethoxy acetaldehyde dimethyl acetal, cis-2-butene-1,4-diolp-toluenesulfonic acidNot specifiedDistilled to 153°CNot specifiedUS Patent 3,652,594
Cyclohexane2-ethyl-butanal, 2-butene-1,4-diolp-toluenesulfonic acid monohydrate1.2 hoursReflux (84-99°C)86%PrepChem.com
TolueneAldehyde, 1,4-diolNot specifiedNot specifiedRefluxNot specifiedEP Patent 0221444B1
NoneTrimethyl orthoformate, cis-2-butene-1,4-diolSulfuric acid2 hoursRoom TemperatureNot specifiedUS Patent 3,652,594

Experimental Protocols

Protocol 1: Synthesis using Cyclohexane as an Azeotropic Solvent

This protocol is adapted from a procedure for a similar dioxepine synthesis.

  • Apparatus Setup: Equip a one-liter flask with a heating mantle, a magnetic stirrer, a condenser, and a Dean-Stark trap.

  • Charging the Flask: To the flask, add acetone (1.0 mole), cis-2-butene-1,4-diol (1.1 mole), cyclohexane (80 g), and p-toluenesulfonic acid monohydrate (0.2 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotrope of cyclohexane and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the p-toluenesulfonic acid by washing the mixture with a 5% aqueous solution of sodium hydroxide. Subsequently, wash the organic layer with water until neutral.

  • Isolation: Remove the cyclohexane by distillation under reduced pressure.

  • Purification: Purify the resulting oil by vacuum distillation to obtain this compound.

Protocol 2: Solvent-Free Synthesis

This protocol is based on a patent for a related dioxepin synthesis and is adapted for the target molecule.

  • Reactant Mixture: In a suitable flask, combine 2,2-dimethoxypropane (1.0 mole) and cis-2-butene-1,4-diol (0.9 mole).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops) to the mixture.

  • Reaction: Stir the reaction mass at room temperature for approximately two hours. The reaction progress can be monitored by techniques such as TLC or GC.

  • Workup and Purification: Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). The product can then be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants (Acetone, cis-2-butene-1,4-diol) mixing Mixing and Heating reactants->mixing solvent Solvent Selection (e.g., Cyclohexane) solvent->mixing catalyst Acid Catalyst (e.g., p-TSA) catalyst->mixing reflux Azeotropic Reflux (Water Removal) mixing->reflux neutralization Neutralization reflux->neutralization extraction Solvent Removal neutralization->extraction distillation Vacuum Distillation extraction->distillation product Pure Product distillation->product

Caption: Experimental workflow for the synthesis of this compound.

solvent_selection_logic cluster_properties Key Solvent Properties cluster_outcomes Impact on Reaction start Solvent Selection azeotrope Forms Azeotrope with Water? start->azeotrope polarity Solvent Polarity start->polarity boiling_point Boiling Point start->boiling_point water_removal Efficient Water Removal azeotrope->water_removal Yes side_reactions Potential for Side Reactions polarity->side_reactions reaction_rate Reaction Rate boiling_point->reaction_rate high_yield Higher Yield water_removal->high_yield

temperature and reaction time optimization for synthesizing 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acid-catalyzed reaction of cis-2-butene-1,4-diol with acetone or an acetone equivalent like 2,2-dimethoxypropane.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.1a. Use freshly opened or properly stored anhydrous p-toluenesulfonic acid. 1b. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
2. Presence of Water: Acetal formation is a reversible reaction. The presence of water in the reactants or solvent will inhibit the reaction from proceeding to completion.[1][2]2a. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. 2b. Employ a method to remove water as it is formed, such as a Dean-Stark apparatus or the addition of molecular sieves (4Å).
3. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.3. Gently heat the reaction mixture. A temperature range of 40-60°C is often a good starting point. Monitor the reaction progress by TLC or GC to avoid decomposition at higher temperatures.
4. Insufficient Reaction Time: The reaction may not have reached equilibrium or completion.4. Increase the reaction time and monitor the progress. Reactions can take anywhere from a few hours to overnight.
Presence of Multiple Byproducts 1. Side Reactions: At elevated temperatures, side reactions such as polymerization or degradation of the starting materials or product may occur.1a. Lower the reaction temperature and extend the reaction time. 1b. Use a milder acid catalyst.
2. Impure Starting Materials: Impurities in the cis-2-butene-1,4-diol or acetone can lead to the formation of undesired products.2. Use purified starting materials. Check the purity of the reactants by NMR or GC before starting the reaction.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process.1. Ensure the reaction has gone to completion by monitoring with TLC or GC before workup.
2. Product Instability: The dioxepine ring can be sensitive to strongly acidic conditions, potentially leading to decomposition during workup or purification on silica gel.2a. Neutralize the reaction mixture with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) before workup. 2b. Use a neutral or deactivated silica gel for column chromatography and consider adding a small amount of a neutralizer like triethylamine to the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific reactants and catalyst used. Generally, the reaction is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., dichloromethane, benzene, or toluene). A good starting point is a slightly elevated temperature of 40-60°C to ensure a reasonable reaction rate without promoting side reactions. It is crucial to monitor the reaction progress to determine the optimal temperature for your specific setup.

Q2: How long should the reaction be run?

A2: The reaction time is dependent on the temperature, catalyst loading, and the efficiency of water removal. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting materials are no longer observed. Reaction times can range from a few hours to overnight.

Q3: What is the best acid catalyst for this reaction?

A3: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this type of acetalization. Other acid catalysts such as sulfuric acid or acidic ion-exchange resins can also be employed. The choice of catalyst may influence the reaction rate and the potential for side reactions.

Q4: Why is the removal of water so critical in this synthesis?

A4: The formation of the acetal is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield.[1][2]

Q5: Can I use acetone directly, or is 2,2-dimethoxypropane a better choice?

A5: Both acetone and 2,2-dimethoxypropane can be used. 2,2-dimethoxypropane is an acetone acetal that can react with the diol in a transacetalization reaction. An advantage of using 2,2-dimethoxypropane is that the byproduct, methanol, is less likely to interfere with the reaction compared to the water produced when using acetone directly. However, acetone is often used in large excess to serve as both a reactant and a solvent, which also helps to drive the reaction forward.

Q6: My final product appears to be contaminated with a polymer-like substance. What could be the cause?

A6: The alkene functionality in cis-2-butene-1,4-diol and the product, this compound, can be susceptible to acid-catalyzed polymerization, especially at higher temperatures. To minimize this, use the lowest effective reaction temperature and time, and ensure prompt neutralization of the acid catalyst upon reaction completion.

Data Presentation

Parameter Condition Expected Outcome Notes
Temperature Room Temperature (~25°C)Slower reaction rate, potentially requiring longer reaction times.Minimizes the risk of side reactions and decomposition.
Moderate Heat (40-60°C)Increased reaction rate, generally leading to shorter reaction times.A good balance between reaction speed and minimizing side reactions.
RefluxFastest reaction rate.Increased risk of side reactions, such as polymerization. Requires careful monitoring.
Reaction Time 2-4 hoursMay be sufficient at higher temperatures.Monitor by TLC/GC to ensure completion.
12-24 hoursOften required for reactions at room temperature or with less active catalysts.Monitor by TLC/GC to ensure completion.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on standard methods for cyclic acetal formation.

Materials:

  • cis-2-Butene-1,4-diol

  • Acetone (anhydrous) or 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Molecular Sieves (4Å, optional)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add cis-2-butene-1,4-diol (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene, approximately 10 mL per gram of diol).

  • Add acetone (5-10 eq) or 2,2-dimethoxypropane (1.5-2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • If not using a Dean-Stark apparatus, add activated 4Å molecular sieves.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40-60°C) and monitor the progress by TLC or GC.

  • Upon completion (disappearance of the starting diol), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system such as hexane/ethyl acetate). If using column chromatography, it may be beneficial to add a small amount of triethylamine (~0.5%) to the eluent to prevent product decomposition.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - cis-2-Butene-1,4-diol - Acetone/2,2-DMP - Acid Catalyst - Anhydrous Solvent start->reactants reaction Heat and Stir (e.g., 40-60°C) reactants->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench with Sat. NaHCO3 monitoring->quench Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product Final Product: 2,2-Dimethyl-4,7-dihydro- 1,3-dioxepine purify->product

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Comparison for the Confirmation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine through a comparative analysis of its spectroscopic data against a potential isomer, cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to unambiguously distinguish between these two compounds.

The precise structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a compound's molecular structure. This guide presents a comprehensive spectroscopic characterization of this compound and contrasts it with a plausible structural isomer, cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole, to highlight the distinguishing features in their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomer.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~5.7m2H-CH=CH-
~4.2m4H-O-CH₂-
1.4s6H-C(CH₃)₂-
cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole~5.6m2H-CH=CH-
~4.5m2H-O-CH-
~2.2-2.0m4H-CH₂-CH₂-
1.3s6H-C(CH₃)₂-

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound~128-C H=C H-
~100-O-C (CH₃)₂-O-
~65-O-C H₂-
~25-C(C H₃)₂-
cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole~125-C H=C H-
~108-O-C (CH₃)₂-O-
~75-O-C H-
~27-C H₂-C H₂-
~25, 23-C(C H₃)₂-

Table 3: IR Spectral Data (Neat)

CompoundFrequency (cm⁻¹)IntensityAssignment
This compound~3020Medium=C-H stretch
~2980, 2870StrongC-H stretch (alkane)
~1650MediumC=C stretch
~1170, 1040StrongC-O stretch (acetal)
cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole~3030Medium=C-H stretch
~2980, 2860StrongC-H stretch (alkane)
~1640MediumC=C stretch
~1220, 1070StrongC-O stretch (acetal)

Table 4: Mass Spectrometry Data (GC-MS)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound128113, 71, 43
cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1][2]dioxole154139, 97, 81, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker 400 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans were used. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans were employed with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory. A small drop of the neat liquid sample was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean diamond crystal was taken prior to the sample measurement.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis was performed on an Agilent system equipped with a mass selective detector. A capillary column was used for separation. The injector temperature was set to 250°C, and the oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

Visualization of the Characterization Workflow

The logical flow of experiments and data analysis for structural confirmation is depicted in the following diagram.

G Spectroscopic Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Synthesized Compound (this compound) NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Isomer Potential Isomer (cis-3a,6,7,7a-tetrahydro-2,2-dimethylbenzo[d][1,3]dioxole) Isomer->NMR Isomer->IR Isomer->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Expected Values and Isomer Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for spectroscopic characterization.

By following the outlined experimental protocols and comparing the obtained spectroscopic data with the reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its potential isomers. This guide serves as a valuable resource for ensuring the accuracy and integrity of chemical synthesis and drug discovery efforts.

References

A Comparative Guide to the Purity Validation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. Objective experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including the contrast agent Calcobutrol. It is also identified as an impurity in the production of Gadobutrol, another contrast agent. Given its role in pharmaceutical manufacturing, ensuring the purity of this compound is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores two powerful analytical techniques, HPLC and qNMR, for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a widely used separative technique that excels at detecting and quantifying impurities, even at trace levels. By employing a chromatographic column, different components in a sample are separated based on their interactions with the stationary and mobile phases, allowing for individual quantification.

Experimental Protocol: HPLC

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Reference Standard Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL.

  • Prepare separate stock solutions of potential impurities (see Table 1) at a concentration of approximately 1 mg/mL.

  • Prepare a resolution solution by mixing the main component and all potential impurities.

Data Analysis: The percentage of each impurity is calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standards dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessment against a certified internal standard.

Experimental Protocol: qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic anhydride (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (e.g., 30 s)

  • Number of Scans: 16 or more for good signal-to-noise ratio

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 10 mg of maleic anhydride (internal standard) and add it to the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃ to the NMR tube, cap, and gently agitate until both the sample and the internal standard are fully dissolved.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl protons at δ ~5.8 ppm, 2H) and the signal of the internal standard (maleic anhydride singlet at δ ~7.1 ppm, 2H).

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Comparative Analysis of Substituted Dihydro-1,3-Dioxepine and 1,3-Dioxepane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of substituted dihydro-1,3-dioxepine and structurally related 1,3-dioxepane derivatives reveals their potential as scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of their antifungal properties, supported by experimental data, and outlines detailed protocols for the evaluation of their biological activities.

The dihydro-1,3-dioxepine core, a seven-membered heterocyclic ring containing two oxygen atoms, represents a versatile scaffold for the synthesis of a diverse range of derivatives. Variations in substitution patterns on this ring system can significantly influence the molecule's physicochemical properties and biological activity. This comparative guide focuses on the antifungal properties of a series of substituted 1,3-dioxepane derivatives, which are structurally very similar to dihydro-1,3-dioxepines, and provides a framework for the broader evaluation of this class of compounds.

Antifungal Activity of Substituted 1,3-Dioxepane Derivatives

A study on the antifungal activity of β-hydroxysulfides of the 1,3-dioxepane series has provided valuable quantitative data on the efficacy of these compounds against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table summarizes the antifungal activity of a selection of 6-arylthio-1,3-dioxepan-5-ols against several fungal species. The data highlights the influence of different substituents on the arylthio moiety on the antifungal potency.

Compound IDSubstituent (Ar)C. albicans MIC (μg/mL)C. tenuis MIC (μg/mL)A. niger MIC (μg/mL)
1 Phenyl>500>500>500
2 4-Chlorophenyl125125250
3 4-Bromophenyl62.562.5125
4 4-Fluorophenyl250250500
5 2,4-Dichlorophenyl31.231.262.5
6 4-Nitrophenyl125125250

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis. It is evident that the nature and position of the substituent on the phenyl ring play a crucial role in the antifungal activity of these 1,3-dioxepane derivatives. The unsubstituted phenyl derivative (Compound 1 ) showed no significant activity. However, the introduction of halogen atoms to the phenyl ring generally enhanced the antifungal properties. Specifically, the presence of a 4-bromophenyl group (Compound 3 ) and a 2,4-dichlorophenyl group (Compound 5 ) resulted in the most potent activity against the tested fungal strains. This suggests that electron-withdrawing groups and increased lipophilicity at the 4-position of the phenyl ring may be favorable for antifungal activity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of the biological activities of novel compounds. Below are methodologies for key assays relevant to the screening of dihydro-1,3-dioxepine derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a concentration of approximately 1-5 x 10^6 cells/mL, adjusted using a spectrophotometer. This suspension is further diluted in the culture medium to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the culture medium in the 96-well microplates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungi in medium without the compound) and a negative control (medium only) are included on each plate.

  • Incubation: The microplates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay for Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involved in the study of these compounds, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow for biological evaluation.

G General Synthesis of Substituted 1,3-Dioxepanes cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Epoxide C Ring Opening A->C B Aryl Thiol B->C D Substituted 1,3-Dioxepane C->D

Caption: Synthetic pathway for 6-arylthio-1,3-dioxepan-5-ols.

G Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesis of Dioxepine Derivatives B Purification & Structural Analysis (NMR, MS) A->B C Primary Screening (e.g., Antifungal Assay) B->C D Secondary Screening (e.g., Cytotoxicity Assay) C->D E Determine MIC / IC50 Values C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Workflow for synthesis and biological screening.

A Comparative Guide to 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine and Other Cyclic Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and desired chemical transformations. Cyclic acetals are a cornerstone for the protection of 1,2- and 1,3-diols, offering stability under a range of reaction conditions. This guide provides an objective comparison of the seven-membered cyclic acetal, 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, with other commonly employed cyclic acetal protecting groups, namely the five-membered isopropylidene acetal (acetonide) and the six-membered benzylidene acetal. This comparison is supported by available data on their stability and detailed experimental protocols for their application.

Introduction to Cyclic Acetal Protecting Groups

Cyclic acetals are formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone. They are valued for their stability in basic and neutral media, and under many oxidizing and reducing conditions, while being readily cleaved under acidic conditions. The choice of a specific cyclic acetal depends on factors such as the desired stability, the conditions of subsequent reaction steps, and the ease of removal.

This compound , formed from cis-2-butene-1,4-diol and acetone (or 2,2-dimethoxypropane), provides a seven-membered ring protecting group. Its larger ring size and the presence of a double bond can influence its stability and conformational properties compared to more common five- and six-membered cyclic acetals.

Isopropylidene Acetal (Acetonide) is a five-membered ring formed from a 1,2-diol and acetone. It is one of the most widely used protecting groups for cis-diols due to its ease of formation and generally predictable reactivity.

Benzylidene Acetal is a six-membered ring typically formed from a 1,3-diol and benzaldehyde. It is frequently employed in carbohydrate chemistry and offers the advantage of regioselective reductive cleavage.

Quantitative Comparison of Performance

While direct kinetic studies comparing the acid-catalyzed hydrolysis of this compound with other cyclic acetals are not extensively documented in publicly available literature, the stability of cyclic acetals is known to be influenced by ring strain and stereoelectronic effects. Generally, five- and six-membered rings are thermodynamically more stable and kinetically favored in formation compared to seven-membered rings.[1] This suggests that this compound may be more labile to acidic cleavage than its five- and six-membered counterparts, which could be advantageous for facile deprotection.

The following table summarizes the general stability and deprotection conditions for these cyclic acetal protecting groups based on established principles in organic chemistry.

Protecting GroupRing SizeStabilityCommon Deprotection Conditions
This compound 7-memberedStable to basic and neutral conditions. Potentially more acid-labile than 5- and 6-membered rings.Mild acidic hydrolysis (e.g., dilute HCl, acetic acid).
Isopropylidene Acetal (Acetonide) 5-memberedStable to basic, nucleophilic, and many oxidizing/reducing conditions.Acidic hydrolysis (e.g., aqueous acetic acid, p-toluenesulfonic acid in methanol).[2]
Benzylidene Acetal 6-memberedStable to basic and neutral conditions.Acidic hydrolysis; Hydrogenolysis (e.g., H₂, Pd/C).[2][3]

Experimental Protocols

Detailed methodologies for the protection of diols and the subsequent deprotection are crucial for reproducible and efficient synthesis.

Protection of Diols

Protocol 1: Synthesis of this compound Protected Diol

This protocol describes the formation of a this compound derivative from a diol. A specific example is the reaction of an allylic diol with acetone.[4]

  • Reactants:

    • Allylic diol (1.0 equiv)

    • Acetone (solvent and reactant)

    • p-Toluenesulfonic acid (catalytic amount, e.g., 0.017 mmol per mmol of diol)

  • Procedure:

    • Dissolve the allylic diol in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid at room temperature.

    • Reflux the reaction mixture for 24 hours, or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, neutralize the acid catalyst with a mild base (e.g., triethylamine).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Isopropylidene Acetal (Acetonide) Protection of a Diol

This is a general and widely used procedure for the protection of 1,2-diols.[2]

  • Reactants:

    • Diol (1.0 equiv)

    • Anhydrous acetone or 2,2-dimethoxypropane

    • Anhydrous solvent (e.g., dichloromethane)

    • Acid catalyst (e.g., p-toluenesulfonic acid, CSA, or anhydrous CuSO₄)

  • Procedure:

    • Dissolve the diol in anhydrous acetone or a mixture of acetone and dichloromethane.

    • Add a catalytic amount of the acid catalyst.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Quench the reaction with a mild base (e.g., triethylamine or sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Protocol 3: Benzylidene Acetal Protection of a Diol

This protocol is particularly useful for the protection of 1,3-diols, for instance, in carbohydrate chemistry.[2]

  • Reactants:

    • Diol (1.0 equiv)

    • Benzaldehyde dimethyl acetal (1.2 equiv)

    • Acetonitrile

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 equiv)

  • Procedure:

    • To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.

    • Add a catalytic amount of Cu(OTf)₂.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a mild base.

    • Remove the solvent under reduced pressure and purify the product.

Deprotection of Cyclic Acetals

Protocol 4: Deprotection of a this compound Protected Diol

  • Reagents:

    • Protected diol

    • Aqueous acidic solution (e.g., 80% acetic acid, dilute HCl in THF/water)

  • Procedure:

    • Dissolve the protected diol in a suitable solvent (e.g., THF, acetone).

    • Add the aqueous acidic solution.

    • Stir the reaction at room temperature, monitoring progress by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the diol by column chromatography if necessary.

Protocol 5: Deprotection of an Isopropylidene Acetal (Acetonide)

A standard and reliable method for the removal of acetonides.[5]

  • Reagents:

    • Acetonide-protected compound

    • Aqueous trifluoroacetic acid or dilute HCl in THF

  • Procedure:

    • Dissolve the protected compound in a mixture of THF and water.

    • Add a few drops of concentrated HCl or a portion of trifluoroacetic acid.

    • Stir the mixture at room temperature until TLC indicates complete deprotection.

    • Neutralize the acid with a base such as sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected diol.

Protocol 6: Deprotection of a Benzylidene Acetal

This protocol highlights the two common methods for cleaving benzylidene acetals.

  • Method A: Acidic Hydrolysis

    • Reagents:

      • Benzylidene-protected compound

      • Aqueous acetic acid (e.g., 80%) or other dilute acids

    • Procedure:

      • Dissolve the compound in the aqueous acid solution.

      • Stir at room temperature or with gentle heating, monitoring by TLC.

      • Work-up as described in Protocol 5.

  • Method B: Hydrogenolysis [3]

    • Reagents:

      • Benzylidene-protected compound

      • Palladium on carbon (10% Pd/C)

      • Hydrogen source (H₂ gas or a transfer hydrogenation agent like triethylsilane)

      • Solvent (e.g., methanol, ethanol)

    • Procedure:

      • Dissolve the protected compound in the solvent.

      • Add 10% Pd/C.

      • Stir the mixture under an atmosphere of hydrogen or add the transfer hydrogenation agent.

      • Monitor the reaction by TLC.

      • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate to obtain the deprotected diol.

Visualization of Concepts

To aid in the understanding of the chemical principles discussed, the following diagrams illustrate key processes.

Protection_Mechanism cluster_protection Protection Pathway Diol Diol (R(OH)₂) Hemiacetal Hemiacetal Diol->Hemiacetal + Oxocarbenium Carbonyl Ketone/Aldehyde (R'₂C=O) Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H⁺ Acid H⁺ (cat.) Oxocarbenium Oxocarbenium Ion Protonated_Carbonyl->Oxocarbenium Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Cyclic_Acetal Cyclic Acetal Protonated_Hemiacetal->Cyclic_Acetal - H₂O Water H₂O

Caption: General mechanism for the acid-catalyzed formation of a cyclic acetal.

Deprotection_Mechanism cluster_deprotection Deprotection Pathway (Acidic Hydrolysis) Cyclic_Acetal Cyclic Acetal Protonated_Acetal Protonated Acetal Cyclic_Acetal->Protonated_Acetal + H⁺ Oxocarbenium_Intermediate Oxocarbenium Intermediate Protonated_Acetal->Oxocarbenium_Intermediate Protonated_Hemiacetal Protonated Hemiacetal Oxocarbenium_Intermediate->Protonated_Hemiacetal + H₂O Diol Diol Protonated_Hemiacetal->Diol - H⁺ Protonated_Carbonyl Protonated Carbonyl Protonated_Hemiacetal->Protonated_Carbonyl Carbonyl Ketone/Aldehyde Protonated_Carbonyl->Carbonyl - H⁺ Water H₂O

Caption: General mechanism for the acid-catalyzed hydrolysis (deprotection) of a cyclic acetal.

Decision_Tree Start Select a Diol Protecting Group Subsequent_Steps Are subsequent steps basic/neutral? Start->Subsequent_Steps Acid_Labile_Needed Is facile acidic removal required? Subsequent_Steps->Acid_Labile_Needed Yes Other Consider other protecting groups (e.g., silyl ethers) Subsequent_Steps->Other No (acidic conditions) Reductive_Cleavage Is regioselective reductive opening desired? Acid_Labile_Needed->Reductive_Cleavage No Benzylidene Use Benzylidene Acetal Acid_Labile_Needed->Benzylidene Yes Acetonide Use Isopropylidene Acetal (Acetonide) Reductive_Cleavage->Acetonide No (standard choice) Dioxepine Consider this compound Reductive_Cleavage->Dioxepine Potentially (more labile) Reductive_Cleavage->Benzylidene Yes

Caption: Decision-making workflow for selecting a cyclic acetal protecting group.

Conclusion

The selection of a cyclic acetal protecting group is a critical decision in the design of a synthetic route. While isopropylidene and benzylidene acetals are well-established and reliable choices for the protection of 1,2- and 1,3-diols, respectively, this compound offers an alternative with potentially different stability characteristics due to its seven-membered ring structure. The increased ring strain may render it more susceptible to acid-catalyzed cleavage, providing an option for milder deprotection conditions. However, the entropic and enthalpic factors that make its formation less favorable than five- or six-membered rings must be considered.[1] For researchers in drug development and complex molecule synthesis, understanding the nuances of these protecting groups allows for more strategic and efficient synthetic planning. Further quantitative studies on the relative hydrolysis rates of this compound would be highly valuable to the scientific community.

References

A Comparative Guide to Diol Protecting Groups in Multi-Step Synthesis: Evaluating 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine Against Standard Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups for diols is a critical factor in achieving high yields and chemo-selectivity. While a variety of methods exist for the protection of 1,2- and 1,3-diols, this guide provides a comparative analysis of the theoretical use of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine and the well-established performance of common alternatives such as isopropylidene (acetonide) and benzylidene acetals. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic protection of diol functionalities.

While this compound, a seven-membered cyclic acetal, is commercially available and noted as a synthetic intermediate, there is a notable lack of extensive literature and quantitative experimental data detailing its application as a routine protecting group for diols.[1][2] Consequently, this guide will draw comparisons based on the established principles of cyclic acetal chemistry and provide a robust evaluation of the more conventional five- and six-membered ring systems derived from acetone and benzaldehyde, respectively.

Comparison of Diol Protecting Groups

The choice of a diol protecting group is contingent upon several factors, including the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the parent molecule. The following table summarizes the key characteristics of the protecting groups discussed herein.

Protecting GroupStructure of Protected Diol (using cis-1,2-cyclohexanediol as an example)Ring SizeReagent(s) for ProtectionTypical Conditions for ProtectionStabilityTypical Conditions for Deprotection
2,2-Dimethyl-1,3-dioxepine derivative (Theoretical)7-memberedThis compoundAcid catalysis (theoretical)Stable to bases and nucleophiles (inferred)Acidic hydrolysis (inferred)
Isopropylidene (Acetonide) 5-membered (dioxolane)Acetone or 2,2-dimethoxypropaneAnhydrous CuSO₄, Acetone, RT, 36h[3]; 2,2-dimethoxypropane, I₂, RT[1]Stable to bases, reducing agents, and mild oxidants.[4]Aqueous acid (e.g., HCl, p-TsOH).[4]
Benzylidene Acetal 5-membered (dioxolane)Benzaldehyde or benzaldehyde dimethyl acetalBenzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN, RT[4]Stable to bases and nucleophiles.[5]Acidic hydrolysis; Hydrogenolysis (e.g., Pd/C, H₂).[4][5]

In-Depth Analysis of Protecting Groups

This compound

Theoretically, the formation of a seven-membered dioxepine ring by protecting a diol with a reagent like this compound could offer unique conformational properties. The increased flexibility of a seven-membered ring compared to the more rigid five- and six-membered counterparts might influence the reactivity of the protected substrate in subsequent synthetic steps.

Potential Advantages (Theoretical):

  • Unique Stereoelectronic Effects: The specific geometry of the seven-membered ring could potentially offer novel stereocontrol in reactions at adjacent chiral centers.

  • Differential Stability: It is plausible that the stability of a dioxepine-based protecting group towards acidic hydrolysis might differ significantly from that of dioxolanes and dioxanes, potentially allowing for selective deprotection in the presence of these more common protecting groups.

Disadvantages and Lack of Data:

  • Scarcity of Experimental Protocols: There is a significant lack of published, peer-reviewed experimental procedures and quantitative data (yields, reaction times, substrate scope) for the use of this compound as a diol protecting group. This makes its practical application in a multi-step synthesis unreliable without extensive preliminary investigation.

  • Potential for Side Reactions: The presence of a double bond within the this compound molecule introduces a potential site for undesired side reactions under various synthetic conditions.[1]

  • Thermodynamic Considerations: The formation of seven-membered rings can be entropically and enthalpically less favorable than the formation of five- or six-membered rings, potentially leading to lower yields and requiring more forcing reaction conditions.

Isopropylidene (Acetonide) Protection

Acetonides are one of the most widely used protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability.[4] They are particularly effective for protecting cis-diols.

Advantages:

  • Ease of Formation: Acetonides are readily formed under mild acidic conditions using acetone or 2,2-dimethoxypropane, often in high yields.[1][3]

  • Stability: They are stable to a wide range of non-acidic conditions, including basic, reductive, and many oxidative reagents.[4]

  • Mild Deprotection: Removal is typically achieved under mild acidic conditions.

Disadvantages:

  • Acid Lability: Their sensitivity to acid can be a limitation in synthetic routes that require strongly acidic steps.

Benzylidene Acetal Protection

Benzylidene acetals offer a robust alternative to acetonides, with a different stability profile that can be exploited in complex syntheses.

Advantages:

  • Enhanced Stability: Generally more stable to acidic conditions than acetonides.

  • Orthogonal Deprotection: The benzylidene group can be removed by hydrogenolysis, which leaves acid-labile groups intact, providing an orthogonal deprotection strategy.[5]

  • Regioselective Opening: The benzylidene acetal can be regioselectively opened to reveal one free hydroxyl group and a benzyl ether on the other, offering further synthetic utility.[4]

Disadvantages:

  • Harsher Deprotection (for non-hydrogenolysis): Acidic hydrolysis may require stronger conditions than for acetonides.

  • Introduction of a Stereocenter: The formation of a benzylidene acetal from a chiral diol can result in diastereomers if the acetal carbon becomes a new stereocenter.

Experimental Protocols

Protocol 1: Isopropylidene (Acetonide) Protection of a Diol using 2,2-Dimethoxypropane and Iodine

Reaction: Acid-catalyzed ketalization of a diol with 2,2-dimethoxypropane.

Materials:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (as solvent or in an inert solvent)

  • Iodine (I₂) (catalytic amount, e.g., 20 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diol (e.g., 20 mmol) in 2,2-dimethoxypropane.

  • Add a catalytic amount of iodine (e.g., 20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove the iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the acetonide-protected diol.[1]

Expected Yield: 60-80%[1]

Protocol 2: Deprotection of a Benzylidene Acetal via Hydrogenolysis

Reaction: Cleavage of a benzylidene acetal using catalytic transfer hydrogenation.

Materials:

  • Benzylidene acetal-protected diol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Methanol

  • Celite®

Procedure:

  • To a solution of the benzylidene acetal (e.g., 1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, purify the residue by silica gel column chromatography to yield the deprotected diol.[5]

Logical Workflow and Pathway Diagrams

The selection of a diol protecting group is a critical decision in the design of a multi-step synthesis. The following diagram illustrates a simplified decision-making process and the synthetic pathways involving diol protection.

G cluster_start Starting Material cluster_synthesis Multi-Step Synthesis cluster_alternatives Protecting Group Alternatives A Molecule with Diol B Protection of Diol A->B C Intermediate with Protected Diol B->C H Isopropylidene Acetal (Acetonide) B->H e.g. I Benzylidene Acetal B->I J 2,2-Dimethyl-1,3-dioxepine (Theoretical) B->J D Further Synthetic Transformations C->D E Protected Final Product D->E F Deprotection E->F G Final Product F->G

Caption: General workflow for a multi-step synthesis involving diol protection.

The following diagram illustrates the signaling pathway for the choice between two common diol protecting groups based on the required stability.

G cluster_decision Decision Pathway Start Need to Protect a Diol Condition Subsequent Reactions Require Strongly Acidic Conditions? Start->Condition Choice1 Use Benzylidene Acetal (More Acid Stable) Condition->Choice1 Yes Condition2 Orthogonal Deprotection (Hydrogenolysis) Desired? Condition->Condition2 No Choice2 Use Isopropylidene Acetal (Acetonide) Condition2->Choice1 Yes Condition2->Choice2 No

Caption: Decision pathway for selecting between common diol protecting groups.

Conclusion

For researchers, scientists, and drug development professionals, the strategic implementation of protecting groups is fundamental to the success of multi-step organic synthesis. While this compound presents a theoretically interesting seven-membered cyclic acetal structure, the current lack of empirical data on its use as a diol protecting group renders it an exploratory option rather than a reliable, off-the-shelf solution.

In contrast, isopropylidene (acetonide) and benzylidene acetals are well-established, versatile, and reliable protecting groups for diols. The choice between them should be guided by the specific requirements of the synthetic route, particularly the pH of subsequent reaction steps and the desired deprotection strategy. Acetonides offer the advantage of very mild formation and cleavage conditions, while benzylidene acetals provide enhanced acid stability and the option for orthogonal deprotection via hydrogenolysis. The experimental protocols and comparative data provided in this guide are intended to facilitate an informed and strategic approach to diol protection in complex molecular synthesis.

References

comparison of synthetic pathways for the preparation of 4,7-dihydro-1,3-dioxepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine scaffold is a valuable seven-membered heterocyclic motif present in a variety of natural products and serves as a versatile intermediate in organic synthesis. This guide provides a comparative overview of the primary synthetic strategies for the preparation of these important compounds, with a focus on experimental data, detailed protocols, and visual representations of the reaction pathways.

Rh(II)/Sm(III) Relay Catalyzed Three-Component [4+3] Cycloaddition

This modern and highly efficient method allows for the asymmetric synthesis of densely functionalized 4,5-dihydro-1,3-dioxepines through a tandem carbonyl ylide formation and [4+3] cycloaddition reaction.[1][2] A bimetallic catalytic system, comprising a Rh(II) salt and a chiral N,N'-dioxide-Sm(III) complex, facilitates the reaction between a β,γ-unsaturated α-ketoester, an aldehyde, and an α-diazoacetate.[1] This approach is notable for its high yields and excellent enantioselectivities.[1][2][3]

Logical Relationship of the [4+3] Cycloaddition Pathway

G cluster_reactants Reactants cluster_catalysts Catalysts ketoester β,γ-Unsaturated α-Ketoester cycloaddition [4+3] Cycloaddition ketoester->cycloaddition aldehyde Aldehyde ylide Carbonyl Ylide Intermediate aldehyde->ylide + α-Diazoacetate diazoacetate α-Diazoacetate rh_catalyst Rh₂(Piv)₄ rh_catalyst->ylide sm_complex Chiral N,N'-dioxide-Sm(III) Complex sm_complex->cycloaddition ylide->cycloaddition product 4,5-Dihydro-1,3-dioxepine cycloaddition->product

Caption: Rh(II)/Sm(III) catalyzed [4+3] cycloaddition pathway.

Quantitative Data
EntryR¹ (Ketoester)R² (Aldehyde)R³ (Diazoacetate)Yield (%)ee (%)
1MePhPh9299
2i-PrPhPh8598
3Me4-MeOC₆H₄Ph9599
4Me4-NO₂C₆H₄Ph8899
5MePh4-ClC₆H₄9099
6MePh4-MeC₆H₄9399

Data sourced from Xu et al., Chemical Science, 2021.

Experimental Protocol

To a dry reaction tube charged with Sm(OTf)₃ (10 mol%), Rh₂(Piv)₄ (dirhodium tetrapivalate) (0.75 mol%), and the chiral ligand L4-PrPr2 (12 mol%) in anhydrous DCM (1.0 mL) under a nitrogen atmosphere, the mixture is stirred at 35 °C for 30 min. The aldehyde (4.0 equiv.) is then added, and the mixture is stirred at -20 °C. The α-diazoacetate (4.0 equiv.) is added in one portion, and the reaction mixture is stirred for another 20 min at -20 °C. Subsequently, the mixture is cooled to -78 °C. The β,γ-unsaturated α-ketoester (0.10 mmol) dissolved in anhydrous DCM is added, and the total solvent volume is adjusted to 2 mL. The reaction is stirred at -78 °C for 10 h. The product is then purified directly by silica gel column chromatography.[1]

Acid-Catalyzed Condensation of cis-2-Butene-1,4-diol with Carbonyl Compounds

This classical and straightforward approach involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with an aldehyde or a ketone to form the corresponding 4,7-dihydro-1,3-dioxepine. This method is an application of the well-established formation of acetals and ketals. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, with removal of water to drive the equilibrium towards the product.

Experimental Workflow for Acid-Catalyzed Condensation

G start Start reactants cis-2-Butene-1,4-diol + Carbonyl Compound start->reactants reaction Reaction in Aprotic Solvent (e.g., Toluene) reactants->reaction catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction water_removal Water Removal (Dean-Stark) reaction->water_removal workup Aqueous Workup and Extraction reaction->workup water_removal->reaction purification Purification (Distillation or Chromatography) workup->purification product 4,7-Dihydro-1,3-dioxepine purification->product end End product->end G aldehyde Aldehyde diallyl_acetal Diallyl Acetal aldehyde->diallyl_acetal allyl_alcohol Allyl Alcohol allyl_alcohol->diallyl_acetal rcm Ring-Closing Metathesis diallyl_acetal->rcm grubbs_catalyst Grubbs 2nd Gen. Catalyst grubbs_catalyst->rcm product 4,7-Dihydro-1,3-dioxepine rcm->product

References

A Comparative Spectroscopic Guide to the Structural Elucidation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. Through a comprehensive examination of its spectral data and comparison with related molecules, this document serves as a practical resource for the structural characterization of this and similar chemical entities.

Structural Elucidation of this compound

The structural confirmation of this compound (C₇H₁₂O₂) is achieved through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides unique and complementary information regarding the molecule's carbon framework, proton environments, and functional groups.

¹H NMR Analysis

The proton NMR spectrum of this compound exhibits three distinct signals, corresponding to the different proton environments in the molecule.

  • A singlet at approximately 1.40 ppm is attributed to the six protons of the two equivalent methyl groups (CH₃). The singlet multiplicity indicates no adjacent protons for splitting.

  • A multiplet observed around 4.15 ppm corresponds to the four protons of the two equivalent methylene groups (CH₂) adjacent to the oxygen atoms.

  • A multiplet centered near 5.75 ppm is assigned to the two vinylic protons (CH=CH) of the double bond within the seven-membered ring.

¹³C NMR Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule, showing four distinct carbon signals.

  • The signal at approximately 24.5 ppm corresponds to the two equivalent methyl group carbons.

  • The peak around 65.0 ppm is assigned to the two equivalent methylene group carbons bonded to oxygen.

  • The signal at about 100.0 ppm is characteristic of the quaternary carbon of the acetal group.

  • The downfield signal at approximately 129.0 ppm represents the two equivalent vinylic carbons of the carbon-carbon double bond.

IR Spectroscopy Analysis

The infrared spectrum reveals the key functional groups present in this compound.

  • Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹ are indicative of the methyl and methylene groups.

  • A characteristic C=C stretching absorption is observed around 1650 cm⁻¹, confirming the presence of the double bond.

  • Prominent C-O stretching bands in the 1050-1150 cm⁻¹ range are consistent with the ether linkages within the dioxepine ring.

Comparative Spectral Analysis

To highlight the unique spectral features of this compound, a comparison with two alternative compounds, the saturated analogue 2,2-dimethyl-1,3-dioxane and the parent unsaturated carbocycle cycloheptene, is presented below.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key IR Absorptions (cm⁻¹)
This compound 1.40 (s, 6H, 2xCH₃), 4.15 (m, 4H, 2xCH₂), 5.75 (m, 2H, CH=CH)24.5 (2xCH₃), 65.0 (2xCH₂), 100.0 (C(CH₃)₂), 129.0 (CH=CH)2850-3000 (C-H stretch), 1650 (C=C stretch), 1050-1150 (C-O stretch)
2,2-Dimethyl-1,3-dioxane 1.22 (s, 6H, 2xCH₃), 1.38 (quintet, 2H, CH₂), 3.73 (t, 4H, 2xCH₂O)21.8 (2xCH₃), 26.0 (CH₂), 60.5 (2xCH₂O), 98.5 (C(CH₃)₂)2850-2950 (C-H stretch), 1050-1150 (C-O stretch)
Cycloheptene 1.55 (m, 6H, 3xCH₂), 2.10 (m, 4H, 2xCH₂ adjacent to C=C), 5.70 (m, 2H, CH=CH)27.0 (CH₂), 29.5 (CH₂), 32.0 (CH₂ adjacent to C=C), 130.5 (CH=CH)2850-3000 (C-H stretch), 1650 (C=C stretch)

Experimental Protocols

NMR Spectroscopy

A sample of the neat liquid compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds.

Attenuated Total Reflectance (ATR)-IR Spectroscopy

A drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Workflow for Structural Elucidation

Structural_Elucidation_Workflow Workflow for Spectroscopic Structural Elucidation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation cluster_elucidation Structural Confirmation Sample Pure Compound (this compound) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acquisition IR_Acquisition IR Data Acquisition (ATR-FTIR) Sample->IR_Acquisition H_NMR_Analysis ¹H NMR Analysis - Chemical Shift - Multiplicity - Integration NMR_Acquisition->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis - Chemical Shift NMR_Acquisition->C_NMR_Analysis IR_Analysis IR Analysis - Characteristic Frequencies IR_Acquisition->IR_Analysis Combined_Analysis Combined Spectral Interpretation H_NMR_Analysis->Combined_Analysis C_NMR_Analysis->Combined_Analysis IR_Analysis->Combined_Analysis Structure_Elucidation Proposed Structure Combined_Analysis->Structure_Elucidation Comparison Comparison with Alternatives (e.g., 2,2-dimethyl-1,3-dioxane, cycloheptene) Structure_Elucidation->Comparison Final_Confirmation Final Structure Confirmed Comparison->Final_Confirmation

A Comparative Guide to Analytical Methods for Quantifying 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a key intermediate in the synthesis of active pharmaceutical ingredients, accurate and precise quantification of this cyclic acetal is critical for quality control and process optimization. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflows.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance characteristics of GC-MS, LC-MS/MS, and qNMR for the analysis of this compound. The data presented here is representative and intended for comparative purposes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
**Linearity (R²) **> 0.998> 0.999> 0.999
Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.1 - 50 mg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL~0.05 mg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) < 5%< 3%< 1%
Sample Throughput HighHighModerate
Need for Reference Standard YesYesYes (for external calibration), No (for relative quantification)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.[3][4] Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[4]

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all standards and samples to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying trace levels of this compound, especially in complex matrices.[5][6]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) of this compound in a mixture of acetonitrile and water (50:50 v/v). Prepare calibration standards by serial dilution in the range of 0.01 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.[7][8]

  • Internal Standard: Use a stable isotope-labeled internal standard of this compound for the most accurate quantification.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, relying instead on a certified internal standard.[9][10][11] It is highly accurate and precise, making it an excellent tool for purity assessment and the quantification of major components.[9][12]

1. Sample Preparation:

  • Internal Standard Selection: Choose a certified internal standard with known purity that has signals that do not overlap with the analyte's signals. Dimethyl sulfone or maleic acid are common choices.[10]

  • Sample and Standard Weighing: Accurately weigh a specific amount of the sample and the internal standard into a clean, dry vial using a microbalance.[13]

  • Dissolution: Dissolve the weighed sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[14][15] Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a high-precision NMR tube.

2. qNMR Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: Chloroform-d.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Acquisition Time: At least 3 seconds.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in each analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Vortex & Transfer to GC Vial prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Separation in GC Column analysis1->analysis2 analysis3 Ionization (EI) analysis2->analysis3 analysis4 Mass Analysis (MS) analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Calibration Curve Construction data1->data2 data3 Quantification data2->data3

Caption: Workflow for the quantification of this compound by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Filter & Transfer to LC Vial prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Separation in LC Column analysis1->analysis2 analysis3 Ionization (ESI) analysis2->analysis3 analysis4 Tandem Mass Analysis (MS/MS) analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Calibration Curve Construction data1->data2 data3 Quantification data2->data3

Caption: Workflow for the quantification of this compound by LC-MS/MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Quantification prep1 Accurately Weigh Sample & Internal Std prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire 1H NMR Spectrum prep3->analysis1 analysis2 Data Processing (Phasing, Baseline) analysis1->analysis2 data1 Integrate Signals analysis2->data1 data2 Calculate Purity/ Concentration data1->data2

Caption: Workflow for the quantification of this compound by qNMR.

References

A Structural and Pharmacological Comparison of Pyridodiazepinones and Benzodiazepinones as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between two classes of heterocyclic compounds: pyridodiazepinones and the well-established benzodiazepinones. Both scaffolds have been explored for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, a critical target in the central nervous system for therapies addressing anxiety, insomnia, and seizure disorders. This document synthesizes available experimental data to offer an objective comparison of their structural features, physicochemical properties, and pharmacological activities.

Core Chemical Structures: A Tale of Two Rings

The fundamental difference between these two scaffolds lies in the aromatic ring fused to the seven-membered diazepinone ring. Benzodiazepinones feature a benzene ring, whereas pyridodiazepinones incorporate a pyridine ring. This seemingly subtle substitution of a carbon-hydrogen group with a nitrogen atom in the aromatic ring introduces significant changes to the molecule's electronic and steric properties, profoundly influencing its pharmacological profile.

Benzodiazepines are a well-established class of drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[1] Pyridodiazepinones, on the other hand, represent a less-explored class where the benzene ring is replaced by a pyridine ring.

G cluster_0 Benzodiazepinone Scaffold cluster_1 Pyridodiazepinone Scaffold a a b b

Figure 1: Core chemical structures of benzodiazepinone and pyridodiazepinone.

Physicochemical Properties: The Impact of the Pyridine Nitrogen

PropertyBenzodiazepinone (e.g., Diazepam)Pyridodiazepinone (Predicted)Rationale for Difference
Lipophilicity (LogP) ~2.8Generally lowerThe nitrogen atom in the pyridine ring increases polarity and potential for hydrogen bonding, which typically reduces lipophilicity.
Aqueous Solubility LowGenerally higherIncreased polarity and hydrogen bonding capacity of the pyridine nitrogen can lead to improved aqueous solubility.
Metabolic Stability Varies; subject to oxidation on the benzene ringPotentially alteredThe pyridine ring may offer a different metabolic profile, potentially being more or less susceptible to oxidative metabolism depending on the position of the nitrogen.
pKa Weakly basicCan be more basicThe pyridine nitrogen introduces a basic center, the pKa of which will depend on its position within the ring and the presence of other substituents.

Pharmacological Profile: Modulation of the GABA-A Receptor

Both benzodiazepinones and pyridodiazepinones are known to exert their effects by acting as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][3] They bind to a site distinct from the GABA binding site, enhancing the effect of GABA and leading to an increased influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.

G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Chloride Chloride Ion (Cl⁻) Influx Receptor->Chloride Channel Opening Modulator Benzodiazepinone or Pyridodiazepinone Modulator->Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Figure 2: Signaling pathway of GABA-A receptor modulation.
Binding Affinity and Functional Activity

The affinity of a compound for the GABA-A receptor is typically quantified by its inhibition constant (Ki), determined through radioligand binding assays. The functional activity, or the ability to potentiate GABA's effect, is often measured as the half-maximal effective concentration (EC50) in electrophysiological assays.

While a direct comparison of a single pyridodiazepinone against a benzodiazepine across the same assays is not available in the literature, we can present representative data for benzodiazepines and highlight the need for similar comprehensive studies on pyridodiazepinones.

Table 2: Representative Pharmacological Data for Benzodiazepines

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Diazepam α1β2γ21.53[4]75.8[5]
α2β2γ2--
α3β2γ2--
α5β2γ2--
Flumazenil α1β2γ21.35[4]Antagonist

Note: Data for a specific pyridodiazepinone is not available for a direct comparison.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure and biological activity is crucial for rational drug design. For benzodiazepines, extensive SAR studies have been conducted. For pyridodiazepinones, SAR is less developed and often inferred from related pyridine-containing scaffolds.

Table 3: General Structure-Activity Relationships at the GABA-A Receptor

Scaffold PositionBenzodiazepinonesPyridodiazepinones (Inferred)
7-Position Electron-withdrawing groups (e.g., Cl, NO2) enhance activity.The position and electron-donating/withdrawing nature of the pyridine nitrogen will significantly influence activity.
5-Phenyl Ring Substitution at the 2' or 4' position can modulate activity and subtype selectivity.Similar to benzodiazepines, substitution on a pendant aryl ring is expected to influence potency and selectivity.
1-Position Small alkyl groups are generally well-tolerated.The impact of N1-substitution is likely to be similar to that in benzodiazepines.
2-Carbonyl Essential for activity in many classical benzodiazepines.The presence and position of the carbonyl group are expected to be critical for activity.

Experimental Protocols

Radioligand Binding Assay ([³H]flumazenil)

This assay is used to determine the binding affinity of a test compound to the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors.[4]

  • Incubation: A fixed concentration of [³H]flumazenil (a radiolabeled antagonist) and varying concentrations of the test compound are incubated with the membrane preparation in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Equilibrium: The incubation is carried out for a specific time (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[4]

  • Separation: Bound and unbound radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]flumazenil (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the functional activity of a compound on GABA-A receptors expressed in Xenopus oocytes.

G cluster_0 Two-Electrode Voltage Clamp Workflow Inject Inject GABA-A Receptor mRNA into Xenopus oocyte Incubate Incubate for 2-7 days to express receptors Inject->Incubate Place Place oocyte in recording chamber Incubate->Place Impale Impale with two microelectrodes (Voltage and Current) Place->Impale Perfuse Perfuse with buffer containing GABA and test compound Impale->Perfuse Record Record changes in membrane current Perfuse->Record Analyze Analyze data to determine EC50 Record->Analyze

Figure 3: Workflow for a two-electrode voltage clamp experiment.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).[6]

  • Receptor Expression: The oocytes are incubated for 2-7 days to allow for the expression of functional GABA-A receptors on the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and one for injecting current.[7] The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA (that elicits a small baseline current) and varying concentrations of the test compound.

  • Data Acquisition: The changes in the chloride current flowing across the oocyte membrane in response to the application of GABA and the test compound are recorded.

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is measured, and the EC50 value is determined from the concentration-response curve.

Conclusion

The replacement of the benzene ring in benzodiazepinones with a pyridine ring to form pyridodiazepinones presents a compelling strategy for the development of novel GABA-A receptor modulators. This structural modification is anticipated to favorably alter physicochemical properties such as solubility and metabolic stability. However, the currently available public data on pyridodiazepinones is limited compared to the extensive body of research on benzodiazepines.

Further research, including the synthesis and systematic pharmacological characterization of diverse pyridodiazepinone libraries, is necessary to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future investigations. The insights gained from these studies will be invaluable for the rational design of next-generation GABA-A receptor modulators with improved efficacy and safety profiles.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Chemical Profile and Hazards

This compound (CAS No. 1003-83-4) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is harmful if swallowed.[2][3] This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[4][5][6]

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Acute toxicity, oral4H302: Harmful if swallowed[2]
Skin corrosion/irritation2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

Recommended PPE for Handling this compound
Body PartEquipmentSpecifications
Eyes/Face Safety glasses with side-shields or gogglesMust be worn at all times in the laboratory.
Skin Chemical-resistant glovesNitrile rubber, neoprene, or other resistant material. Inspect gloves before use.
Lab coatTo protect from skin contact.
Respiratory Use in a well-ventilated area or with a fume hoodIf ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Keep away from heat and sources of ignition.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill and Disposal Procedures

  • Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not let the product enter drains.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE handle Handling - Work in fume hood - Avoid inhalation and contact prep->handle spill Spill Response - Evacuate area - Absorb with inert material handle->spill If spill occurs first_aid First Aid - Follow appropriate procedure - Seek medical attention handle->first_aid If exposure occurs storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handle->storage Post-experiment spill->handle After cleanup first_aid->handle After treatment disposal Disposal - Collect in labeled container - Follow regulations storage->disposal When waste is generated end End of Process disposal->end

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.